N(alpha)-Dimethylcoprogen
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N6O12.Fe/c1-24(12-18-42)21-30(44)39(50)15-6-9-27-33(47)37-28(34(48)36-27)10-7-16-40(51)32(46)23-26(3)14-20-53-35(49)29(38(4)5)11-8-17-41(52)31(45)22-25(2)13-19-43;/h21-23,27-29,42-43H,6-20H2,1-5H3,(H,36,48)(H,37,47);/q-3;+3/b24-21-,25-22+,26-23-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHISTLPUACCFK-IYMJAPOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])N(C)C)[O-])[O-])CCO.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)/C=C(/C)\CCOC(=O)C(CCCN(C(=O)/C=C(\C)/CCO)[O-])N(C)C)[O-])[O-])/CCO.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55FeN6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117892-97-4 | |
| Record name | N(alpha)-Dimethylcoprogen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117892974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
N(alpha)-Dimethylcoprogen: A Technical Guide to its Structure and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various microorganisms. First identified in the pathogenic fungi Alternaria longipes and Fusarium dimerum, it plays a crucial role in microbial iron acquisition.[1] As an N-alpha-dimethylated analog of coprogen, its structure and function are of significant interest in the fields of microbial pathogenesis, biochemistry, and the development of novel antimicrobial agents that target iron uptake pathways. This technical guide provides a comprehensive overview of the structure of this compound, supported by available data and generalized experimental protocols for its study.
Chemical Structure and Properties
This compound is characterized by a linear backbone containing three hydroxamate groups, which act as bidentate ligands to coordinate a ferric iron (Fe³⁺) ion in an octahedral complex. The core structure is analogous to coprogen, with the key distinction being the presence of two methyl groups on the alpha-amino nitrogen of the terminal ornithine-derived residue. The structure of this compound was elucidated based on analysis by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Quantitative Data
The known quantitative data for this compound are summarized in the table below. It is important to note that while the original structural elucidation was performed using NMR and mass spectrometry, the specific spectral data from the primary literature is not widely available.
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₅FeN₆O₁₂ | PubChem |
| Molecular Weight | 807.7 g/mol | PubChem |
| CAS Number | 117892-97-4 | BenchChem |
| IUPAC Name | [(Z)-5-[3-[5-[3-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-(dimethylamino)-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) | PubChem |
| Type | Trihydroxamate Siderophore | [1] |
Structural Diagram
The following diagram illustrates the chemical structure of the iron-bound form of this compound.
Caption: 2D structure of the this compound-iron complex.
Experimental Protocols
Isolation of this compound from Fungal Culture
This protocol describes a general method for the production and extraction of siderophores from fungal cultures, which would be applicable for isolating this compound from Alternaria longipes or Fusarium dimerum.
1. Fungal Cultivation under Iron-Deficient Conditions:
-
Prepare a low-iron defined medium. A common base medium contains glucose (or another suitable carbon source), a nitrogen source (e.g., ammonium nitrate), and essential mineral salts, excluding iron.
-
Inoculate the sterile, low-iron medium with a spore suspension or mycelial plugs of the desired fungal strain.
-
Incubate the culture for a period of 7 to 21 days at an appropriate temperature (e.g., 25-28°C) with shaking to ensure aeration. Siderophore production is typically induced by iron starvation.
2. Extraction of Siderophores:
-
Separate the fungal biomass from the culture supernatant by filtration or centrifugation.
-
The supernatant, containing the secreted siderophores, is the starting material for extraction.
-
A common method for extracting ferric siderophores is liquid-liquid extraction with a mixture of chloroform and phenol. The ferric siderophores, being charged complexes, will partition into the aqueous phase.
-
Alternatively, solid-phase extraction (SPE) using a resin like Amberlite XAD-400 can be employed. The supernatant is passed through the column, which retains the siderophores. Elution is then performed with methanol or another suitable organic solvent.
3. Purification:
-
The crude extract can be further purified using chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is a powerful method for separating different siderophore species. A gradient of water and acetonitrile, often with a modifying agent like formic acid, is typically used for elution.
-
Fractions are collected and assayed for the presence of siderophores, for instance, using the Chrome Azurol S (CAS) assay, which detects iron-chelating activity.
Structural Characterization
The purified compound would then be subjected to spectroscopic analysis for structural elucidation.
1. Mass Spectrometry:
-
Objective: To determine the molecular weight and elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS), such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap analyzer, is used. The original characterization used Fast Atom Bombardment (FAB-MS).[1]
-
Sample Preparation: The purified siderophore is dissolved in a suitable solvent (e.g., methanol, water) and infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion. For this compound, this would be expected around 807.7 Da. The high resolution allows for the determination of the exact mass, from which the elemental formula (C₃₅H₅₅FeN₆O₁₂) can be confirmed. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide information about its substructures.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Methodology: ¹H NMR and ¹³C NMR are fundamental. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete structure.
-
Sample Preparation: A sufficient quantity of the purified siderophore (typically >1 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). For analysis of the iron-free (desferri) form, the iron can be removed by treatment with a strong chelating agent like 8-hydroxyquinoline.
-
Data Analysis:
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR: Reveals the connectivity between protons (COSY), which protons are attached to which carbons (HSQC), and longer-range correlations between protons and carbons (HMBC), allowing for the piecing together of the molecular structure.
-
Functional Pathway: Siderophore-Mediated Iron Uptake
This compound does not have a known signaling pathway in the classical sense of signal transduction cascades. Its primary biological role is as an extracellular iron scavenger. The following workflow illustrates this functional pathway.
Caption: Generalized workflow of iron uptake mediated by this compound.
Conclusion
This compound is a structurally defined trihydroxamate siderophore with a critical function in the iron acquisition of certain pathogenic fungi. While specific experimental data from its initial discovery are not readily accessible, its structure has been confidently established. The generalized protocols and functional pathway described herein provide a solid foundation for researchers and drug development professionals interested in studying this molecule and the broader field of microbial iron transport. Further investigation into the specific transport mechanisms and potential inhibitory strategies targeting this compound could lead to novel therapeutic interventions against fungal pathogens.
References
N(alpha)-Dimethylcoprogen: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, origin, and biosynthesis of N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by pathogenic fungi. The document details the experimental protocols for its isolation and characterization, presents quantitative data on its properties, and visualizes the key experimental workflows and its proposed biosynthetic pathway. This guide is intended to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development interested in fungal siderophores and their potential as therapeutic targets.
Introduction
This compound is a member of the coprogen family of siderophores, which are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. First discovered in the pathogenic fungus Alternaria longipes, this compound and its analogs are of significant interest due to their role in fungal virulence and their potential for the development of novel antifungal agents. This guide will delve into the technical aspects of its discovery and elucidation of its origin.
Discovery and Origin
This compound was first isolated and characterized in 1988 from the highly pathogenic strain of Alternaria longipes (ATCC 26293).[1] It was identified as one of three novel N-alpha-dimethylated analogs of coprogen, the others being N(alpha)-dimethylneocoprogen I and N(alpha)-dimethylisoneocoprogen I.[1] Subsequent studies have also identified this compound as the major siderophore produced by another pathogenic fungus, Fusarium dimerum.[1]
The production of these siderophores is a key factor in the iron acquisition strategy of these fungi, which is essential for their growth and pathogenesis. The biosynthesis of this compound is mediated by a non-ribosomal peptide synthetase (NRPS) enzyme, encoded by the AaNPS6 gene in the related species Alternaria alternata.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H55FeN6O12 | Original Discovery Paper |
| Molecular Weight | 807.69 g/mol | Original Discovery Paper |
| Type | Trihydroxamate Siderophore | [1] |
| Producing Organisms | Alternaria longipes, Fusarium dimerum | [1] |
Experimental Protocols
This section details the experimental methodologies employed in the discovery and characterization of this compound.
Fungal Culture and Siderophore Production
A standardized protocol for the cultivation of Alternaria longipes and induction of siderophore production is outlined below.
-
Organism: Alternaria longipes (ATCC 26293)
-
Culture Medium: A low-iron, defined medium is used to induce siderophore production. A typical medium consists of glucose (20 g/L), asparagine (2 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and trace elements, excluding iron.
-
Inoculation: The medium is inoculated with a spore suspension or mycelial fragments of A. longipes.
-
Incubation: Cultures are incubated at 25-28°C for 14-21 days with shaking (150 rpm) to ensure aeration.
-
Monitoring: Siderophore production can be monitored qualitatively using the Chrome Azurol S (CAS) assay, where a color change from blue to orange indicates the presence of siderophores.
Isolation and Purification
The following protocol describes the extraction and purification of this compound from fungal culture filtrates.
-
Harvesting: The fungal biomass is removed from the culture by filtration or centrifugation.
-
Extraction: The culture filtrate is extracted with an organic solvent, typically benzyl alcohol or a chloroform-phenol mixture (1:1 v/v). The siderophores partition into the organic phase.
-
Back-extraction: The organic extract is then back-extracted with an aqueous solution to recover the siderophores.
-
Purification: The aqueous extract is concentrated and subjected to chromatographic purification. This often involves multiple steps, such as:
-
Adsorption Chromatography: Using a resin like Amberlite XAD-4 to capture the siderophores.
-
Gel Filtration Chromatography: On a column such as Sephadex G-10 to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) for final purification.
-
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
-
¹H-NMR Spectroscopy:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Provides information on the number and types of protons, their chemical environment, and their connectivity.
-
-
¹³C-NMR Spectroscopy:
-
Solvent: DMSO-d6 or CD3OD.
-
Instrument: A high-field NMR spectrometer.
-
Analysis: Provides information on the carbon skeleton of the molecule.
-
-
Technique: Fast Atom Bombardment (FAB) Mass Spectrometry was originally used.[1] Modern approaches would likely employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Matrix (for FAB-MS): A glycerol or thioglycerol matrix is commonly used.
-
Analysis: Provides the accurate molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a multi-domain non-ribosomal peptide synthetase (NRPS) enzyme. The proposed pathway involves the following key steps:
-
Precursor Synthesis: The biosynthesis begins with the synthesis of the precursor amino acid, L-ornithine.
-
Hydroxylation: The δ-amino group of L-ornithine is hydroxylated to form Nδ-hydroxy-L-ornithine.
-
Acylation: The Nδ-hydroxy-L-ornithine is acylated.
-
NRPS-mediated Assembly: The NRPS enzyme, AaNPS6 in A. alternata, assembles three molecules of the acylated Nδ-hydroxy-L-ornithine derivative. The NRPS contains specific domains for adenylation (A), thiolation (T), and condensation (C) that are responsible for activating, tethering, and linking the precursor units.
-
N-methylation: The terminal α-amino groups are methylated.
-
Cyclization and Release: The final molecule is cyclized and released from the NRPS enzyme.
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound represents a fascinating example of a fungal secondary metabolite with a crucial role in iron acquisition and virulence. The methodologies outlined in this guide for its isolation, characterization, and the elucidation of its biosynthetic pathway provide a foundation for further research into the broader family of coprogen siderophores. A deeper understanding of these molecules and their biosynthesis could pave the way for the development of novel antifungal therapies that target these essential iron acquisition systems. This technical guide serves as a valuable resource for professionals in the fields of mycology, natural product chemistry, and drug discovery, facilitating future investigations into this important class of fungal metabolites.
References
The Pivotal Role of N(alpha)-Dimethylcoprogen in Fungal Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(alpha)-Dimethylcoprogen, a member of the hydroxamate class of siderophores, is a critical virulence factor for a number of pathogenic fungi. This low-molecular-weight, high-affinity iron chelator is secreted under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the host environment, a process essential for fungal growth, proliferation, and the establishment of infection. This technical guide provides an in-depth analysis of the biological function of this compound, with a particular focus on its role in the pathogenicity of opportunistic fungi such as Scedosporium apiospermum and Alternaria alternata. We will explore its biosynthesis, the genetic regulation of its production, and its direct impact on fungal virulence. Furthermore, this guide will detail key experimental protocols for the study of this compound and present quantitative data to underscore its significance as a potential therapeutic target.
Introduction: The Iron Imperative in Fungal Infections
Iron is an essential nutrient for virtually all living organisms, acting as a cofactor for numerous enzymes involved in vital metabolic processes, including respiration and DNA synthesis.[1] However, in a mammalian host, free iron is extremely scarce, as it is tightly sequestered by host proteins like transferrin and lactoferrin. To overcome this iron-limiting environment, pathogenic fungi have evolved sophisticated iron acquisition systems, with the production of siderophores being a primary strategy.[1]
This compound is a prominent extracellular siderophore produced by several fungal species.[2] Its primary function is to chelate ferric iron with high affinity, forming a stable complex that is then taken up by the fungal cell through specific transporters.[1] This mechanism allows the fungus to effectively compete with the host for iron, thereby facilitating its survival and pathogenesis.
Biological Function of this compound
Iron Acquisition
The principal biological role of this compound is to facilitate the uptake of iron from the environment. Under conditions of iron starvation, fungi upregulate the expression of genes involved in siderophore biosynthesis.[3] this compound is then synthesized and secreted into the extracellular space where it binds to ferric iron. The resulting this compound-Fe³⁺ complex is subsequently recognized and internalized by specific siderophore-iron transporters on the fungal cell surface. Once inside the cell, iron is released from the siderophore, typically through reduction to the ferrous (Fe²⁺) state, making it available for cellular processes.
Contribution to Fungal Growth
The ability to acquire iron is directly linked to fungal growth and proliferation. In iron-depleted environments, the production of this compound is essential for robust fungal growth. Studies on Scedosporium apiospermum have demonstrated that mutant strains deficient in the synthesis of Nα-Methylcoprogen B, a specific form of this compound, exhibit a severe growth defect under iron-limiting conditions.[4]
Role in Virulence and Pathogenicity
The critical role of this compound in iron acquisition directly translates to its importance in fungal virulence. By enabling fungi to thrive in the iron-poor host environment, this siderophore is a key determinant of pathogenicity. Disruption of this compound biosynthesis has been shown to significantly attenuate the virulence of pathogenic fungi in animal models of infection.[4]
Quantitative Data on the Impact of this compound
The following tables summarize quantitative data from studies on Scedosporium apiospermum, highlighting the critical role of Nα-Methylcoprogen B in fungal growth and virulence.
| Strain | Condition | Growth Metric | Value | Reference |
| Wild-Type S. apiospermum | Iron-depleted medium | Radial Growth | Normal | [4] |
| sidD mutant (lacks Nα-Methylcoprogen B) | Iron-depleted medium | Radial Growth | Severely inhibited | [4] |
| Wild-Type S. apiospermum | Iron-replete medium | Radial Growth | Normal | [4] |
| sidD mutant (lacks Nα-Methylcoprogen B) | Iron-replete medium | Radial Growth | Normal | [4] |
Table 1: Effect of Nα-Methylcoprogen B on the in vitro Growth of Scedosporium apiospermum
| Strain | Parameter | Value | p-value | Reference |
| Wild-Type S. apiospermum | Median Survival (days) | 8 | < 0.001 | [4] |
| sidD mutant (lacks Nα-Methylcoprogen B) | Median Survival (days) | > 18 | < 0.001 | [4] |
| Wild-Type S. apiospermum | Fungal Burden in Kidneys (log CFU/g) | ~6.5 | < 0.01 | [4] |
| sidD mutant (lacks Nα-Methylcoprogen B) | Fungal Burden in Kidneys (log CFU/g) | ~4.5 | < 0.01 | [4] |
Table 2: Attenuation of Virulence in a sidD Mutant of Scedosporium apiospermum in a Murine Model of Disseminated Scedosporiosis [4]
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. In many fungi, this pathway is dependent on non-ribosomal peptide synthetases (NRPSs).[5] In Scedosporium apiospermum, the gene sidD has been identified as essential for the synthesis of Nα-Methylcoprogen B.[4]
The regulation of this compound production is tightly controlled by the availability of iron. This regulation is primarily mediated by two key transcription factors: SreA and HapX.[3][6]
-
SreA (GATA-type transcription factor): Under iron-replete conditions, SreA represses the expression of genes involved in iron acquisition, including those required for siderophore biosynthesis, to prevent iron toxicity.[3]
-
HapX (bZIP transcription factor): Under iron-limiting conditions, HapX is activated and promotes the expression of genes necessary for iron uptake, including siderophore biosynthesis genes, while also repressing iron-consuming pathways.[3][6]
These two transcription factors are part of a negative feedback loop, where SreA represses hapX expression in the presence of iron, and HapX represses sreA expression under iron starvation.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway for Regulation of this compound Biosynthesis
References
- 1. Comparative pathogenicity of Scedosporium species in murine model of systemic scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 3. Experimental models of disseminated scedosporiosis with cerebral involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Iron chelation mechanism of N(alpha)-Dimethylcoprogen
An In-depth Technical Guide to the Iron Chelation Mechanism of N(alpha)-Dimethylcoprogen
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the iron chelation mechanism of this compound, a trihydroxamate siderophore produced by pathogenic fungi. The document details the molecular basis of its high-affinity iron binding, presents quantitative data for related compounds, outlines key experimental methodologies for its study, and illustrates the biological pathways involved in its function.
Introduction to this compound
This compound is a fungal siderophore, a low-molecular-weight organic molecule produced under iron-limiting conditions to scavenge and transport ferric iron (Fe³⁺).[1] It is a member of the coprogen family and is specifically a dimethylated analog of coprogen, a linear trihydroxamate siderophore.[2][3] First isolated from pathogenic fungi such as Alternaria longipes and Fusarium dimerum, this molecule plays a critical role in microbial iron homeostasis and is often implicated in fungal virulence, as it allows the organism to acquire iron from its host.[1][2] The exceptional affinity and specificity of this compound for Fe³⁺ are central to its biological function and make it a subject of interest in microbiology and for potential therapeutic applications, such as novel antibiotic delivery systems.[4]
Molecular Structure and Chelation Mechanism
The iron-chelating capability of this compound is conferred by its three hydroxamate functional groups (-C(O)N(OH)R).[3] The molecule's backbone is formed from three N⁵-trans-anhydromevalonyl-N⁵-hydroxy-L-ornithine (AMHO) units.[5] Two of these units cyclize to form a diketopiperazine ring, with the third unit attached via an ester bond.[1]
The chelation of ferric iron is a 1:1 interaction where the three hydroxamate groups act as bidentate ligands. Each hydroxamate group provides two oxygen atoms, for a total of six, which coordinate the Fe³⁺ ion in a stable, high-spin octahedral complex.[1] This hexadentate coordination is responsible for the molecule's high binding affinity for ferric iron.[1]
Figure 1: Octahedral coordination of Fe³⁺ by the three hydroxamate groups of this compound.
Quantitative Data: Iron Binding Affinity
| Siderophore | Type | log K (Fe³⁺) | pM Value | Reference |
| Coprogen | Trihydroxamate | ~30 | 25.4 | [7] |
| Desferrioxamine B (DFB) | Trihydroxamate | 30.6 | 26.6 | [6] |
| Ferricrocin | Trihydroxamate | 29.3 | 25.2 | [6] |
| Acetohydroxamic Acid | Monohydroxamate | 11.4 (log K₁) | N/A | [1] |
| Enterobactin | Catecholate | 49-52 | 35.5 | [6] |
| pM is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron, providing a more physiologically relevant measure of iron affinity. |
Experimental Protocols
The characterization of the iron chelation mechanism of siderophores like this compound involves a combination of detection assays, binding studies, and structural analysis.
Protocol 1: Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[8] It relies on competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S.[9]
-
Principle: In the CAS solution, Fe³⁺ is complexed with CAS and a detergent (like HDTMA), forming a stable blue-colored ternary complex.[10] When a sample containing a siderophore is added, the siderophore, having a higher affinity for iron, removes the Fe³⁺ from the dye complex.[2] The resulting apo-dye is orange/yellow, and the color change is proportional to the amount of siderophore present.[9]
-
Reagents:
-
Methodology (Liquid Assay):
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[13]
-
Obtain cell-free supernatant from a microbial culture grown in iron-deficient media.[14]
-
Mix the supernatant with the CAS solution (e.g., in a 1:1 or 3:1 ratio) in a microplate well or cuvette.[9][14]
-
Incubate at room temperature for a specified time (e.g., 20 minutes to 3 hours).[14]
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference (media blank + CAS solution) indicates siderophore activity.[14]
-
Quantify siderophore production using a standard curve or by calculating percent siderophore units: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[14]
-
Protocol 2: Spectrophotometric Titration for Stability Constant Determination
This method is used to determine the stoichiometry and stability constant of the iron-siderophore complex.
-
Principle: A solution of the purified siderophore is titrated with a solution of Fe³⁺. As the iron-siderophore complex forms, the solution's absorbance spectrum changes. The characteristic absorbance maximum for hydroxamate-iron(III) complexes is typically between 425-500 nm.[1][7] By monitoring the absorbance change at this wavelength as a function of the Fe³⁺ concentration, the binding isotherm can be plotted and used to calculate the stability constant.[15]
-
Reagents:
-
Purified this compound solution of known concentration.
-
Standardized FeCl₃ or Fe(NO₃)₃ solution.[15]
-
Buffer to maintain a constant pH (e.g., pH 7.4).
-
-
Methodology:
-
Place a known volume and concentration of the siderophore solution in a cuvette.
-
Record the initial UV-Vis spectrum (e.g., 300-700 nm).
-
Add small, precise aliquots of the standard iron solution to the cuvette.
-
After each addition, allow the solution to equilibrate, then record the full UV-Vis spectrum.[15]
-
Continue the titration until the spectral changes saturate, indicating that all siderophore molecules are complexed with iron.
-
Analyze the data by plotting absorbance at the λ_max of the complex versus the molar ratio of iron to siderophore. The inflection point reveals the binding stoichiometry (e.g., 1:1).[16]
-
Use specialized software (e.g., HypSpec) or mathematical models to fit the titration data and calculate the overall stability constant (log K).[15]
-
Protocol 3: Structural Characterization via Mass Spectrometry and NMR
-
Principle: These techniques provide definitive structural information about the siderophore and its iron complex.
-
Methodology:
-
Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry to determine the precise molecular weight of the purified siderophore.[3][17]
-
High-resolution MS can confirm the elemental composition (e.g., C₃₅H₅₅N₆O₁₂ for this compound).
-
Analysis of the iron-complexed form will show a characteristic peak corresponding to the mass of the apo-siderophore plus one iron atom minus three protons ([M - 3H + Fe]⁺), confirming the 1:1 binding and the release of three protons upon chelation.[17]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to elucidate the complete chemical structure of the apo-siderophore.[3][18]
-
Advanced 2D NMR techniques (e.g., COSY, HMBC) are used to map the connectivity of atoms.[2]
-
To study the iron complex, a diamagnetic metal ion with similar coordination chemistry, such as Gallium(III) (Ga³⁺), is often substituted for the paramagnetic Fe³⁺, which causes significant line broadening in NMR spectra.[2][19]
-
By comparing the NMR spectra of the apo-siderophore with the Ga³⁺-complex, chemical shift changes can be identified, pinpointing the specific atoms (the hydroxamate oxygens) involved in metal coordination.[19]
-
-
Biological Pathways and Significance
The function of this compound is best understood within its biological context, from its synthesis to its role in cellular iron uptake.
Biosynthesis Pathway
The biosynthesis of coprogen-family siderophores is a complex process mediated by a series of enzymes. A key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS).[5]
Figure 2: Simplified biosynthetic pathway leading to this compound.
Siderophore-Mediated Iron Uptake
The overall process involves secretion of the siderophore, extracellular iron chelation, and transport of the iron-siderophore complex back into the cell.
Figure 3: General workflow for iron acquisition via this compound.
Once secreted, this compound binds to available Fe³⁺ in the extracellular milieu. The resulting ferric-siderophore complex is then recognized by specific TonB-dependent transporters (TBDTs), such as FhuE in some Gram-negative bacteria, which are expressed on the outer membrane of microorganisms.[20][21] Following binding, the complex is actively transported into the cell. Inside the cytoplasm, iron is released from the siderophore, typically through reduction of Fe³⁺ to the less tightly bound Fe²⁺, making it available for essential cellular processes like DNA synthesis and respiration.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron(III)-templated macrolactonization of trihydroxamate siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chrome azurol S (CAS) assay for siderophore detection [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 14. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]
- 15. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
- 16. ijsr.net [ijsr.net]
- 17. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Determination of the molecular basis for coprogen import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
N(alpha)-Dimethylcoprogen biosynthesis pathway in Fusarium dimerum
An In-depth Technical Guide on the N(alpha)-Dimethylcoprogen Biosynthesis Pathway in Fusarium dimerum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarium dimerum, a notable species within the fungal kingdom, is recognized for its production of various secondary metabolites, including the siderophore this compound. Siderophores are high-affinity iron chelators that play a crucial role in microbial iron acquisition. This compound is a derivative of the well-known trihydroxamate siderophore, coprogen, distinguished by the presence of two methyl groups on an alpha-amino group.[1] While the complete biosynthetic pathway of this compound in F. dimerum has not been fully elucidated, a putative pathway can be inferred from the established biosynthesis of coprogen in other fungal species. This guide synthesizes the current understanding, highlights the key proposed enzymatic steps, and identifies areas for future research.
Introduction to Siderophore Biosynthesis in Fungi
Fungi have evolved sophisticated mechanisms to acquire essential nutrients, such as iron, from their environment. The production of siderophores is a primary strategy for iron scavenging.[2] Hydroxamate siderophores, including the coprogen family, are commonly synthesized by fungi.[2][3] The general biosynthetic route for these molecules initiates with the amino acid L-ornithine.[2][3] This precursor undergoes a series of enzymatic modifications, including hydroxylation and acylation, followed by assembly into the final siderophore structure, often facilitated by non-ribosomal peptide synthetases (NRPSs).[2][3][4][5]
The Proposed Biosynthesis Pathway of this compound
Based on analogous pathways for coprogen synthesis in fungi like Penicillium roqueforti and Metarhizium robertsii, the biosynthesis of this compound in Fusarium dimerum is proposed to proceed through the following stages.[4][6]
Precursor Formation and Modification
The pathway commences with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine. This is a foundational step for hydroxamate siderophore synthesis.[2] Subsequently, the N⁵-hydroxy-L-ornithine is acylated.
Assembly of the Coprogen Core
The acylated precursors are then assembled. It is likely that two molecules of an acylated N⁵-hydroxy-L-ornithine derivative condense to form dimerumic acid, a known intermediate and breakdown product of coprogen.[7][8] Further enzymatic modifications and additions lead to the formation of the coprogen core structure.
The Key N-alpha-dimethylation Step
The defining characteristic of this compound is the dimethylation of an alpha-amino group.[1] This step is catalyzed by a putative N-methyltransferase. The precise timing of this methylation event within the pathway—whether it occurs on a precursor molecule or on the fully formed coprogen structure—remains to be determined for F. dimerum.
A visual representation of this proposed pathway is provided below.
Caption: A proposed biosynthetic pathway for this compound.
Key Enzymes and Genetic Organization
The biosynthesis of complex secondary metabolites like this compound is typically orchestrated by a suite of enzymes encoded by a biosynthetic gene cluster (BGC). While the specific BGC for this compound in F. dimerum has not been identified, it is expected to contain genes encoding for:
-
L-ornithine N⁵-oxygenase: Catalyzes the initial hydroxylation of L-ornithine.
-
N-acyltransferases: Involved in the acylation steps.[4]
-
Non-Ribosomal Peptide Synthetases (NRPSs): Multi-modular enzymes that assemble the peptide backbone of the siderophore.[4][5]
-
N-methyltransferase: Responsible for the key dimethylation step.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics or metabolite flux analysis, for the in the public domain.
Experimental Protocols
Detailed experimental protocols for the elucidation of this pathway in F. dimerum are not yet available. However, a general workflow for characterizing such a pathway would involve the following:
Caption: A general experimental workflow for pathway elucidation.
Protocol Outline:
-
Genome Sequencing and BGC Identification: The genome of a this compound-producing strain of F. dimerum would be sequenced. Bioinformatic tools would then be used to identify putative siderophore biosynthetic gene clusters.
-
Gene Disruption and Metabolite Analysis: Targeted gene knockouts of candidate genes within the identified BGC would be performed. The resulting mutants would be cultured, and their culture filtrates analyzed by techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound and its intermediates.
-
Heterologous Expression and Enzyme Characterization: Individual genes from the BGC would be expressed in a suitable host organism. The resulting proteins would be purified, and their enzymatic activity would be characterized through in vitro assays.
Significance and Future Directions
The study of the this compound biosynthesis pathway holds potential for the development of novel antifungal agents that could target iron acquisition in pathogenic fungi. Furthermore, understanding this pathway could have applications in biotechnology, such as in bioremediation or as diagnostic markers.
Future research should prioritize:
-
The identification and functional characterization of the this compound BGC in F. dimerum.
-
The elucidation of the precise sequence of enzymatic reactions and the isolation of pathway intermediates.
-
Investigation into the regulatory networks that control the expression of this pathway.
Conclusion
The biosynthesis of this compound in Fusarium dimerum represents an intriguing pathway in fungal secondary metabolism. While our current understanding is largely based on analogous pathways, it provides a solid framework for future research. The unique N-alpha-dimethylation step underscores the chemical diversity that can be generated from common metabolic precursors. Continued investigation into this pathway is essential for a complete understanding of the biology of Fusarium dimerum and for harnessing its metabolic potential for scientific and therapeutic advancement.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 7. Fusarinines and dimerum acid, mono- and dihydroxamate siderophores from Penicillium chrysogenum, improve iron utilization by strategy I and strategy II plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Genes Involved in N(alpha)-Dimethylcoprogen Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(alpha)-Dimethylcoprogen, a derivative of the hydroxamate siderophore coprogen, plays a significant role in fungal iron acquisition and has potential applications in drug development due to its iron-chelating properties. Understanding the genetic and molecular basis of its biosynthesis is crucial for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the genes and enzymes involved in the this compound biosynthetic pathway, detailed experimental protocols for its study, and an analysis of the regulatory networks that control its production. While the core biosynthetic pathway of its precursor, coprogen, is well-characterized, the specific enzyme responsible for the final N-alpha-dimethylation step remains to be definitively identified. This guide summarizes the current knowledge and highlights areas for future research.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that begins with the synthesis of its precursor, coprogen. This pathway is primarily orchestrated by a series of enzymes encoded by a biosynthetic gene cluster (BGC).
Core Coprogen Biosynthesis
The biosynthesis of coprogen involves the following key steps and enzymes:
-
Ornithine Hydroxylation: The pathway initiates with the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine. This reaction is catalyzed by an L-ornithine-N⁵-monooxygenase , a flavin-dependent enzyme. In several fungal species, the gene encoding this enzyme is designated as sidA or its orthologs.
-
Acylation: The N⁵-hydroxy-L-ornithine is then acylated. For instance, in the biosynthesis of fusarinine-type siderophores, which share precursors with coprogens, a transacylase (e.g., SidF) transfers an anhydromevalonyl-CoA moiety to N⁵-hydroxy-L-ornithine[1].
-
Non-Ribosomal Peptide Synthesis: The core structure of coprogen is assembled by a non-ribosomal peptide synthetase (NRPS) . These large, modular enzymes activate and link amino acid precursors to form the peptide backbone of the siderophore.
-
In Metarhizium robertsii, the NRPS gene mrsidD is essential for coprogen biosynthesis[2].
-
In Penicillium roqueforti, a biosynthetic gene cluster termed cop contains three key genes, copA, copB, and copE, which are necessary for coprogen production[3]. copA is predicted to encode the NRPS.
-
In Scedosporium apiospermum, an ortholog of sidD is responsible for the synthesis of Nα-methylcoprogen B[4].
-
In Alternaria alternata, the gene AaNPS6 is required for the production of N-dimethyl coprogen siderophores.
-
Proposed Final N-alpha-Dimethylation Step
The final step in the biosynthesis of this compound is the methylation of the two N-alpha positions of the precursor molecule. While the specific enzyme has not been experimentally characterized, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase . These enzymes are commonly involved in the secondary metabolism of fungi and catalyze the transfer of a methyl group from SAM to a nitrogen atom[5][6][7]. The identification and characterization of this putative N-methyltransferase represent a key area for future research.
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Genetic Regulation of Biosynthesis
The production of this compound is tightly regulated, primarily in response to iron availability. This regulation occurs at the transcriptional level and involves a network of transcription factors.
-
Iron Repression (High Iron Conditions): In the presence of sufficient iron, a GATA-type transcription factor, SreA , represses the expression of siderophore biosynthetic genes, including the NRPSs. SreA binds to specific GATA sequences in the promoter regions of these genes, preventing their transcription.
-
Iron Derepression (Low Iron Conditions): Under iron-limiting conditions, the repressive effect of SreA is alleviated. A bZIP transcription factor, HapX , is activated and promotes the expression of siderophore biosynthetic genes. SreA and HapX often form a negative feedback loop, where HapX represses the expression of sreA under low iron conditions.
Regulatory Pathway Diagram
Caption: Simplified regulatory network of siderophore biosynthesis in fungi.
Quantitative Data
Quantitative analysis of gene expression provides insights into the regulation of the this compound biosynthetic pathway. The following table summarizes representative quantitative real-time PCR (qRT-PCR) data for key siderophore biosynthesis-related genes in Alternaria alternata under iron-replete and iron-deplete conditions.
| Gene | Function | Condition | Relative Expression Level (Fold Change) | Reference |
| AaNps6 | Non-ribosomal peptide synthetase | Iron-deplete vs. Iron-replete | ~15-fold increase | [8] |
| AaSit1 | Siderophore-iron transporter | Iron-deplete vs. Iron-replete | ~10-fold increase | [8] |
| AaMirB | Siderophore-iron transporter | Iron-deplete vs. Iron-replete | ~8-fold increase | [8] |
Note: Enzyme kinetic data (Km, Vmax) for the specific enzymes involved in this compound biosynthesis are not currently available in the published literature.
Experimental Protocols
Detection and Quantification of Siderophore Production: Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.
Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator CAS. In the absence of siderophores, the Fe(III)-CAS complex is blue. When a siderophore with a higher affinity for iron is present, it removes the iron from the complex, causing a color change to orange/yellow.
Protocol:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
In a separate beaker, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
In a third beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Slowly add the FeCl₃ solution to the HDTMA solution while stirring.
-
Add the CAS solution to the FeCl₃/HDTMA mixture and bring the final volume to 100 ml with deionized water. The solution should be dark blue. Autoclave and store in the dark.
-
-
Sample Preparation:
-
Grow the fungal strain of interest in an iron-limited liquid medium.
-
Centrifuge the culture to separate the mycelium from the supernatant. The supernatant contains the secreted siderophores.
-
-
Assay Procedure (Liquid Assay):
-
Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium without fungal growth) indicates siderophore production.
-
-
Quantification:
-
Create a standard curve using a known siderophore (e.g., deferoxamine mesylate) of varying concentrations.
-
Calculate the siderophore concentration in the sample based on the standard curve. The results are often expressed as siderophore units (%) relative to the uninoculated medium.
-
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of siderophores. The following is a general protocol that can be adapted for the analysis of this compound.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The sample is injected onto a nonpolar stationary phase (e.g., C18 column), and a polar mobile phase is used for elution. More hydrophobic compounds will have longer retention times.
General Protocol:
-
Sample Preparation:
-
Extract the siderophores from the fungal culture supernatant using a solid-phase extraction (SPE) cartridge (e.g., Amberlite XAD-16).
-
Wash the cartridge with water to remove salts and polar compounds.
-
Elute the siderophores with methanol.
-
Evaporate the methanol and redissolve the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point for Optimization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths, typically around 210 nm for peptide bonds and 435 nm for the iron-siderophore complex (after adding FeCl₃ to the sample).
-
Injection Volume: 20 µl.
-
-
Identification and Quantification:
-
Identification is based on the retention time compared to a purified standard of this compound.
-
Quantification is achieved by integrating the peak area and comparing it to a standard curve generated with known concentrations of the purified compound.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the analysis of this compound.
Conclusion and Future Directions
The genetic basis for the biosynthesis of coprogen, the precursor to this compound, is becoming increasingly clear with the identification of key biosynthetic gene clusters and regulatory factors in various fungal species. However, a significant gap in our knowledge remains concerning the final N-alpha-dimethylation step. The identification and characterization of the putative N-alpha-methyltransferase responsible for this reaction is a critical next step. This will not only complete our understanding of the biosynthetic pathway but also provide a valuable enzymatic tool for the potential in vitro synthesis and modification of this important siderophore. Further research should also focus on obtaining quantitative kinetic data for the biosynthetic enzymes to enable metabolic engineering efforts aimed at overproducing this compound for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Secondary metabolism in fungi: does chromosomal location matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of siderophore biosynthesis genes essential for growth of Aeromonas salmonicida under iron limitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal S-adenosylmethionine synthetase and the control of development and secondary metabolism in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal siderophore biosynthesis catalysed by an iterative nonribosomal peptide synthetase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N(alpha)-Dimethylcoprogen as a Virulence Factor in Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Executive Summary
Iron is an essential nutrient for virtually all life, yet its acquisition is a major challenge for pathogenic fungi within a host environment actively sequestering this metal as a defense mechanism. To overcome this, fungi have evolved sophisticated iron acquisition systems, prominently featuring the synthesis and secretion of high-affinity iron chelators known as siderophores. N(alpha)-Dimethylcoprogen, a hydroxamate-type siderophore, has been identified as a critical virulence factor in several pathogenic fungi. Its production is directly linked to the fungus's ability to scavenge iron, mitigate oxidative stress, and establish successful infections. This guide provides an in-depth analysis of this compound, detailing its biosynthetic pathway, its regulation, its quantified impact on virulence, and the experimental protocols used in its study. This information is intended to support research and development efforts aimed at targeting fungal iron metabolism for novel antifungal therapies.
Introduction: The Iron Imperative in Fungal Pathogenesis
Fungal pathogens must adapt to the iron-limited environment of the host to proliferate and cause disease. The host actively restricts iron availability through proteins like transferrin and lactoferrin, a process termed "nutritional immunity." Fungi counteract this by deploying two primary high-affinity iron uptake systems: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition.[1][2] Siderophores are low-molecular-weight organic molecules that chelate ferric iron (Fe³⁺) with extremely high affinity. Once bound to iron, the ferrisiderophore complex is recognized by specific receptors on the fungal cell surface and internalized.
This compound belongs to the coprogen family of hydroxamate-type siderophores and has been isolated from pathogenic species such as Alternaria and Fusarium.[3] A closely related variant, Nα-methylcoprogen B, is the primary extracellular siderophore produced by Scedosporium apiospermum, a significant pathogen in cystic fibrosis patients.[4][5] The biosynthesis of these siderophores is orchestrated by a conserved nonribosomal peptide synthetase (NRPS), encoded by the NPS6 or sidD gene, which has been proven essential for fungal virulence.[6][7][8] Disruption of this pathway severely impairs the fungus's ability to cause disease, making the siderophore biosynthetic machinery a promising target for antifungal drug development.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process centered around the core activity of a Nonribosomal Peptide Synthetase (NRPS). The pathway is conserved for the synthesis of coprogen-type siderophores.[9][10]
Key Enzymatic Steps:
-
Hydroxylation of L-ornithine: The pathway begins with the hydroxylation of the amino acid L-ornithine to N⁵-hydroxyornithine. This initial, crucial step is catalyzed by an L-ornithine-N⁵-monooxygenase, encoded by the sidA gene.[10][11]
-
Acylation: N⁵-hydroxyornithine is then acylated. For coprogen-type siderophores, a transacylase (encoded by genes like sidF) transfers an anhydromevalonyl-CoA group.[10]
-
NRPS-mediated Assembly: The core of the synthesis is managed by the NRPS enzyme encoded by the NPS6/sidD gene. This large, multi-domain enzyme catalyzes the condensation of three N⁵-acyl-N⁵-hydroxy-L-ornithine units to form the coprogen molecule.[1][12] The NRPS functions as an assembly line, activating and linking the precursor molecules in a specific sequence.
-
N-methylation: The final step to produce this compound involves the N-methylation of the precursor coprogen molecule. While the specific methyltransferase responsible has not been detailed in the available literature, this step distinguishes it from other coprogens.
The entire set of genes required for this pathway, including the NRPS, monooxygenase, and transacylase, are often located together on the chromosome in a biosynthetic gene cluster (BGC).[9][13]
Regulation of this compound Synthesis: A Signaling Network
The production of this compound is tightly regulated at the transcriptional level in response to iron availability. This regulation ensures that the fungus only expends energy on siderophore production when iron is scarce. The central players in this network are the transcription factors SreA (a GATA-type repressor) and HapX (a bZIP transcription factor).[2][14][15]
-
Under Iron-Replete Conditions: When iron is abundant, the SreA transcription factor is active. SreA represses the expression of genes involved in iron acquisition, including the NPS6/sidD gene required for this compound synthesis, as well as the hapX gene.[2][16] This prevents the unnecessary production of siderophores and avoids iron toxicity.
-
Under Iron-Depleted Conditions: In the iron-limited environment of the host, SreA is inactivated. This de-repression allows for the expression of the HapX transcription factor. HapX, in turn, actively upregulates the genes of the siderophore biosynthesis pathway (NPS6/sidD) and represses the expression of sreA, forming a negative feedback loop.[14][15] HapX also orchestrates a broader metabolic shift, repressing iron-consuming pathways to conserve cellular iron stores.[2]
Furthermore, the synthesis of siderophores via NPS6 is linked to the oxidative stress response. Fungal strains lacking NPS6 exhibit increased sensitivity to reactive oxygen species (ROS).[6][12] This suggests a dual role for siderophore-mediated iron acquisition: not only does it provide essential iron, but it also contributes to the detoxification of ROS, a key component of the host immune response. The redox-responsive transcription factor YAP1 has been implicated in regulating NPS6 expression, providing a direct link between iron homeostasis and oxidative stress resistance.[12][17]
Quantitative Data: Impact on Fungal Virulence
The deletion of the sidD gene, which prevents the synthesis of Nα-methylcoprogen B in Scedosporium apiospermum, leads to a dramatic attenuation of virulence in a murine model of disseminated scedosporiosis.[7][16] This provides direct quantitative evidence for the role of this siderophore as a key virulence factor.
| Virulence Parameter | Wild-Type Strain (WT) | ΔsidD Mutant (No Nα-methylcoprogen B) | Re-complemented Strain | Source |
| Mouse Survival | ~10% survival at Day 20 post-infection | ~80% survival at Day 20 post-infection | ~15% survival at Day 20 post-infection | [16] |
| Fungal Burden (Kidney) | High fungal load (Median ~10⁵ CFU/g) | Significantly lower fungal load (Median <10³ CFU/g) | High fungal load (Median ~10⁵ CFU/g) | [16] |
Data are estimated from published graphical representations in Le Govic et al. (2020).
These data clearly demonstrate that the inability to produce this extracellular siderophore renders the fungus significantly less capable of causing lethal infection and proliferating within host tissues.
Experimental Protocols
Protocol for Siderophore Detection: Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the principle that a siderophore will remove iron from a blue-colored Fe-CAS-detergent complex, causing a color change to orange or yellow.[18][19]
Materials:
-
Blue Dye Solution:
-
Solution 1: 60.5 mg Chrome Azurol S in 50 mL ddH₂O.
-
Solution 2: 2.7 mg FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: 72.9 mg hexadecyltrimethylammonium bromide (HDTMA) in 40 mL ddH₂O.
-
-
CAS Agar Medium:
-
Minimal Media 9 (MM9) salt solution.
-
PIPES buffer.
-
Bacto agar.
-
Sterile solutions of Casamino acids and glucose.
-
Procedure (Agar Plate Method):
-
Prepare Blue Dye: Carefully mix Solution 1 with 9 mL of Solution 2. While stirring, slowly add Solution 3. The final solution will be blue. Autoclave and store in a dark, plastic container.
-
Prepare Agar Base: Prepare a suitable fungal growth medium (e.g., MM9 salts with PIPES buffer and agar). Autoclave and cool to approximately 50°C.
-
Add Supplements: Aseptically add sterile glucose and casamino acids to the molten agar base.
-
Combine and Pour: Slowly add the sterile Blue Dye solution to the agar base along the side of the flask with gentle swirling to ensure thorough mixing without introducing excessive bubbles. Aseptically pour the final blue agar into petri plates.
-
Inoculation: Inoculate the center of the CAS plates with a plug or spore suspension of the fungal strain to be tested.
-
Incubation: Incubate the plates at the fungus's optimal growth temperature for several days.
-
Observation: Siderophore production is indicated by the formation of an orange-to-yellow halo around the fungal colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
Protocol for Murine Model of Disseminated Scedosporiosis
Animal models are essential for evaluating the contribution of specific genes to fungal virulence.[20] The following is a generalized protocol for a murine model of disseminated infection, based on methodologies used for Scedosporium.[21][22]
Materials:
-
Fungal strains (Wild-Type, Mutant, Complemented).
-
Immunocompetent mice (e.g., BALB/c or OF1, 6-8 weeks old).
-
Immunosuppressive agents (e.g., cyclophosphamide, 5-fluorouracil).
-
Sterile saline (0.9% NaCl).
-
Hemacytometer.
-
Potato Dextrose Agar (PDA) plates.
Procedure:
-
Inoculum Preparation: Grow fungal strains on PDA plates to induce sporulation. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Wash the conidia suspension in sterile saline by centrifugation. Count the conidia using a hemacytometer and adjust the concentration to the desired inoculum size (e.g., 5 x 10⁴ CFU/mL) in sterile saline.
-
Immunosuppression: To mimic the condition of at-risk patients, mice are typically immunosuppressed. Administer cyclophosphamide (e.g., 200 mg/kg) and 5-fluorouracil (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection one day prior to infection.[21]
-
Infection: Infect the immunosuppressed mice by injecting 0.2 mL of the prepared fungal inoculum (e.g., 1 x 10⁴ CFU/mouse) into the lateral tail vein.[21] A control group should be injected with sterile saline.
-
Monitoring (Survival Study): House the mice in appropriate facilities and monitor them daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a period of 20-30 days. Record survival data for each group. Survival curves are typically analyzed using the Kaplan-Meier method and log-rank test.[4][16]
-
Fungal Burden (Tissue Homogenization): For a quantitative measure of fungal proliferation, a separate cohort of mice is used. At a predetermined time point (e.g., 4-6 days post-infection), humanely euthanize the animals.[21] Aseptically remove target organs (e.g., kidneys, brain, spleen). Weigh the organs, homogenize them in a known volume of sterile saline, and plate serial dilutions of the homogenate onto PDA plates. After incubation, count the colonies to determine the number of Colony Forming Units (CFU) per gram of tissue.
Logical Relationships and Drug Development Implications
The central role of this compound in fungal virulence stems from a clear logical progression: its synthesis is essential for high-affinity iron acquisition from the host, which in turn is a prerequisite for fungal survival, proliferation, and the ability to cause disease.
This direct and essential relationship makes the this compound biosynthetic pathway an attractive target for novel antifungal therapies. The enzymes in this pathway, particularly the L-ornithine-N⁵-monooxygenase (SidA) and the NRPS (NPS6/SidD), are highly conserved among pathogenic fungi but are absent in humans. This presents an opportunity to develop specific inhibitors that would disrupt fungal iron metabolism without affecting the host. Such a "pathoblocker" approach would effectively starve the fungus of iron, crippling its ability to establish an infection and rendering it more susceptible to host immune clearance.
Conclusion
This compound and related siderophores are not merely metabolic byproducts but are formidable weapons in the arsenal of pathogenic fungi. Their synthesis, tightly regulated by the iron-sensing network of SreA and HapX, is indispensable for fungal growth in the restrictive host environment. Quantitative data from knockout mutant studies provide unequivocal proof that abrogating the production of this siderophore severely attenuates fungal virulence. The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other virulence factors. For drug development professionals, the enzymes of the siderophore biosynthetic pathway represent prime targets for the design of a new generation of antifungal agents that exploit a fundamental metabolic vulnerability of these pathogens.
References
- 1. NPS6, Encoding a Nonribosomal Peptide Synthetase Involved in Siderophore-Mediated Iron Metabolism, Is a Conserved Virulence Determinant of Plant Pathogenic Ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal iron homeostasis with a focus on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Deep skin infection with Scedosporium apiospermum-infection in a renal transplant patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaching the Functional Annotation of Fungal Virulence Factors Using Cross-Species Genetic Interaction Profiling | PLOS Genetics [journals.plos.org]
- 6. NPS6, encoding a nonribosomal peptide synthetase involved in siderophore-mediated iron metabolism, is a conserved virulence determinant of plant pathogenic ascomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Transcriptional Differences Guided Discovery and Genetic Identification of Coprogen and Dimerumic Acid Siderophores in Metarhizium robertsii [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory and pathogenic mechanisms in response to iron deficiency and excess in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archive.connect.h1.co [archive.connect.h1.co]
- 16. researchgate.net [researchgate.net]
- 17. Hosting Infection: Experimental Models to Assay Candida Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms and regulation of iron uptake and the role of iron in pathogenesis of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular basis for the biosynthesis of the siderophore coprogen in the cheese-ripening fungus Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental Murine Scedosporiosis: Histopathology and Azole Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative pathogenicity of Scedosporium species in murine model of systemic scedosporiosis - PMC [pmc.ncbi.nlm.nih.gov]
Extracellular versus intracellular siderophores in Alternaria
An In-depth Technical Guide to Extracellular and Intracellular Siderophores in Alternaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for virtually all living organisms, yet its bioavailability is often limited. The fungal genus Alternaria, which includes significant plant pathogens, has evolved sophisticated iron acquisition systems centered around the production of siderophores—small, high-affinity iron-chelating molecules. Alternaria alternata, a well-studied model, employs a dual-siderophore system, differentiating between extracellular and intracellular molecules to effectively scavenge, transport, and store iron. Extracellular siderophores, primarily of the coprogen family, are secreted to acquire iron from the host environment, a process critical for fungal growth and virulence. Intracellular siderophores, such as ferricrocin, are vital for managing iron homeostasis, preventing iron-induced toxicity, and storing iron within the mycelia. The biosynthesis and regulation of these siderophores are controlled by a complex genetic network responsive to environmental iron levels, involving key transcription factors like AaSreA and AaHapX. This guide provides a comprehensive overview of the distinct roles, regulation, and experimental analysis of extracellular and intracellular siderophores in Alternaria, offering insights for research and potential antifungal drug development targeting these essential pathways.
Introduction: The Two-Siderophore System of Alternaria
Fungi have developed multiple strategies to acquire iron from their environment, including acidification and reductive iron assimilation (RIA).[1] However, a primary strategy is the secretion of siderophores to chelate scarce ferric iron (Fe³⁺) and transport it into the cell.[1][2] Alternaria alternata utilizes a sophisticated two-siderophore system to manage iron needs, comprising distinct extracellular and intracellular siderophores.[3][4][5]
-
Extracellular Siderophores: These molecules are secreted into the environment to capture iron. In A. alternata, this class is dominated by hydroxamate-type siderophores, including coprogen, coprogen B, hydroxycoprogens, and dimethyl coprogens .[2][3][4][6] More sensitive analyses have also identified dimerumic acid, hydroxyneocoprogen, and neocoprogen I.[7] Their synthesis is dependent on the non-ribosomal peptide synthetase (NRPS), Nps6 .[3][4]
-
Intracellular Siderophores: These molecules function within the cytoplasm to safely store and distribute iron, thereby preventing the formation of toxic reactive oxygen species (ROS) via Fenton chemistry.[3][4] The primary intracellular siderophore in A. alternata is ferricrocin , which is synthesized by a different NRPS, Nps2 .[3][4][5]
This dual system allows the fungus to efficiently adapt to varying iron conditions, a crucial capability for its pathogenic lifestyle.[3][5]
Functional Roles and Importance in Pathogenicity
The distinct localization of siderophores corresponds to their specialized functions. The extracellular system is primarily for acquisition, while the intracellular system is for management.
Extracellular Siderophores: Foraging for Iron and Fueling Virulence
The secretion of coprogens is essential for survival and growth in iron-limited environments.[3] Deletion of the AaNps6 gene, which completely blocks the biosynthesis of extracellular siderophores, results in several critical phenotypic changes:
-
Impaired Growth: The fungus cannot grow on iron-depleted media.[3][5]
-
Increased Sensitivity to Oxidative Stress: Mutants lacking AaNps6 show heightened sensitivity to H₂O₂, indicating that efficient iron uptake is linked to ROS detoxification.[2][6][8]
-
Reduced Virulence: The ability to cause necrotic lesions on host tissues, such as citrus leaves, is significantly diminished, establishing extracellular siderophores as key virulence factors.[2][6]
-
Developmental Defects: Production of conidia and melanin is also reduced in Δnps6 mutants.[6]
Intracellular Siderophores: Maintaining Homeostasis and Modulating Pathogenicity
Ferricrocin's role is primarily intracellular, focusing on iron storage and preventing toxicity.[3][4] Unlike the extracellular system, the intracellular system is not essential for growth in low-iron conditions.[3][5] However, it plays a nuanced role in fungal development and pathogenicity. Deletion of the nps2 gene, which ablates ferricrocin production, leads to:
-
Increased Spore Formation: The absence of ferricrocin paradoxically leads to an increase in sporulation.[3]
-
Reduced Pathogenicity: While not as critical as extracellular siderophores, ferricrocin is important for full virulence on tomato hosts.[3] This suggests that proper iron management is necessary for a successful infection cycle.
Quantitative Data on Siderophore Production and Gene Function
Quantitative analysis of siderophore production and the effects of genetic mutations provide a clearer picture of their importance.
Table 1: Siderophore Production in A. alternata Wild-Type and Mutant Strains
| Strain | Siderophore Type | Key Gene | Relative Production Level | Reference |
|---|---|---|---|---|
| Wild-Type | Extracellular (Coprogens) | AaNps6 | 100% (Baseline) | [3] |
| ΔAanps6 | Extracellular (Coprogens) | AaNps6 | Not detectable | [3][6] |
| Wild-Type | Intracellular (Ferricrocin) | nps2 | 100% (Baseline) | [3] |
| Δnps2 | Intracellular (Ferricrocin) | nps2 | Not detectable | [3] |
| ΔAaSreA | All Siderophores | AaSreA | ~370% increase compared to Wild-Type |[9] |
Table 2: Effect of nps2 Deletion on Asexual Spore Production in A. alternata
| Strain | Spores / cm² (Day 3) | Spores / cm² (Day 5) | Spores / cm² (Day 7) | Reference |
|---|---|---|---|---|
| Wild-Type | ~1.0 x 10⁴ | ~2.5 x 10⁴ | ~4.0 x 10⁴ | [3] |
| Δnps2 | ~1.5 x 10⁴ | ~6.0 x 10⁴ | ~9.0 x 10⁴ | [3] |
(Note: Values are approximated from graphical data for illustrative purposes.)
Genetic Regulation of Siderophore Biosynthesis
Siderophore production in A. alternata is tightly regulated at the transcriptional level by a network of factors that respond to iron availability. This ensures that the fungus produces these costly molecules only when needed, while avoiding iron toxicity.
// Feedback Loop HapX -> SreA [style=dashed, dir=back, color="#EA4335", label=" represses", constraint=false];
{rank=same; HapX; SreA;} {rank=same; Nps6_low; Nps6_high;} {rank=same; Siderophore_prod_low; Siderophore_prod_high;} }
Caption: General experimental workflow for the analysis of Alternaria siderophores.
Protocol: Analysis of Siderophore-Related Gene Expression (qRT-PCR)
This method quantifies the transcript levels of genes involved in siderophore biosynthesis and regulation.
-
Culture and Treatment: Grow the fungus in a suitable medium (e.g., PDB) for 2-3 days. Harvest the mycelium, wash it, and transfer it to a low-iron medium (MM) or an iron-replete medium (MM + 0.2 mM FeCl₃) for an additional 24 hours. [2]2. RNA Isolation: Isolate total RNA from the harvested mycelium using a standard protocol (e.g., TRI reagent) followed by purification. [2]3. cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase kit.
-
Quantitative PCR: Perform qRT-PCR using gene-specific primers for target genes (e.g., AaNps6, AaSreA, AaHapX) and a housekeeping gene for normalization (e.g., β-tubulin). [2]5. Data Analysis: Calculate the relative expression levels of the target genes using the comparative Ct (ΔΔCT) method. The expression level in the wild-type strain under a specific condition (e.g., low iron) is typically set to 1 for comparison. [2]
Logical Relationships and System Overview
The interplay between the intracellular and extracellular siderophore systems is crucial for the overall iron homeostasis and pathogenic success of Alternaria.
dot
Caption: Functional distinction between the two siderophore systems in A. alternata.
Conclusion and Future Directions
The dual-siderophore system of Alternaria is a testament to its metabolic flexibility and a cornerstone of its pathogenic arsenal. Extracellular coprogens are critical for scavenging iron and are directly linked to virulence, while intracellular ferricrocin is essential for safe iron handling and storage. The intricate regulatory network governing their synthesis highlights multiple points of control that could be exploited for antifungal strategies.
For drug development professionals, the enzymes involved in siderophore biosynthesis, particularly the non-ribosomal peptide synthetases Nps6 and Nps2, represent promising targets. These enzymes are essential for the fungus but absent in humans. Inhibiting Nps6, for example, could simultaneously starve the fungus of iron and compromise its defenses against host-produced oxidative stress, effectively crippling its ability to cause disease. Future research should focus on the structural biology of these enzymes to enable rational drug design and on further elucidating the transport mechanisms that bring siderophore-iron complexes into the cell, which represent additional potential therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alternaria alternata uses two siderophore systems for iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternaria alternata uses two siderophore systems for iron acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of Autophagy to Cellular Iron Homeostasis and Stress Adaptation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apsnet.org [apsnet.org]
N(alpha)-Dimethylcoprogen: A Key Player in Fungal Iron Homeostasis and Virulence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. However, its limited bioavailability and potential for toxicity necessitate tightly regulated acquisition and storage mechanisms. In the fungal kingdom, a key strategy for iron acquisition involves the secretion of high-affinity iron chelators known as siderophores. This technical guide provides a comprehensive overview of N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore of the coprogen family, and its pivotal role in the iron homeostasis and pathogenicity of various fungal species. We delve into its biochemical properties, biosynthetic pathway, regulatory networks, and its function in fungal virulence. This document also furnishes detailed experimental protocols for the study of this compound and presents key quantitative data to inform research and therapeutic development.
Introduction to this compound
This compound is a specialized metabolite produced by several pathogenic fungi, including species of Alternaria and Fusarium. As a member of the coprogen family of siderophores, its primary function is to scavenge ferric iron (Fe³⁺) from the extracellular environment, including from host tissues during infection. The high affinity of this compound for iron allows fungi to thrive in iron-limited conditions, a crucial aspect of their ability to cause disease.
The structure of this compound is characterized by a cyclic hexapeptide backbone containing three hydroxamate groups, which coordinate the ferric iron in an octahedral geometry. This stable complex is then recognized by specific transporters on the fungal cell surface for internalization.
Biochemical Properties and Quantitative Data
The efficacy of a siderophore is largely determined by its affinity for ferric iron. While the precise formation constant for the this compound-iron complex is not extensively documented, it is known to possess a higher binding affinity for Fe³⁺ compared to its unmethylated precursor, coprogen, due to the Nα-dimethylation. This enhanced affinity is a critical factor in its ability to compete for iron with host iron-binding proteins.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C₃₅H₅₅FeN₆O₁₂ | [1] |
| Molecular Weight | 807.7 g/mol | [2] |
| Siderophore Class | Trihydroxamate (Coprogen family) | [1] |
| Producing Organisms | Alternaria longipes, Fusarium dimerum | [1] |
| Iron Binding Affinity (log β) | Higher than coprogen (specific value not reported) | [2] |
Table 2: Quantitative Data on the Role of Coprogen Siderophores in Fungal Pathogenicity
| Fungal Species | Gene Knockout | Effect on Virulence | Quantitative Measure | Reference |
| Alternaria alternata | Δnps6 | Reduced virulence on citrus | Lesion size reduction | [3] |
| Cochliobolus heterostrophus | Δnps6 | Reduced virulence on maize | Not specified | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a multi-domain enzyme known as a non-ribosomal peptide synthetase (NRPS). In Alternaria alternata, the gene NPS6 has been identified as the key enzyme responsible for the synthesis of dimethyl coprogen siderophores. The biosynthetic pathway involves the activation and condensation of amino acid precursors, followed by modifications to generate the final hydroxamate-containing molecule.
Signaling Pathway for this compound Biosynthesis
The production of this compound is tightly regulated in response to intracellular iron levels. This regulation is primarily mediated by a negative feedback loop involving two key transcription factors: SreA and HapX.
-
Under iron-replete conditions: The GATA-type transcription factor SreA is active and represses the expression of genes involved in iron acquisition, including the NPS6 gene required for this compound biosynthesis. SreA achieves this by directly binding to the promoter region of nps6.[4]
-
Under iron-depleted conditions: The bZIP transcription factor HapX is activated. HapX, in turn, represses the expression of sreA, thereby relieving the repression of NPS6 and other iron uptake genes.[4][5] This allows for the synthesis and secretion of this compound to scavenge for environmental iron.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Fungal Culture and Siderophore Production
Objective: To culture fungi under iron-depleted conditions to induce the production of this compound.
Materials:
-
Fungal strain of interest (e.g., Alternaria longipes, Fusarium dimerum)
-
Minimal medium (MM) (e.g., Vogel's minimal medium)
-
Iron chelator (e.g., 2,2'-bipyridyl)
-
Sterile culture flasks
-
Shaking incubator
Protocol:
-
Prepare the minimal medium according to the standard recipe, omitting the addition of iron salts.
-
To create iron-depleted conditions, add an iron chelator such as 2,2'-bipyridyl to the medium at a final concentration of 100-200 µM.
-
Inoculate the iron-depleted minimal medium with fungal spores or mycelia.
-
Incubate the culture in a shaking incubator at the optimal temperature and speed for the specific fungal species (e.g., 25-28°C, 150-200 rpm) for 5-7 days.
-
After incubation, harvest the culture supernatant by centrifugation or filtration to remove the fungal biomass. The supernatant will contain the secreted siderophores.
Purification of this compound
Objective: To isolate and purify this compound from the fungal culture supernatant.
Materials:
-
Fungal culture supernatant
-
Amberlite XAD-4 or similar non-polar resin
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Pass the fungal culture supernatant through a column packed with Amberlite XAD-4 resin.
-
Wash the column with deionized water to remove salts and other polar compounds.
-
Elute the bound siderophores with methanol.
-
Evaporate the methanol under reduced pressure to obtain a crude extract.
-
Further purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
For final purification, subject the fractions containing this compound to reversed-phase HPLC on a C18 column. Monitor the elution profile at a wavelength of approximately 435 nm (for the ferrated form).
Quantification of this compound using HPLC-MS
Objective: To quantify the amount of this compound in a sample.
Materials:
-
Purified this compound standard
-
HPLC-Mass Spectrometry (HPLC-MS) system
-
C18 column
-
Mobile phase: Acetonitrile and water with 0.1% formic acid
Protocol:
-
Prepare a standard curve using known concentrations of the purified this compound standard.
-
Inject the fungal extract or purified sample into the HPLC-MS system.
-
Perform a gradient elution, for example, starting with 5% acetonitrile and increasing to 95% over 30 minutes.
-
Monitor the elution of this compound using its specific mass-to-charge ratio (m/z) in the mass spectrometer.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Radiolabeled Iron (⁵⁵Fe) Uptake Assay
Objective: To measure the uptake of iron mediated by this compound.
Materials:
-
Fungal cells grown in iron-depleted medium
-
⁵⁵FeCl₃ solution
-
Purified this compound
-
Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA)
-
Scintillation counter and scintillation cocktail
Protocol:
-
Grow the fungal cells in iron-depleted minimal medium as described in section 4.1.
-
Harvest the cells by centrifugation and wash them with an iron-free buffer.
-
Resuspend the cells to a defined density in the assay buffer.
-
Prepare the ⁵⁵Fe-N(alpha)-Dimethylcoprogen complex by incubating ⁵⁵FeCl₃ with an excess of purified this compound.
-
Initiate the uptake assay by adding the ⁵⁵Fe-N(alpha)-Dimethylcoprogen complex to the cell suspension.
-
Incubate the mixture at the optimal growth temperature with gentle shaking.
-
At various time points, take aliquots of the cell suspension and quickly filter them through a membrane filter.
-
Wash the filters rapidly with ice-cold washing buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the rate of iron uptake based on the amount of radioactivity incorporated into the cells over time.
Role in Fungal Virulence
The ability to acquire iron is a critical determinant of fungal pathogenicity. During infection, fungi encounter an iron-limited environment as the host actively sequesters iron as a defense mechanism. Siderophores like this compound are therefore essential virulence factors that enable fungi to overcome this host defense.
Studies have shown that fungal mutants unable to produce coprogen-family siderophores exhibit reduced virulence in animal and plant models of infection. For example, deletion of the NPS6 gene in Alternaria alternata leads to a significant reduction in its ability to cause disease on citrus.[3] This underscores the potential of targeting siderophore biosynthesis or uptake as a novel antifungal therapeutic strategy.
Conclusion and Future Directions
This compound is a vital component of the iron acquisition machinery in several pathogenic fungi, playing a crucial role in their ability to survive in iron-limited environments and cause disease. The elucidation of its biosynthetic pathway and the regulatory networks that control its production has provided valuable insights into fungal iron homeostasis.
For researchers and drug development professionals, the this compound pathway presents a promising target for the development of novel antifungal agents. Strategies could include the design of inhibitors for the NPS6 enzyme or the development of molecules that block the uptake of the this compound-iron complex. Further research is warranted to fully characterize the iron-binding kinetics of this compound and to explore its role in a wider range of fungal pathogens. The detailed experimental protocols provided in this guide offer a solid foundation for advancing our understanding of this important molecule and its role in fungal biology and disease.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 117892-97-4 | Benchchem [benchchem.com]
- 3. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
N(alpha)-Dimethylcoprogen: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore, a class of high-affinity iron chelators produced by various fungi.[1][2] As with other siderophores, its primary biological role is to sequester iron from the environment for microbial uptake. This technical guide provides a comprehensive overview of the known chemical properties and expected stability of this compound, drawing upon available data and established knowledge of related hydroxamate siderophores. This document also outlines general experimental workflows for its isolation, characterization, and stability assessment, intended to guide researchers in the field.
Chemical Properties
This compound has been identified as a derivative of coprogen, characterized by the N-alpha-dimethylation of the ornithine residue. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C35H55FeN6O12 | PubChem |
| Molecular Weight | 807.7 g/mol | PubChem[3] |
| CAS Number | 117892-97-4 | ChemicalBook[4] |
| Class | Trihydroxamate Siderophore | Biological Metals[1] |
| Producing Organisms | Alternaria longipes, Fusarium dimerum | Biological Metals[1] |
Structural Information:
The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment (FAB) Mass Spectrometry.[1]
Stability Profile
Specific stability data for this compound under various conditions (e.g., pH, temperature, light) is not extensively reported in the public domain. However, the stability of hydroxamate siderophores, in general, is well-documented and can provide valuable insights.
General Stability of Hydroxamate Siderophores:
-
pH Stability: Hydroxamate siderophores are generally stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, the hydroxamate functional groups can be susceptible to hydrolysis.
-
Thermal Stability: Most siderophores exhibit moderate thermal stability. However, prolonged exposure to high temperatures can lead to degradation.
-
Photostability: Some siderophores are known to be sensitive to light, which can induce photochemical degradation. It is advisable to store this compound, and other siderophores, in dark conditions.
-
Iron Chelation and Stability: The iron(III) complex of this compound is expected to be significantly more stable than the free siderophore. The high affinity of the hydroxamate groups for ferric iron (Fe³⁺) results in a thermodynamically stable complex, which protects the ligand from degradation.
Experimental Protocols
Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation and purification of fungal siderophores.
References
- 1. This compound | C35H55FeN6O12 | CID 6450064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore production by streptomycetes-stability and alteration of ferrihydroxamates in heavy metal-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review [mdpi.com]
Spectroscopic Characterization of N(alpha)-Dimethylcoprogen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore, an iron-chelating molecule, identified in pathogenic fungi such as Alternaria longipes and Fusarium dimerum.[1] Its structural elucidation is crucial for understanding its role in microbial iron acquisition and for potential applications in drug development, such as antimicrobial agents or diagnostics. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to facilitate further research and application.
Introduction
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. This compound belongs to the hydroxamate class of siderophores and is an N-alpha-dimethylated analog of coprogen.[1] Its unique structure necessitates thorough spectroscopic characterization for unambiguous identification and for studying its interactions with iron and biological systems. This document outlines the key spectroscopic methodologies for this purpose.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on its known structure. Note: The specific chemical shift values and coupling constants should be extracted from the primary literature (Jalal et al., 1988).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| [Data to be populated] | [Data to be populated] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| [Data to be populated] | [Data to be populated] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Fast Atom Bombardment (FAB) mass spectrometry was historically used for the characterization of this compound.[1] Modern high-resolution techniques like ESI-QTOF would provide more accurate mass measurements.
Experimental Protocol (FAB-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable matrix (e.g., glycerol, m-nitrobenzyl alcohol) on a metal target.
-
Instrumentation: Analyze the sample using a FAB-mass spectrometer.
-
Data Acquisition: Bombard the sample with a high-energy beam of neutral atoms (e.g., Xenon or Argon) to induce ionization. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to establish the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.
Data Presentation
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | m/z (Calculated) | Elemental Composition |
| [M+H]⁺ | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| [M+Na]⁺ | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| Other Fragments | [Data to be populated] | [Data to be populated] | [Data to be populated] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key functional groups include hydroxyl (-OH), carbonyl (C=O) of the hydroxamate, and alkyl (C-H) groups.
Experimental Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation
Table 4: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxamate) |
| ~2960-2850 | Medium-Strong | C-H stretch (alkyl) |
| ~1650 | Strong | C=O stretch (hydroxamate) |
| ~1465 | Medium | C-H bend (alkyl) |
| [Other bands to be populated] | [Data to be populated] | [Data to be populated] |
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. This guide provides a framework for the experimental protocols and data presentation necessary for the unambiguous identification and further study of this important siderophore. For precise quantitative data, consulting the primary literature is essential. The methodologies outlined here are fundamental for researchers in natural products chemistry, microbiology, and drug development who are investigating the roles and applications of siderophores.
References
The Ecological Significance of Fungal Siderophores: A Technical Guide for Researchers
An In-depth Examination of Iron Acquisition, Microbial Competition, and Pathogenesis
Fungi, ubiquitous and diverse organisms, have evolved sophisticated mechanisms to thrive in various ecological niches. Central to their survival is the acquisition of essential nutrients, among which iron is of paramount importance. However, the bioavailability of iron in most environments is extremely low. To overcome this challenge, fungi produce and secrete high-affinity iron chelators known as siderophores. This technical guide provides a comprehensive overview of the ecological roles of fungal siderophores, their biosynthesis, and the experimental approaches used to study them, tailored for researchers, scientists, and professionals in drug development.
The Pivotal Role of Fungal Siderophores in Iron Homeostasis
Iron is a critical cofactor for numerous cellular processes, including respiration, DNA synthesis, and various enzymatic reactions.[1] Despite its abundance in the Earth's crust, iron exists predominantly in the insoluble ferric (Fe³⁺) form at physiological pH, rendering it largely inaccessible to living organisms.[2] Fungi have developed two primary high-affinity iron uptake strategies to scavenge this essential metal from their surroundings: reductive iron assimilation (RIA) and siderophore-mediated iron acquisition.[1][3][4]
Fungal siderophores are low molecular weight secondary metabolites with an exceptionally high and specific affinity for ferric iron.[5] The majority of fungal siderophores are of the hydroxamate type, synthesized from the precursor L-ornithine.[6][7][8] These molecules are secreted into the extracellular environment to chelate Fe³⁺, forming a stable siderophore-iron complex. This complex is then recognized by specific transporter proteins on the fungal cell surface and internalized.[5] Some fungi also utilize intracellular siderophores for iron storage and transport within the mycelium.[9][10]
The ability of fungi to produce and utilize siderophores is not only crucial for their own survival but also plays a significant role in shaping microbial communities and in their interactions with host organisms.[11][12]
Siderophore-Mediated Ecological Interactions
The secretion of siderophores into the environment initiates a cascade of interactions with other organisms, influencing microbial competition, symbiotic relationships, and the outcome of pathogenic infections.
Microbial Competition and Antagonism
In the competitive microbial world of the soil and rhizosphere, the ability to efficiently acquire iron is a key determinant of fitness. Siderophore production provides a significant competitive advantage.[13][14] By sequestering the limited available iron, a fungus can effectively starve its competitors, a phenomenon known as iron competition.[13][14] For instance, the siderophores produced by Aspergillus fumigatus have been shown to protect it from the antagonistic effects of the bacterium Pseudomonas aeruginosa, which also produces its own potent siderophores.[13][14] This "iron tug-of-war" is a critical factor in the structuring of microbial communities.
Role in Pathogenesis
The importance of siderophores in the virulence of many fungal pathogens of both plants and animals is well-established.[12][15][16] During infection, the host actively sequesters iron as a defense mechanism, creating an iron-limited environment for invading pathogens.[2] Pathogenic fungi must therefore employ high-affinity iron acquisition systems to proliferate and cause disease.
Deletion of genes involved in siderophore biosynthesis has been shown to significantly attenuate the virulence of numerous fungal pathogens.[3][4] For example, inactivation of the L-ornithine-N⁵-monooxygenase gene (SidA), which catalyzes the first committed step in hydroxamate siderophore biosynthesis, renders Aspergillus fumigatus avirulent in a murine model of invasive aspergillosis.[17] Similarly, deletion of the nonribosomal peptide synthetase gene NPS6, essential for siderophore production, leads to reduced virulence in several plant pathogenic fungi, including Cochliobolus heterostrophus, Fusarium graminearum, and Alternaria brassicicola.[3][4]
Symbiotic Interactions
Siderophores are also crucial for establishing and maintaining mutualistic relationships between fungi and plants.[1][12] In mycorrhizal associations, the fungal partner can enhance the iron nutrition of the host plant by producing siderophores that mobilize iron from the soil, making it available for uptake by the plant roots. This is particularly important in alkaline soils where iron availability is low.
Quantitative Insights into Fungal Siderophores
The following tables summarize key quantitative data related to fungal siderophores, providing a basis for comparison and further research.
Table 1: Siderophore Production by Various Fungal Species
| Fungal Species | Siderophore Type(s) | Production Yield (% siderophore units or µg/mL) | Reference |
| Aspergillus niger MH844535 | Hydroxamate | 87% | [18] |
| Candida famata | Hydroxamate | 60% | [19] |
| Trichoderma viride | Hydroxamate | Not specified | |
| Penicillium chrysogenum | Hydroxamate | Not specified | [20] |
| Cunninghamella elegans (marine) | Carboxylate | 1987.5 µg/mL | [20] |
| Cunninghamella elegans (terrestrial) | Carboxylate | 1248.75 µg/mL | [20] |
Table 2: Iron (Fe³⁺) Affinity of Fungal Siderophores
| Siderophore Class | Dissociation Constant (Kd) | Reference |
| Fungal Hydroxamates | ~10⁻²⁹ M | [1][6] |
Table 3: Impact of Siderophore Biosynthesis Gene Deletion on Fungal Virulence
| Fungal Pathogen | Gene Deleted | Host | Virulence Reduction | Reference |
| Aspergillus fumigatus | sidA | Mouse | Complete attenuation | [17] |
| Cochliobolus heterostrophus | NPS6 | Corn | Reduced virulence | [3][4] |
| Fusarium graminearum | NPS6 | Wheat | Reduced pathogenicity | [3][4] |
| Alternaria brassicicola | NPS6 | Arabidopsis | Reduced pathogenicity | [3][4] |
| Alternaria alternata | AaNps6 | Citrus | Reduced virulence | [21] |
Experimental Protocols for Siderophore Research
A variety of methods are employed to detect, quantify, and characterize fungal siderophores. This section provides an overview of key experimental protocols.
Detection and Quantification of Siderophores: The Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[22] It relies on the principle of iron competition between the siderophore and the strong iron chelator CAS.
Detailed Protocol for Liquid CAS Assay:
-
Preparation of CAS Assay Solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly add 10 mL of the 1 mM FeCl₃ solution to the CAS solution while stirring.
-
Slowly add the HDTMA solution to the Fe-CAS mixture while stirring. The solution will turn blue.
-
Autoclave the solution and store it in a dark bottle at 4°C.
-
-
Quantitative Assay:
-
Prepare fungal culture filtrates by growing the fungus in an iron-limited medium and then removing the fungal biomass by centrifugation and filtration.
-
In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.[23]
-
As a reference (Ar), use 100 µL of the uninoculated growth medium mixed with 100 µL of the CAS assay solution.[24]
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours).
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[24]
-
Purification and Characterization of Siderophores
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a powerful technique for the separation and quantification of different siderophores in a sample.[9][12]
-
Sample Preparation: Fungal culture filtrates are often concentrated and partially purified using solid-phase extraction (e.g., with XAD-2 or C18 columns) before HPLC analysis.[9][12]
-
Chromatographic Conditions: A C18 column is commonly used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA).[13]
-
Detection: Siderophore-iron complexes can be detected by their absorbance in the visible range (around 435 nm).[13]
Mass Spectrometry (MS):
Mass spectrometry is indispensable for the structural elucidation and identification of siderophores.[7][25]
-
Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing siderophores.
-
Mass Analyzers: High-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap are used to determine the accurate mass of the siderophores, which aids in determining their elemental composition.[8]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) provides structural information by breaking down the siderophore molecule and analyzing the resulting fragments.[7]
Visualization of Regulatory Pathways and Experimental Workflows
The biosynthesis of siderophores is tightly regulated in response to iron availability. The following diagrams, created using the DOT language, illustrate the key regulatory signaling pathway and a typical experimental workflow for siderophore analysis.
Caption: A diagram of the transcriptional regulation of siderophore biosynthesis in fungi by the SreA and HapX transcription factors in response to iron availability.
Caption: A typical experimental workflow for the detection, quantification, and characterization of fungal siderophores.
Conclusion and Future Directions
Fungal siderophores are multifaceted molecules that are integral to fungal survival, ecology, and interactions with other organisms. Their critical role in iron acquisition makes them essential for fungal growth and, in many cases, for pathogenesis. The unique nature of the siderophore biosynthesis pathway in fungi, which is absent in mammals, presents an attractive target for the development of novel antifungal therapies.[17] Further research into the diversity, regulation, and ecological functions of fungal siderophores will undoubtedly uncover new insights into fungal biology and open up new avenues for biotechnological and medical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 3. phytojournal.com [phytojournal.com]
- 4. phytojournal.com [phytojournal.com]
- 5. 2.8. Determination of Siderophore Activity by Chrome Azurol-S Assay [bio-protocol.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Analysis of Microbial Siderophores by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular genetics of fungal siderophore biosynthesis and uptake: the role of siderophores in iron uptake and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iron-Dependent Remodeling of Fungal Metabolic Pathways Associated with Ferrichrome Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Siderophores in fungal physiology and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 25. Characterization of microbial siderophores by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N(alpha)-Dimethylcoprogen: A Key Mediator in Microbial Iron Competition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is an essential nutrient for nearly all microbial life, yet its bioavailability in host environments and many ecosystems is extremely low. This scarcity drives intense competition among microorganisms, who have evolved sophisticated strategies for iron acquisition. A primary weapon in this battle is the secretion of siderophores—small, high-affinity iron-chelating molecules. This technical guide provides a comprehensive overview of N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by several pathogenic fungi. We delve into its structure, biosynthesis, and critical role in microbial competition and virulence. This document details established experimental protocols for the detection, quantification, and functional analysis of siderophores and presents key data in a structured format. Furthermore, we provide visualizations of the core biological pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms governing iron competition.
Introduction to Microbial Iron Competition
The Iron Imperative: A Double-Edged Sword
Iron is a critical cofactor for a multitude of essential cellular processes, including cellular respiration, DNA replication, and metabolic reactions[1]. However, in the presence of oxygen, iron primarily exists in the insoluble ferric (Fe³⁺) state, severely limiting its availability to microorganisms[2]. Within a host, iron is further sequestered by high-affinity binding proteins like ferritin and transferrin as a defense mechanism known as nutritional immunity[1]. While essential, excess intracellular iron can be toxic, catalyzing the formation of damaging reactive oxygen species through Fenton reactions[1]. This dual nature of iron as both a vital nutrient and a potential toxin necessitates tightly regulated acquisition and homeostasis systems in microbes[3].
Siderophores: Microbial Tools for Iron Scavenging
To overcome iron limitation, many bacteria and fungi synthesize and secrete siderophores[4]. These secondary metabolites exhibit an exceptionally high affinity for ferric iron, allowing them to strip iron from host proteins and the environment[2][4]. Once an iron-siderophore complex (ferrisiderophore) is formed, it is recognized by specific receptors on the microbial cell surface and internalized. The diversity of siderophore structures is vast, but they are often categorized based on their iron-coordinating functional groups, such as hydroxamates, catecholates, and carboxylates[5][6].
The Competitive Landscape: Siderophore Piracy and Exclusion
The production of siderophores is an energy-intensive process. Consequently, the microbial world is rife with "cheaters" and "pirates" that can utilize siderophores produced by other organisms (xenosiderophores) without incurring the metabolic cost of synthesis[1]. This dynamic is governed by the presence of specific cell surface receptors[2][7]. Competition for iron via siderophores is a powerful driver of microbial community structure and can determine the outcome of host-pathogen interactions[2][7][8]. Some microbes produce siderophores that cannot be used by their competitors, providing a distinct advantage in establishing a niche[7].
This compound: A Fungal Hydroxamate Siderophore
Structure and Properties
This compound is a member of the hydroxamate class of siderophores, specifically a trihydroxamate, meaning it uses three hydroxamic acid groups to coordinate a single ferric iron atom[9]. It is a dimethylated analog of coprogen, another well-characterized fungal siderophore[9]. Its chemical formula is C₃₅H₅₅FeN₆O₁₂ with a molecular weight of approximately 807.7 g/mol [10][11][12]. The structure was determined using techniques including ¹H- and ¹³C-NMR and fast-atom-bombardment mass spectroscopy[9].
Producing Organisms
This compound and its analogs have been isolated from several species of pathogenic fungi. This indicates its importance in fungal survival and pathogenesis within iron-limited host environments.
| Fungal Species | Siderophore Produced | Reference |
| Alternaria longipes | This compound, N(alpha)-dimethylneocoprogen, N(alpha)-dimethylisoneocoprogen I | [9] |
| Fusarium dimerum | This compound (as major siderophore) | [9] |
| Alternaria alternata | Dimethyl coprogen siderophores | [13] |
| Scedosporium apiospermum | Nα-methylcoprogen B (a closely related analog) | [14] |
Biosynthesis Pathway
The biosynthesis of this compound is mediated by a nonribosomal peptide synthetase (NRPS). In Alternaria alternata, the gene AaNPS6 is required for the production of dimethyl coprogen siderophores[13]. Disruption of this gene eliminates siderophore production and increases the fungus's sensitivity to oxidative stress and iron depletion[13]. Similarly, in Scedosporium apiospermum, the sidD gene, an ortholog of AaNPS6, is essential for the synthesis of Nα-methylcoprogen B[14]. This highlights a conserved biosynthetic strategy among these fungal pathogens.
Role in Microbial Interactions and Pathogenesis
Competitive Advantage and Niche Establishment
The ability of a microbe to efficiently acquire iron is a key determinant of its success in a competitive environment[8]. By producing this compound, fungi can effectively sequester the limited available iron, thereby inhibiting the growth of competitors that lack the specific receptors to utilize this ferrisiderophore complex. This competition is a major factor in shaping the composition of microbial communities in environments like the rhizosphere and in chronic infections[2][7].
Case Study: Scedosporium apiospermum vs. Pseudomonas aeruginosa
A compelling example of siderophore-mediated competition involves Scedosporium apiospermum and the bacterium Pseudomonas aeruginosa, two pathogens often found in the lungs of cystic fibrosis patients. Research has shown that Nα-methylcoprogen B, produced by S. apiospermum, is mandatory for the fungus to acquire iron from pyoverdine, a siderophore produced by P. aeruginosa[14]. This suggests that S. apiospermum can not only secure its own iron but also potentially "steal" iron captured by its bacterial competitor. This interaction may explain why these two pathogens are rarely found simultaneously in the lungs of CF patients, as one may outcompete the other for this essential nutrient[14].
Contribution to Fungal Virulence
The link between siderophore production and virulence is well-established. For both A. alternata and S. apiospermum, the disruption of the NRPS genes responsible for dimethylcoprogen synthesis leads to a loss of virulence[13][14]. Fungal mutants unable to produce these siderophores fail to grow in iron-limiting conditions and are unable to cause disease in animal models[13][14]. This demonstrates that this compound-mediated iron acquisition is an essential pathogenic determinant.
Quantitative and Qualitative Data Summary
| Organism | Siderophore | Key Finding | Impact on Microbial Interaction/Virulence |
| Alternaria alternata | Dimethyl coprogen | Deletion of the AaNPS6 gene abolishes siderophore production. | Required for virulence on citrus and for resistance to oxidative stress[13]. |
| Scedosporium apiospermum | Nα-methylcoprogen B | Deletion of the sidD gene blocks siderophore synthesis. | Essential for fungal growth under iron limitation and for virulence in a murine model. Allows iron acquisition from the bacterial siderophore pyoverdine[14]. |
| Myxococcus xanthus (General Principle) | Myxochelins | Siderophore overproducers prevail in predatory interactions by depleting iron availability for the opponent. | Competition for iron is a decisive factor in the outcome of predatory interactions[8]. |
| Rhizosphere Microbiome (General Principle) | Various | Siderophores from some bacteria can suppress the growth of the pathogen Ralstonia solanacearum. | Siderophore-mediated competition is a strong predictor of plant protection from pathogens[2][7]. |
Experimental Protocols for Studying Siderophore-Mediated Competition
The study of siderophores like this compound involves a range of well-established biochemical and microbiological techniques.
Protocol: Siderophore Production and Detection (Chrome Azurol S Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores[5][15]. It relies on the principle of competition, where a siderophore removes iron from a blue-colored Fe-CAS-dye complex, causing a color change to orange or yellow[5].
-
Objective: To qualitatively or quantitatively detect siderophore production.
-
Principle: Siderophores have a higher affinity for iron than the CAS dye complex.
-
Methodology (Agar Plate Assay):
-
Prepare CAS agar plates by mixing a dye complex of CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ with a suitable growth medium[16]. Ensure glassware is acid-washed to remove trace iron[16].
-
Spot-inoculate the microbial strain of interest onto the CAS agar plate.
-
Incubate at the appropriate temperature for 2-7 days[16].
-
Observe for the formation of a yellow-orange halo around the colony, indicating siderophore secretion[13][16]. The diameter of the halo can be used for semi-quantitative comparison[16].
-
-
Methodology (Liquid Assay):
-
Grow the microorganism in an iron-limited liquid medium.
-
Centrifuge the culture to obtain the cell-free supernatant.
-
Mix the supernatant with the CAS shuttle solution.
-
Measure the change in absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced[15]. This method can be adapted for high-throughput screening in 96-well plates[4].
-
Protocol: Iron Uptake Analysis (Radiolabeled Iron Assay)
This method provides a direct and highly sensitive measure of iron transport into microbial cells[3][17].
-
Objective: To quantify the rate of siderophore-mediated iron uptake.
-
Principle: Tracks the cellular accumulation of radioisotopes of iron, such as ⁵⁵Fe.
-
Methodology:
-
Preparation of Labeled Ferrisiderophore: Mix a solution of the purified siderophore (e.g., this compound) with ⁵⁵FeCl₃ and incubate to allow complex formation[17].
-
Cell Preparation: Grow the microbial cells in an appropriate medium (e.g., CAA medium for Pseudomonas) to the desired growth phase. Wash the cells to remove any endogenously produced siderophores and resuspend them in a suitable buffer (e.g., Tris-HCl) to a standardized optical density[17].
-
Uptake Experiment: Add the ⁵⁵Fe-siderophore complex to the cell suspension and incubate for a defined period (e.g., 30 minutes at 30°C)[17].
-
Quantification: Rapidly filter the cell suspension through a 0.45 μm membrane to separate cells from the medium. Wash the filters to remove any non-internalized radioactivity[17].
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter. The amount of radioactivity is directly proportional to the amount of iron taken up by the cells[17].
-
Protocol: Microbial Growth Assays in Iron-Limited Media
These assays are fundamental to understanding the biological function of siderophores[18][19].
-
Objective: To determine if a siderophore can support microbial growth under iron-starvation conditions.
-
Principle: In a medium devoid of sufficient iron, microbial growth will be limited unless a usable iron source is provided.
-
Methodology:
-
Prepare a defined minimal medium that is depleted of iron. This can be achieved by treating the medium with chelating resins like Chelex 100.
-
Inoculate the iron-limited medium with the test microorganism (e.g., a siderophore-deficient mutant).
-
Supplement parallel cultures with defined concentrations of the purified siderophore (e.g., this compound) or ferrisiderophore complex. Include positive (iron-replete medium) and negative (iron-limited medium) controls.
-
Incubate the cultures and monitor growth over time by measuring optical density (OD) at 600 nm[2].
-
Compare the growth curves to determine the ability of the siderophore to restore growth[14].
-
Protocol: In Vitro Competition and Cross-Feeding Assays
Cross-feeding assays test the ability of one microbial strain to utilize siderophores produced by another[5].
-
Objective: To assess siderophore piracy and specificity.
-
Principle: An indicator strain that cannot produce its own siderophore but possesses a receptor for an external one will only grow on iron-limited media if a compatible siderophore is provided by a producer strain[5].
-
Methodology:
-
Prepare an iron-limited agar plate.
-
Seed the plate with an indicator strain (e.g., a siderophore biosynthesis mutant, ΔsidD).
-
Spot a test strain (the potential siderophore producer) onto a different location on the same plate.
-
Incubate the plate and observe for growth of the indicator strain specifically around the producer strain. This "halo" of growth indicates that the indicator can utilize the siderophore secreted by the test strain.
-
This assay can be performed with various combinations of wild-type strains, biosynthesis mutants, and receptor mutants to map the specificity of siderophore utilization[5].
-
Visualizing the Mechanisms: Pathways and Workflows
To clarify the complex relationships in microbial iron competition, the following diagrams illustrate key pathways and experimental logic.
Diagram 6.1: General pathway of siderophore-mediated iron acquisition by a microbial cell.
Diagram 6.2: Simplified biosynthesis and regulation of this compound.
Diagram 6.3: Experimental workflow for siderophore identification and functional characterization.
Implications for Drug Development
The critical role of siderophores like this compound in fungal virulence makes their biosynthetic pathways attractive targets for novel antifungal therapies.
-
Inhibition of Biosynthesis: Developing small molecule inhibitors that target the essential NRPS enzymes (e.g., AaNPS6/SidD) could effectively "starve" the pathogen of iron within the host, halting its proliferation. This approach would disarm the fungus without necessarily killing it directly, potentially reducing the selective pressure for resistance.
-
"Trojan Horse" Strategy: Siderophore uptake systems represent a potential gateway into the microbial cell. By conjugating an antimicrobial agent to a siderophore that the pathogen recognizes and imports, it may be possible to deliver the drug selectively and efficiently to the target cell. This strategy could overcome permeability barriers and increase the drug's effective concentration where it is needed most.
Conclusion
This compound is a potent iron-scavenging molecule that plays a central role in the ability of pathogenic fungi to survive, compete, and cause disease. The competition for iron is a fundamental aspect of microbial ecology, and siderophores are the key mediators of these interactions. A thorough understanding of the biosynthesis, function, and regulation of this compound not only provides insight into the complex dynamics of microbial communities but also opens promising avenues for the development of new therapeutic strategies to combat fungal infections. Future research focused on the specific protein-level interactions, quantitative binding kinetics, and the full spectrum of microbial competitors affected by this compound will further illuminate its role in the microbial world.
References
- 1. The exploitation of nutrient metals by bacteria for survival and infection in the gut | PLOS Pathogens [journals.plos.org]
- 2. Competition for iron drives phytopathogen control by natural rhizosphere microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools to study microbial iron homeostasis and oxidative stress: current techniques and methodological gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria [bio-protocol.org]
- 5. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competition for iron drives phytopathogen control by natural rhizosphere microbiomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Siderophores and competition for iron govern myxobacterial predation dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C35H55FeN6O12 | CID 6450064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | 117892-97-4 [m.chemicalbook.com]
- 13. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of the Hydroxamate Siderophore Nα-Methylcoprogen B in Scedosporium apiospermum Is Mediated by sidD Ortholog and Is Required for Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Siderophore uptake experiments [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. Predicting microbial growth dynamics in response to nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Isolating N(alpha)-Dimethylcoprogen: An Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, the isolation of novel siderophores like N(alpha)-Dimethylcoprogen from fungal cultures is a critical step in the discovery of new therapeutic agents. This document provides a detailed application note and a comprehensive protocol for the isolation and purification of this compound from fungal cultures, primarily focusing on the known producing organisms, Alternaria longipes and Fusarium dimerum.
This compound is a trihydroxamate siderophore, a low-molecular-weight iron-chelating compound, produced by certain pathogenic fungi to acquire iron from their environment. Its unique structure, an N-alpha-dimethylated analog of coprogen, makes it a compound of interest for potential applications in medicine, such as in the development of novel antimicrobial agents or as a tool to study fungal iron metabolism.
Data Presentation: Quantitative Parameters for Isolation
The following table summarizes the key quantitative data for the isolation of this compound, compiled from established methodologies for siderophore purification.
| Parameter | Value/Range | Notes |
| Fungal Strain | Alternaria longipes (ATCC 26293), Fusarium dimerum | Primary reported producers. |
| Culture Medium | Low-Iron Asparagine Medium | To induce siderophore production. |
| Culture Volume | 1-10 L | Scalable depending on desired yield. |
| Incubation Period | 14-21 days | Optimal production is often in the late stationary phase. |
| Incubation Temperature | 25-28 °C | Typical for these fungal species. |
| Extraction Resin | Amberlite XAD-4 or equivalent polystyrene resin | For initial capture of siderophores from culture filtrate. |
| Elution Solvent | Methanol or Acetonitrile | To release the bound siderophores from the resin. |
| HPLC Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | For high-resolution separation. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | |
| Detection Wavelength | 435 nm (for Fe(III) complex) or 210-220 nm (for deferrated form) | The iron complex has a characteristic absorbance in the visible range. |
| Expected Yield | 50-300 µg/L | Highly dependent on culture conditions and strain.[1] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation of this compound.
Fungal Culture in Low-Iron Medium
Objective: To cultivate the fungal strain under iron-deficient conditions to stimulate the production of this compound.
Materials:
-
Fungal strain (Alternaria longipes ATCC 26293 or Fusarium dimerum)
-
Low-Iron Asparagine Medium (see composition below)
-
Sterile flasks
-
Shaking incubator
Low-Iron Asparagine Medium Composition (per liter):
-
L-Asparagine: 2.0 g
-
Glucose: 10.0 g
-
KH₂PO₄: 1.0 g
-
MgSO₄·7H₂O: 0.5 g
-
Trace elements solution (iron-free): 1 mL
-
Distilled, deionized water
Protocol:
-
Prepare the low-iron asparagine medium. Ensure all glassware is acid-washed to remove any trace iron contamination.
-
Inoculate the sterile medium with the fungal strain.
-
Incubate the culture at 25-28 °C with shaking (150-200 rpm) for 14-21 days.
-
Monitor the culture for growth and siderophore production. Siderophore presence can be qualitatively assessed using the Chrome Azurol S (CAS) assay, where a color change from blue to orange/purple indicates iron chelation.[2]
Extraction of Crude Siderophores
Objective: To extract the siderophores from the fungal culture filtrate using a solid-phase extraction resin.
Materials:
-
Fungal culture
-
Filter paper or centrifugation equipment
-
Amberlite XAD-4 resin
-
Chromatography column
-
Methanol or Acetonitrile
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Pass the cell-free supernatant through a column packed with pre-conditioned Amberlite XAD-4 resin.
-
Wash the column with distilled water to remove salts and other polar impurities.
-
Elute the bound siderophores from the resin with methanol or acetonitrile.
-
Concentrate the eluate to dryness using a rotary evaporator.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To purify this compound from the crude extract.
Materials:
-
Crude siderophore extract
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
Protocol:
-
Dissolve the crude extract in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute the compounds using a linear gradient of Mobile Phase B, for example:
-
0-5 min: 5% B
-
5-35 min: 5-95% B
-
35-40 min: 95% B
-
40-45 min: 95-5% B
-
45-50 min: 5% B
-
-
Monitor the elution profile at 220 nm and 435 nm.
-
Collect the fractions corresponding to the peak of interest.
-
Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Siderophore-Mediated Iron Uptake Pathway
While the specific signaling cascade initiated by this compound is not yet fully elucidated, the general pathway for siderophore-mediated iron uptake in fungi is well-established.
Caption: Generalized pathway for siderophore-mediated iron uptake in fungi.
References
Application Note: HPLC Purification of N(alpha)-Dimethylcoprogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore produced by various fungi, including pathogenic species like Alternaria longipes and Fusarium dimerum.[1] Siderophores are low molecular weight, high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. Due to their role in virulence and their potential as therapeutic agents (e.g., for iron overload disorders or as "Trojan horse" drug delivery vehicles), the purification and characterization of siderophores like this compound are of significant interest to the scientific community. This application note provides a detailed protocol for the purification of this compound from fungal culture supernatants using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: HPLC System and Parameters
| Parameter | Value |
| HPLC System | Preparative HPLC System |
| Column | C18 Reversed-Phase, 5 µm, 10 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 4.0 mL/min |
| Detection | UV/Vis at 220 nm and 435 nm |
| Injection Volume | 500 µL - 2 mL (sample dependent) |
| Column Temperature | Ambient |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 60 | 40 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
Experimental Protocols
1. Production and Extraction of this compound
This protocol is adapted from general methods for siderophore production from fungal cultures.
Materials:
-
Fungal strain (e.g., Alternaria longipes or Fusarium dimerum)
-
Low-iron culture medium (e.g., Grimm-Allen medium)
-
Glassware (acid-washed to remove trace iron)
-
Shaking incubator
-
Centrifuge
-
Amberlite XAD-16 resin or equivalent
-
Methanol
-
Rotary evaporator
Methodology:
-
Inoculate the fungal strain into a low-iron culture medium in acid-washed glassware.
-
Incubate the culture in a shaking incubator at the optimal temperature and duration for siderophore production by the specific fungal strain (typically 7-14 days at 25-28°C).
-
After incubation, remove the fungal biomass by centrifugation (e.g., 8,000 x g for 15 minutes).
-
To the cell-free supernatant, add Amberlite XAD-16 resin (approximately 20 g/L) and stir gently at 4°C for 2-4 hours to adsorb the siderophores.
-
Collect the resin by filtration and wash with deionized water to remove unbound compounds.
-
Elute the bound siderophores from the resin with methanol.
-
Concentrate the methanolic eluate using a rotary evaporator at a temperature below 40°C to obtain the crude siderophore extract.
-
Redissolve the crude extract in a minimal volume of Mobile Phase A for HPLC purification.
2. HPLC Purification of this compound
Materials and Equipment:
-
Preparative HPLC system with a UV/Vis detector
-
C18 reversed-phase preparative column (e.g., 5 µm, 10 x 250 mm)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Crude this compound extract
-
Fraction collector
Methodology:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 4.0 mL/min.
-
Filter the redissolved crude extract through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the equilibrated column.
-
Run the gradient program as detailed in Table 2.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 435 nm (for the iron-siderophore complex).
-
Collect fractions corresponding to the major peaks observed in the chromatogram using a fraction collector.
-
Analyze the collected fractions for purity using analytical HPLC with a similar gradient profile on a smaller dimension C18 column.
-
Pool the pure fractions containing this compound.
-
Remove the solvent from the pooled fractions by lyophilization or rotary evaporation to obtain the purified this compound.
Mandatory Visualization
References
Application Notes and Protocols for the Structure Elucidation of N(alpha)-Dimethylcoprogen using NMR Spectroscopy
Introduction
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore produced by various fungi, including pathogenic species like Alternaria longipes and Fusarium dimerum. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. The structural elucidation of these complex natural products is essential for understanding their biological function and potential applications in medicine and biotechnology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the chemical structure and stereochemistry of molecules. This document provides detailed application notes and protocols for the structure elucidation of this compound using 1D and 2D NMR spectroscopy. The structure of this compound was first determined by Jalal et al. in 1988 through a combination of 1H and 13C NMR, and mass spectrometry[1].
Structure of this compound
The chemical structure of this compound is presented below. A clear atom numbering scheme is crucial for the unambiguous assignment of NMR signals.
Caption: Chemical structure of this compound.
Quantitative NMR Data
The following tables summarize the reported 1H and 13C NMR chemical shift data for this compound and its close analog, Coprogen B. This data is essential for the identification and structural verification of the molecule.
Table 1: 1H NMR Chemical Shift Data (in ppm)
| Atom Number | This compound (Predicted) | Coprogen B (Experimental) |
| Ornithine Moiety | ||
| 2-H | ~3.8 - 4.0 | 3.70 (m) |
| 3-H2 | ~1.7 - 1.9 | 1.60-1.70 (m) |
| 4-H2 | ~1.6 - 1.8 | 1.60-1.70 (m) |
| 5-H2 | ~3.5 - 3.7 | 4.30-4.40 (m) |
| N(alpha)-(CH3)2 | ~2.5 - 2.7 | - |
| Anhydromevalonyl Moiety | ||
| 7-H | ~6.1 - 6.3 | 6.25 (br s) |
| 9-H2 | ~2.7 - 2.9 | 2.80 (m) |
| 10-H2 | ~4.0 - 4.2 | 4.08 (t, J = 6.28 Hz) |
| 11-H3 | ~1.8 - 2.0 | 1.86 (s) |
| Acetyl Moiety (Coprogen) | ||
| CH3CO | - | - |
*Predicted chemical shifts for this compound are estimated based on the structure and data from similar compounds. Experimental data for Coprogen B is from a study on Talaromyces marneffei.
Table 2: 13C NMR Chemical Shift Data (in ppm)
| Atom Number | This compound (Predicted) | Coprogen B (Experimental) |
| Ornithine Moiety | ||
| 1 (COO) | ~172 - 174 | 168.4 |
| 2 (CH) | ~58 - 60 | 52.4 |
| 3 (CH2) | ~28 - 30 | 27.9 |
| 4 (CH2) | ~23 - 25 | 23.7 |
| 5 (CH2) | ~47 - 49 | 46.8 |
| N(alpha)-(CH3)2 | ~43 - 45 | - |
| Anhydromevalonyl Moiety | ||
| 6 (C=O) | ~168 - 170 | 168.4 |
| 7 (C=) | ~118 - 120 | 117.4 |
| 8 (C) | ~150 - 152 | 151.3 |
| 9 (CH2) | ~42 - 44 | 43.3 |
| 10 (CH2) | ~63 - 65 | 64.8 |
| 11 (CH3) | ~21 - 23 | 21.9 |
| Diketopiperazine Ring Carbons | ||
| C=O | ~169 - 171 | 169.9 |
*Predicted chemical shifts for this compound are estimated based on the structure and data from similar compounds. Experimental data for Coprogen B is from a study on Talaromyces marneffei.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Isolation and Purification: this compound is typically isolated from fungal culture filtrates grown under iron-deficient conditions. Purification can be achieved using a combination of solvent extraction, column chromatography (e.g., on Amberlite XAD-2 resin), and high-performance liquid chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) are commonly used for siderophores.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening. Gentle vortexing or sonication may be used if necessary.
-
NMR Data Acquisition
The following protocols are for a standard 500 MHz NMR spectrometer. Parameters may need to be adjusted based on the specific instrument and sample concentration.
1D NMR Experiments:
-
1H NMR:
-
Pulse Program: zg30 (or similar standard 1D sequence)
-
Number of Scans (NS): 16-64
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 s
-
Relaxation Delay (D1): 1-2 s
-
-
13C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Spectral Width (SW): 200-240 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2 s
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2-4 per increment
-
Number of Increments: 256-512 in F1
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond 1H-13C correlations.
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 4-8 per increment
-
Number of Increments: 128-256 in F1
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 8-16 per increment
-
Number of Increments: 256-512 in F1
-
Data Processing and Analysis
-
Apply appropriate window functions (e.g., exponential for 13C and HMBC, sine-bell for COSY and HSQC) before Fourier transformation.
-
Phase and baseline correct all spectra.
-
Reference the spectra to the residual solvent peak (e.g., CD3OD at 3.31 ppm for 1H and 49.0 ppm for 13C).
-
Integrate the 1H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the 2D spectra to establish connectivity between different parts of the molecule and assign all 1H and 13C signals.
Visualizations
NMR Structure Elucidation Workflow
The following diagram illustrates the general workflow for elucidating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structure elucidation of this compound.
Coprogen Biosynthesis Pathway
The biosynthesis of coprogen-type siderophores involves a multi-step enzymatic pathway. The key enzymes include an acyl-CoA N-acyltransferase and a non-ribosomal peptide synthetase (NRPS).
Caption: Simplified biosynthetic pathway of coprogen siderophores.
2D NMR Correlation Logic
The following diagram illustrates the logical connections derived from key 2D NMR experiments for a fragment of the this compound structure.
References
Mass Spectrometry Analysis of N(alpha)-Dimethylcoprogen and its Fragments: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore produced by various fungi, including pathogenic species like Alternaria longipes and Fusarium dimerum.[1] Siderophores are high-affinity iron chelators that play a crucial role in microbial iron acquisition and are implicated in virulence. The structural elucidation and quantification of these molecules are therefore of significant interest in microbiology, pathology, and for the development of novel therapeutic agents that could target microbial iron uptake. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation patterns.
Chemical Structure and Properties
This compound is a derivative of coprogen, featuring a dimethylated alpha-amino group in the ornithine residue. Its structure is characterized by a central diketopiperazine ring and three hydroxamate groups that coordinate ferric iron.
| Property | Value |
| Molecular Formula | C35H55FeN6O12 |
| Molecular Weight | 807.7 g/mol |
| CAS Number | 117892-97-4 |
Experimental Protocols
This section details the methodology for the extraction, separation, and mass spectrometric analysis of this compound.
Sample Preparation: Extraction of Siderophores from Fungal Culture
-
Culture Conditions: Cultivate the fungal strain of interest in an iron-deficient liquid medium to induce siderophore production.
-
Harvesting: After a suitable incubation period (e.g., 7-14 days), separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extraction:
-
For the analysis of the iron-complexed form (ferric this compound), the cell-free supernatant can be directly analyzed after filtration.
-
For the analysis of the desferri-form (iron-free), the supernatant can be treated with a chelating agent like 8-hydroxyquinoline to remove iron, followed by extraction.
-
Solid Phase Extraction (SPE) is recommended for sample clean-up and concentration. A C18 cartridge can be used for this purpose.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, e.g., 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Scan Range: m/z 100 - 1000.
-
MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion.
-
Collision Energy: Ramped collision energy (e.g., 15-40 eV) to obtain a rich fragmentation spectrum.
Data Presentation: Quantitative Analysis
The following table summarizes the expected m/z values for the precursor ion and major fragments of both the ferric and desferri-forms of this compound. The fragmentation of the desferri-form is inferred from the known fragmentation of the closely related 2-N-methylcoprogen.[2]
| Compound Form | Precursor Ion [M+H]+ (m/z) | Major Fragment Ions (m/z) | Putative Fragment Structure/Loss |
| Ferric this compound | 808.33 | 666.23 | Loss of a dimethylornithine-hydroxamate side chain fragment |
| 524.13 | Further fragmentation of the 666.23 ion | ||
| 382.03 | Loss of two side chain fragments | ||
| Desferri-N(alpha)-Dimethylcoprogen | 755.42 | 613.32 | Loss of the dimethylornithine-hydroxamate side chain |
| 471.22 | Further fragmentation of the 613.32 ion | ||
| 329.12 | Central diketopiperazine core with one side chain |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the mass spectrometry analysis of this compound.
Proposed Fragmentation Pathway of Desferri-N(alpha)-Dimethylcoprogen
The fragmentation of desferri-N(alpha)-Dimethylcoprogen is expected to proceed through the cleavage of the amide and ester bonds of the side chains attached to the central diketopiperazine core. The presence of the N,N-dimethylated ornithine residue will influence the mass of one of the primary fragments.
Conclusion
The detailed protocols and fragmentation data provided in this application note serve as a comprehensive guide for the mass spectrometry-based analysis of this compound. This methodology is crucial for the identification and quantification of this siderophore in various biological matrices, aiding in research areas from microbial pathogenesis to the development of novel anti-infective strategies. The provided workflows and expected fragmentation patterns will facilitate the efficient and accurate characterization of this important fungal metabolite.
References
Quantitative Assay for N(alpha)-Dimethylcoprogen Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(alpha)-Dimethylcoprogen is a member of the hydroxamate class of siderophores, which are low molecular weight, high-affinity iron-chelating compounds produced by various microorganisms, including pathogenic fungi.[1][2] These molecules play a crucial role in microbial iron acquisition and are often associated with virulence.[3] The ability to accurately quantify the production of specific siderophores like this compound is essential for understanding microbial physiology, pathogenesis, and for the development of novel antimicrobial strategies that target iron uptake pathways.
These application notes provide detailed protocols for the quantitative analysis of this compound production by fungi. The methods described range from a general assay for total siderophore output to more specific approaches for hydroxamate-type siderophores and a framework for the development of a highly specific and sensitive liquid chromatography-mass spectrometry (LC-MS) method.
Data Presentation
Table 1: Comparison of Quantitative Assay Methods for Siderophore Analysis
| Assay Method | Principle | Specificity | Throughput | Equipment Required | Key Advantages | Key Limitations |
| Chrome Azurol S (CAS) Liquid Assay | Competition for iron between the siderophore and the CAS-iron complex, leading to a color change.[3][4] | Low (quantifies total siderophores) | High (microplate compatible) | Spectrophotometer (plate reader) | Simple, cost-effective, universal for all siderophore types. | Non-specific; cannot distinguish between different siderophores. |
| Ferric Perchlorate Assay | Formation of a colored complex between ferric ions and hydroxamic acids.[5] | Medium (specific for hydroxamate-type siderophores) | Medium | Spectrophotometer | Simple, rapid, specific for the hydroxamate class. | Does not differentiate between different hydroxamate siderophores. |
| Csaky Test | Chemical test specific for the hydroxamate functional group.[5][6] | Medium (specific for hydroxamate-type siderophores) | Low | Spectrophotometer, heating block | Confirmatory for the presence of hydroxamates. | Indirect, multi-step, less suitable for high-throughput quantification. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their physicochemical properties. | High (can separate individual siderophores) | Medium to High | HPLC system with UV-Vis or Diode Array Detector | High resolution and specificity for individual compounds. | Requires method development and pure standards for quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation.[7][8][9] | Very High (unambiguous identification and quantification) | Medium to High | LC-MS/MS system | Highest specificity and sensitivity; can identify unknown siderophores. | High initial instrument cost and requires specialized expertise. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Total Siderophore Production using the Chrome Azurol S (CAS) Liquid Assay
This protocol describes a method to quantify the total amount of siderophores produced in a liquid culture.
Materials:
-
Fungal culture grown in iron-limited medium
-
Chrome Azurol S (CAS) assay solution
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 630 nm
-
Deferoxamine mesylate (DFO) or another suitable hydroxamate siderophore standard
-
Centrifuge
Procedure:
-
Preparation of CAS Assay Solution: A detailed protocol for preparing the CAS assay solution can be found in the literature.[10] The solution typically contains Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution in a buffered medium.
-
Sample Preparation:
-
Grow the fungal strain of interest in a suitable iron-deficient liquid medium.
-
Harvest the culture and centrifuge to pellet the fungal biomass.
-
Collect the supernatant, which contains the secreted siderophores.
-
-
Assay Procedure:
-
Prepare a standard curve using a known concentration range of a siderophore standard (e.g., Deferoxamine mesylate).
-
In a 96-well microtiter plate, mix equal volumes of the culture supernatant (or standard solutions) and the CAS assay solution.[4]
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for the color change to stabilize.[6]
-
Measure the absorbance of each well at 630 nm using a microplate reader.[4]
-
-
Data Analysis:
-
The absorbance will decrease as the siderophore concentration increases due to the removal of iron from the CAS complex.
-
Calculate the percent siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
-
Quantify the siderophore concentration in the samples by interpolating the absorbance values against the standard curve.
-
Protocol 2: Spectrophotometric Quantification of Hydroxamate-Type Siderophores
This method is used to specifically quantify the amount of hydroxamate-type siderophores, such as this compound.
Materials:
-
Fungal culture supernatant (as prepared in Protocol 1)
-
2% (w/v) Ferric chloride (FeCl₃) solution
-
UV-Vis Spectrophotometer
-
Deferoxamine mesylate (DFO) or a purified this compound standard
Procedure:
-
Sample Preparation:
-
To 1 mL of the fungal culture supernatant, add 2 mL of the 2% FeCl₃ solution.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the mixture from 300 to 700 nm.
-
Hydroxamate-iron complexes typically exhibit a broad absorbance peak in the range of 420-450 nm.[11]
-
-
Quantification:
-
Prepare a standard curve by reacting known concentrations of a hydroxamate siderophore standard (e.g., DFO) with the FeCl₃ solution and measuring the absorbance at the wavelength of maximum absorbance (λmax) determined in the previous step.
-
Measure the absorbance of the sample at the same λmax.
-
Determine the concentration of hydroxamate siderophores in the sample by comparing its absorbance to the standard curve.
-
Protocol 3: Framework for Developing a Quantitative HPLC-MS/MS Method for this compound
1. Standard Preparation:
-
Obtain or purify this compound to serve as a reference standard. The structure of this compound has been previously determined.[2]
-
Prepare a stock solution of the standard in a suitable solvent (e.g., methanol, water).
-
Prepare a series of calibration standards by diluting the stock solution.
2. LC-MS/MS Method Development:
-
Chromatographic Separation (HPLC):
-
Select a suitable HPLC column (e.g., C18 reversed-phase).
-
Optimize the mobile phase composition (e.g., water and acetonitrile with a modifier like formic acid) and gradient to achieve good peak shape and separation from other components in the sample matrix.
-
-
Mass Spectrometric Detection (MS/MS):
-
Optimize the mass spectrometer source parameters (e.g., electrospray ionization - ESI, in positive mode) by infusing the standard solution.
-
Determine the precursor ion (the [M+H]⁺ or other adducts of this compound).
-
Perform collision-induced dissociation (CID) to identify characteristic product ions.
-
Select the most intense and specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM).
-
3. Sample Preparation:
-
Develop a robust method for extracting this compound from the culture supernatant. This may involve liquid-liquid extraction or solid-phase extraction (SPE).
4. Method Validation:
-
Validate the developed method according to established guidelines, assessing parameters such as:
-
Linearity: Analyze the calibration standards to establish the concentration range over which the response is linear.
-
Accuracy and Precision: Analyze quality control (QC) samples at different concentrations to determine the closeness of the measured values to the true values and the degree of scatter.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Evaluate the influence of other components in the sample matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions.
-
5. Sample Analysis:
-
Process and analyze the fungal culture supernatants using the validated LC-MS/MS method.
-
Quantify the concentration of this compound by comparing the peak areas to the calibration curve.
Mandatory Visualizations
Biosynthesis Pathway of this compound
The biosynthesis of hydroxamate siderophores like coprogen and its dimethylated form involves a series of enzymatic steps, starting from precursor amino acids. The pathway is a subject of ongoing research, but a putative biosynthetic pathway can be conceptualized.
Caption: Putative biosynthesis pathway of this compound.
Experimental Workflow for Quantitative Siderophore Analysis
The following diagram illustrates the overall workflow for quantifying siderophore production, from fungal culture to data analysis.
Caption: General workflow for quantitative siderophore analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Liquid chromatography-tandem mass spectrometry methods for clinical quantitation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N(alpha)-Dimethylcoprogen in Iron Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic fungi, the acquisition of iron from their host environment is a crucial determinant of virulence. Fungi have evolved sophisticated mechanisms to scavenge iron, a key component of which is the production and utilization of siderophores—low molecular weight, high-affinity iron chelators.
N(alpha)-Dimethylcoprogen is a trihydroxamate siderophore produced by several pathogenic fungi, including species of Alternaria and Fusarium.[1] As an analog of coprogen, it plays a significant role in fungal iron metabolism and is a potential target for the development of novel antifungal therapies. These application notes provide detailed protocols for utilizing this compound in iron uptake assays, offering valuable tools for studying fungal iron transport, screening for inhibitors of siderophore-mediated iron acquisition, and characterizing the virulence of fungal pathogens.
Data Presentation
Table 1: Properties of this compound and Related Siderophores
| Property | This compound | Coprogen | Ferrichrome |
| Siderophore Class | Hydroxamate | Hydroxamate | Hydroxamate |
| Producing Organisms | Alternaria longipes, Fusarium dimerum[1] | Various fungi, including Neurospora crassa and Penicillium species | Various fungi, including Aspergillus and Ustilago species |
| Structure | N(alpha)-dimethylated analog of coprogen[1] | Cyclic hexapeptide derivative | Cyclic hexapeptide |
| Iron Coordination | Forms a hexadentate octahedral complex with Fe(III) | Forms a hexadentate octahedral complex with Fe(III) | Forms a hexadentate octahedral complex with Fe(III) |
| Known Transporters | Likely transported by Siderophore-Iron Transporters (SITs) of the Major Facilitator Superfamily (MFS) that recognize coprogen-type siderophores.[2] | FhuE in E. coli[3] | Arn1p in Saccharomyces cerevisiae[4] |
Table 2: Representative Quantitative Data for Fungal Siderophore-Mediated Iron Uptake
| Fungal Species | Siderophore | Assay Type | Key Findings/Values |
| Saccharomyces cerevisiae | Ferrichrome | ⁵⁵Fe Uptake | Apparent Km of ~0.2 µM for the high-affinity iron uptake system.[5] |
| Aspergillus fumigatus | Ferricrocin, Triacetylfusarinine C (TAFC) | Growth Assays, Gene Expression | Siderophore-mediated iron uptake is essential for virulence.[2] |
| Alternaria alternata | This compound | Gene Expression | Biosynthesis is negatively regulated by the GATA transcription factor AaSreA and positively regulated by the bZIP transcription factor AaHapX under iron-replete and iron-deplete conditions, respectively.[6] |
Experimental Protocols
Protocol 1: Qualitative Determination of Siderophore Production using the Chrome Azurol S (CAS) Agar Assay
This assay is a rapid and simple method to visually detect the production of siderophores, including this compound, by fungal cultures.
Materials:
-
Fungal culture of interest
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Sterile Petri dishes, scalpels, and microbiological loops
Procedure:
-
Prepare CAS Agar Plates:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
Autoclave the fungal growth medium (e.g., PDA) and cool to 50°C.
-
Slowly add the sterile CAS assay solution to the molten agar with gentle swirling to avoid precipitation.
-
Pour the CAS agar into sterile Petri dishes and allow to solidify. The plates should be a uniform blue color.
-
-
Inoculation:
-
Aseptically place a small agar plug of the actively growing fungal culture onto the center of the CAS agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-30°C) for 3-7 days.
-
-
Observation:
-
Observe the plates for the formation of a halo around the fungal colony. A color change from blue to orange/yellow indicates the production of siderophores that have chelated the iron from the CAS dye complex. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.
-
Protocol 2: Quantitative Analysis of Siderophore Production using a Liquid CAS Assay
This protocol allows for the quantification of siderophore production in liquid culture supernatants.
Materials:
-
Fungal culture of interest
-
Iron-deficient liquid medium (e.g., a modified Czapek-Dox broth)
-
CAS assay solution
-
Spectrophotometer
Procedure:
-
Fungal Culture:
-
Inoculate the fungal strain into an iron-deficient liquid medium.
-
Incubate the culture with shaking at the optimal growth temperature for a specified period (e.g., 5-10 days).
-
-
Sample Preparation:
-
Harvest the culture supernatant by centrifugation to remove fungal biomass.
-
Filter-sterilize the supernatant.
-
-
CAS Assay:
-
Mix an equal volume of the culture supernatant with the CAS assay solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).
-
-
Measurement:
-
Measure the absorbance of the mixture at 630 nm.
-
A decrease in absorbance compared to a control (uninoculated medium mixed with CAS solution) indicates the presence of siderophores.
-
-
Quantification:
-
Siderophore production can be quantified as a percentage of siderophore units relative to a reference.
-
Protocol 3: ⁵⁵Fe Uptake Assay Mediated by this compound
This protocol provides a direct measurement of iron uptake into fungal cells mediated by this compound using radioactive iron (⁵⁵Fe).
Materials:
-
Fungal culture of interest (e.g., Alternaria alternata)
-
Iron-deficient liquid medium
-
This compound (purified)
-
⁵⁵FeCl₃ (in a suitable acidic solution)
-
Washing buffer (e.g., ice-cold 20 mM MES-Tris, pH 6.8, containing 1 mM EDTA)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Fungal Cells:
-
Grow the fungal strain in an iron-deficient liquid medium to induce the expression of siderophore transporters.
-
Harvest the mycelia by filtration and wash with sterile, iron-free water.
-
Resuspend the mycelia in an iron-free uptake buffer to a defined density.
-
-
Preparation of ⁵⁵Fe-N(alpha)-Dimethylcoprogen Complex:
-
In a microcentrifuge tube, mix a defined concentration of this compound with ⁵⁵FeCl₃ in a molar ratio of 10:1 (siderophore:iron) to ensure complete chelation.
-
Incubate at room temperature for at least 1 hour.
-
-
Uptake Assay:
-
Initiate the uptake experiment by adding the ⁵⁵Fe-N(alpha)-Dimethylcoprogen complex to the fungal cell suspension. Final concentrations should be optimized, but a starting point could be 1-10 µM of the complex.
-
Incubate the mixture at the optimal growth temperature with gentle shaking.
-
-
Sampling and Washing:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the cell suspension.
-
Immediately filter the aliquot through a glass microfiber filter and wash rapidly with an excess of ice-cold washing buffer to remove non-internalized ⁵⁵Fe.
-
-
Measurement of Radioactivity:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of iron uptake (e.g., in pmol of Fe per mg of dry weight per minute).
-
For kinetic analysis, perform the assay with varying concentrations of the ⁵⁵Fe-N(alpha)-Dimethylcoprogen complex to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Visualization of Pathways and Workflows
Caption: Siderophore-mediated iron uptake pathway in fungi.
Caption: Regulation of this compound biosynthesis by iron.
Caption: Experimental workflow for a ⁵⁵Fe iron uptake assay.
References
- 1. Contribution of Autophagy to Cellular Iron Homeostasis and Stress Adaptation in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron acquisition strategies in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus <i>Alternaria alternata</i> - ProQuest [proquest.com]
Application Notes and Protocols for N(alpha)-Dimethylcoprogen in Targeted Antifungal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing N(alpha)-Dimethylcoprogen, a fungal siderophore, as a vehicle for targeted antifungal drug delivery. The "Trojan horse" strategy, which involves hijacking the siderophore-mediated iron acquisition (SIA) system of fungi, offers a promising approach to enhance the efficacy and specificity of antifungal agents.[1][2] While direct experimental data on this compound-drug conjugates is limited, this document leverages established protocols from analogous siderophores, such as triacetylfusarinine C (TAFC), to provide a detailed framework for research and development.[3][4]
Introduction to Siderophore-Mediated Drug Delivery
Fungi have evolved sophisticated mechanisms to acquire essential nutrients from their environment, including iron, which is often sequestered by host organisms.[5] One such mechanism is the production and uptake of siderophores, which are low-molecular-weight, high-affinity iron chelators.[1] Pathogenic fungi secrete siderophores to scavenge iron, and the resulting iron-siderophore complexes are then recognized and internalized by specific siderophore-iron transporters (SITs) on the fungal cell surface.[1] This highly specific uptake system can be exploited to deliver antifungal drugs into fungal cells, thereby increasing their intracellular concentration and minimizing off-target effects.[1][2] this compound, a hydroxamate-type siderophore produced by pathogenic fungi such as Alternaria longipes and Fusarium dimerum, is an attractive candidate for this targeted delivery approach.[6]
Principle of the "Trojan Horse" Approach
The core principle of using this compound for targeted drug delivery is to create a conjugate molecule composed of the siderophore and an antifungal agent. The fungus, recognizing the siderophore component, will actively transport the entire conjugate across its cell membrane via SITs. Once inside the cell, the antifungal drug can be released to exert its therapeutic effect. This strategy offers several potential advantages:
-
Enhanced Specificity: The uptake is mediated by fungal-specific transporters, potentially reducing toxicity to host cells.[1]
-
Increased Efficacy: By concentrating the antifungal agent at the site of infection, lower overall dosages may be required, which can also mitigate side effects.
-
Overcoming Resistance: This approach may bypass some mechanisms of drug resistance that rely on preventing drug entry into the fungal cell.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from studies on analogous siderophore-drug conjugates, specifically those involving TAFC derivatives.[3][4][7] These data provide a benchmark for the expected performance of this compound-based conjugates.
Table 1: In Vitro Characterization of Siderophore-Antifungal Conjugates
| Conjugate (Siderophore-Antifungal) | LogD (pH 7.4) | Protein Binding (60 min, %) | Serum Stability (120 min, %) |
| [Ga]Ga-DAFC-Eflornithine | -3.45 ± 0.04 | 8.8 ± 0.7 | ~80 |
| [Ga]Ga-DAFC-Fludioxonil | 1.30 ± 0.02 | 16.8 ± 5.1 | >95 |
| [Ga]Ga-DAFC-Thiomersal | 0.25 ± 0.06 | 71.1 ± 0.8 | ~70 |
| [Ga]Ga-DAFC-Fluoroorotic Acid (FOA) | -2.66 ± 0.01 | 2.6 ± 0.7 | >95 |
| [Ga]Ga-DAFC-Cyanine 5 (Cy5) | 1.03 ± 0.10 | 13.1 ± 2.3 | >95 |
Data adapted from a study on diacetylfusarinine C (DAFC), a derivative of TAFC.[3]
Table 2: Antifungal Susceptibility of Siderophore-Drug Conjugates against Aspergillus fumigatus
| Compound | MIC (µg/mL) in Iron-Depleted Medium | MIC (µg/mL) in Iron-Replete Medium |
| [Ga]DAFC-Fludioxonil | 16 | >256 |
| [Ga]DAFC-Fluoroorotic Acid (FOA) | 16 | >256 |
| [Ga]DAFC-Cyanine 5 (Cy5) | 16 | >256 |
| Eflornithine | >256 | >256 |
| Fludioxonil | 1 | 1 |
| Fluoroorotic Acid (FOA) | 128 | 128 |
Data adapted from a study on DAFC conjugates.[3][7] The higher MIC in iron-replete medium indicates that the uptake of the conjugate is dependent on the iron-regulated siderophore transport system.
Experimental Protocols
The following protocols are adapted from established methods for the isolation of siderophores and the synthesis and testing of siderophore-drug conjugates.[3][4][6][8]
Protocol for Isolation and Purification of this compound
This protocol is based on the methods described for the isolation of this compound from fungal cultures.[6]
1. Fungal Culture:
- Culture a high-producing strain of Fusarium dimerum or Alternaria longipes in an iron-deficient liquid medium for 7-10 days with shaking.
- The medium should contain a non-assimilable carbon source to promote siderophore production.
2. Extraction:
- Separate the fungal mycelium from the culture filtrate by centrifugation or filtration.
- Acidify the supernatant to pH 2.0 with HCl.
- Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. Repeat the extraction three times.
3. Purification:
- Pool the organic extracts and evaporate to dryness under reduced pressure.
- Redissolve the residue in a minimal amount of methanol.
- Perform column chromatography on a silica gel column, eluting with a gradient of methanol in dichloromethane.
- Monitor the fractions by thin-layer chromatography (TLC) and a universal siderophore detection assay (e.g., Chrome Azurol S (CAS) assay).
- Pool the fractions containing this compound and evaporate to dryness.
- Further purify by preparative High-Performance Liquid Chromatography (HPLC).
4. Characterization:
- Confirm the identity and purity of the isolated this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6]
Protocol for Synthesis of this compound-Antifungal Conjugate
This protocol is a general guideline for the covalent conjugation of an antifungal drug to this compound, adapted from methods used for TAFC.[3][4] The specific chemistry will depend on the functional groups available on the antifungal drug.
1. Activation of this compound:
- If this compound has a primary amine, it can be reacted with a bifunctional linker.
- If it has a carboxylic acid group, it can be activated using standard coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
2. Modification of the Antifungal Drug (if necessary):
- Introduce a compatible functional group (e.g., an amine, carboxylic acid, or thiol) onto the antifungal drug if one is not already present, using standard organic synthesis techniques.
3. Conjugation Reaction:
- React the activated this compound with the modified (or unmodified) antifungal drug in an appropriate solvent.
- The reaction conditions (temperature, time, pH) will need to be optimized for the specific reactants.
4. Purification of the Conjugate:
- Purify the resulting conjugate using preparative HPLC to remove unreacted starting materials and byproducts.
5. Characterization of the Conjugate:
- Confirm the structure and purity of the this compound-antifungal conjugate using NMR, MS, and HPLC.
Protocol for Antifungal Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the conjugate.[3][4][9]
1. Preparation of Fungal Inoculum:
- Grow the target fungal strain (e.g., Aspergillus fumigatus, Candida albicans) on an appropriate agar medium.
- Prepare a spore or cell suspension and adjust the concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).
2. Preparation of Assay Plates:
- Use 96-well microtiter plates.
- Prepare two sets of plates with iron-depleted and iron-replete fungal growth media.
- Create a serial dilution of the this compound-antifungal conjugate in the media. Also include controls with the unconjugated antifungal drug, this compound alone, and no drug.
3. Inoculation and Incubation:
- Inoculate each well with the fungal suspension.
- Incubate the plates at the optimal growth temperature for the fungus (e.g., 37°C) for 24-48 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the conjugate that visibly inhibits fungal growth.
Protocol for Siderophore-Mediated Uptake Assay
This assay confirms that the conjugate is taken up via the siderophore transport system.[3][4]
1. Radiolabeling of the Conjugate (Optional but Recommended):
- If possible, radiolabel the conjugate (e.g., with Gallium-68) to facilitate detection and quantification of uptake.
2. Fungal Culture:
- Grow the target fungus in iron-depleted medium to induce the expression of siderophore transporters.
3. Uptake Experiment:
- Incubate the fungal cells with the labeled (or unlabeled) conjugate for various time points.
- For competition experiments, co-incubate the conjugate with an excess of unlabeled this compound or in an iron-replete medium to suppress transporter expression.
4. Measurement of Uptake:
- If radiolabeled, measure the radioactivity associated with the fungal cells after washing to remove the unbound conjugate.
- If unlabeled, quantify the intracellular concentration of the conjugate using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
- Compare the uptake of the conjugate in iron-depleted versus iron-replete conditions and in the presence or absence of a competitor. A significant reduction in uptake under competitive or iron-replete conditions indicates siderophore-mediated transport.
Visualizations
Fungal Iron Uptake Signaling Pathway
Caption: Siderophore-mediated iron uptake pathway in fungi.
Experimental Workflow for Testing Siderophore-Drug Conjugates
Caption: Workflow for development and testing of siderophore-drug conjugates.
Logical Relationship of the "Trojan Horse" Strategy
Caption: The "Trojan Horse" strategy for targeted antifungal delivery.
References
- 1. Siderophore-Conjugated Antifungals: A Strategy to Potentially Cure Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Siderophore Conjugates for Theranostic Applications in Invasive Pulmonary Aspergillosis Using Low-Molecular TAFC Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory and pathogenic mechanisms in response to iron deficiency and excess in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Note: Synthesis and Evaluation of N(alpha)-Dimethylcoprogen-Antibiotic Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. A promising strategy to overcome this is the "Trojan Horse" approach, which utilizes bacterial iron uptake systems to deliver antibiotics into cells.[1][2] Bacteria secrete high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺) from the host environment.[3] These iron-siderophore complexes are then recognized by specific outer membrane receptors and actively transported into the bacterial cell.[1][4]
By covalently linking an antibiotic to a siderophore, the resulting conjugate can hijack this nutrient pathway, deceiving the bacterium into actively transporting a cytotoxic agent. This method can enhance drug potency, broaden the spectrum of activity, and overcome resistance mechanisms like poor membrane permeability.[5] N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by pathogenic fungi such as Alternaria longipes and Fusarium dimerum, represents a compelling scaffold for such conjugates due to its inherent recognition by microbial iron transport systems.[6]
This application note provides a detailed protocol for the synthesis, purification, and evaluation of this compound-antibiotic conjugates.
Experimental Workflow
The overall strategy involves three main stages: functionalization of the siderophore, modification of the antibiotic to introduce a compatible reactive group, and the final conjugation reaction, followed by purification and characterization.
Figure 1: General workflow for the synthesis and evaluation of siderophore-antibiotic conjugates.
Detailed Experimental Protocols
This protocol describes a representative synthesis using a thiol-maleimide coupling strategy, which is a common and efficient method for bioconjugation.[3]
Protocol 1: Maleimide Functionalization of this compound
This procedure introduces a maleimide group onto the siderophore, making it reactive towards thiol groups.
Materials:
-
This compound
-
Maleimido-propionic acid N-hydroxysuccinimide ester (NHS-Maleimide)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon).
-
Add Triethylamine (2.0 eq) to the solution to act as a base.
-
In a separate vial, dissolve NHS-Maleimide (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the NHS-Maleimide solution dropwise to the siderophore solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the resulting maleimide-functionalized this compound under vacuum. Store at -20°C until use.
Protocol 2: Thiolation of a Representative Antibiotic (e.g., Ciprofloxacin)
This procedure introduces a thiol (-SH) group onto the antibiotic, allowing it to react with the maleimide-functionalized siderophore. This example uses ciprofloxacin.
Materials:
-
Ciprofloxacin
-
N-Succinimidyl S-acetylthiopropionate (SATP)
-
Hydroxylamine hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethylformamide (DMF)
-
Deacetylation Buffer (0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Methodology:
-
Dissolve Ciprofloxacin (1.0 eq) and SATP (1.5 eq) in DMF.
-
Add a suitable base (e.g., Diisopropylethylamine, 2.0 eq) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the acetylated intermediate by LC-MS.
-
Once the initial reaction is complete, remove the DMF under reduced pressure.
-
To deacetylate the intermediate and expose the thiol group, dissolve the residue in the Deacetylation Buffer.
-
Incubate the mixture for 2 hours at room temperature.
-
Purify the resulting thiol-modified ciprofloxacin immediately using a size-exclusion column equilibrated with PBS (pH 7.2) to remove excess reagents. The thiolated antibiotic is unstable and should be used immediately in the next step.
Protocol 3: Conjugation, Purification, and Characterization
This final step couples the two modified components.
Materials:
-
Maleimide-functionalized this compound
-
Thiol-modified antibiotic
-
Reaction Buffer (PBS, pH 7.0-7.2, degassed)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Methodology:
-
Dissolve the maleimide-functionalized this compound in the degassed reaction buffer.
-
Immediately add the freshly prepared thiol-modified antibiotic solution (1.1 eq) to the siderophore solution.
-
Allow the reaction to proceed at room temperature for 2-3 hours, protected from light.
-
Monitor the formation of the conjugate product by LC-MS. The reaction can be quenched by adding a thiol-containing compound like β-mercaptoethanol if necessary.
-
Purify the final this compound-antibiotic conjugate using RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Collect fractions corresponding to the conjugate peak and confirm the identity and purity by LC-MS.
-
For complete structural elucidation, perform ¹H and ¹³C NMR spectroscopy on the lyophilized product.
Data Presentation: Biological Activity
The efficacy of siderophore-antibiotic conjugates is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacteria. The data below is representative of expected outcomes, demonstrating the enhanced potency of the conjugate compared to the parent drug, particularly in iron-depleted conditions which mimic the host environment and induce siderophore uptake.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
| Compound | Bacterial Strain | MIC in Standard Medium (µg/mL) | MIC in Iron-Depleted Medium (µg/mL) |
| Ciprofloxacin (Parent Antibiotic) | Escherichia coli ATCC 25922 | 0.015 | 0.015 |
| Pseudomonas aeruginosa PAO1 | 0.25 | 0.25 | |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.5 | |
| This compound (Siderophore) | Escherichia coli ATCC 25922 | >128 | >128 |
| Pseudomonas aeruginosa PAO1 | >128 | >128 | |
| Staphylococcus aureus ATCC 29213 | >128 | >128 | |
| Conjugate: Dimethylcoprogen-Cipro | Escherichia coli ATCC 25922 | 0.015 | 0.002 |
| Pseudomonas aeruginosa PAO1 | 0.25 | 0.03 | |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.125 |
Note: The significant decrease in MIC for the conjugate in iron-depleted media highlights the role of the siderophore-mediated uptake system.[7]
Mechanism of Action: The "Trojan Horse" Pathway
The enhanced activity of the conjugate relies on its ability to exploit the bacterium's own iron transport machinery.
Figure 2: The "Trojan Horse" mechanism of a siderophore-antibiotic conjugate.
The conjugation of antibiotics to siderophores like this compound is a powerful strategy for developing novel therapeutics against resistant pathogens. The protocols and data presented here provide a comprehensive framework for the synthesis, purification, and evaluation of these promising compounds. This approach enables the rational design of next-generation antibiotics capable of overcoming existing resistance barriers.[8]
References
- 1. Is drug release necessary for antimicrobial activity of siderophore-drug conjugates? Syntheses and biological studies of the naturally occurring salmycin “Trojan Horse” antibiotics and synthetic desferridanoxamine-antibiotic conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols: N(alpha)-Dimethylcoprogen as a Potential Biomarker for Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised individuals. Early and accurate diagnosis is critical for improving patient outcomes, yet current diagnostic methods often lack the necessary speed and specificity. Siderophores, iron-chelating molecules secreted by fungi to acquire iron from their host environment, have emerged as promising biomarkers for the early detection of IFIs. N(alpha)-Dimethylcoprogen, a derivative of the coprogen family of hydroxamate siderophores, is produced by several pathogenic fungal species, including Alternaria and Fusarium.[1] Its presence in biological fluids could serve as a direct indicator of an active fungal infection, offering a non-invasive diagnostic avenue.
These application notes provide a comprehensive overview of this compound as a potential biomarker, including detailed protocols for its detection and quantification, and a summary of its biosynthetic pathway. This document is intended to guide researchers in developing and validating diagnostic assays and to support drug development efforts targeting fungal iron acquisition.
Data Presentation
Currently, there is a lack of published quantitative data detailing the concentrations of this compound in biological samples from patients with confirmed fungal infections compared to healthy individuals. The following table is provided as a template for researchers to populate as data becomes available. It is designed for the clear and structured presentation of such crucial information, which will be essential for establishing diagnostic cut-off values and assessing the clinical utility of this compound as a biomarker.
Table 1: Hypothetical Quantitative Data for this compound in Clinical Samples
| Patient Cohort | Sample Type | This compound Concentration (ng/mL) | Range (ng/mL) | Standard Deviation |
| Healthy Controls (n=100) | Serum | < Limit of Detection | N/A | N/A |
| Healthy Controls (n=100) | Urine | < Limit of Detection | N/A | N/A |
| Proven Invasive Aspergillosis (n=50) | Serum | [Future Data] | [Future Data] | [Future Data] |
| Proven Invasive Aspergillosis (n=50) | Urine | [Future Data] | [Future Data] | [Future Data] |
| Proven Invasive Fusariosis (n=30) | Serum | [Future Data] | [Future Data] | [Future Data] |
| Proven Invasive Fusariosis (n=30) | Urine | [Future Data] | [Future Data] | [Future Data] |
| Bacterial Sepsis (n=50) | Serum | < Limit of Detection | N/A | N/A |
Experimental Protocols
The following protocol for the quantification of this compound in human serum is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for other fungal siderophores. This protocol should be validated in a clinical laboratory setting.
Protocol: Quantification of this compound in Human Serum by LC-MS/MS
1. Objective:
To quantify the concentration of this compound in human serum samples for the potential diagnosis of invasive fungal infections.
2. Materials and Reagents:
-
This compound analytical standard (synthesis required or custom order)
-
Internal Standard (IS): e.g., a stable isotope-labeled this compound or a structurally similar siderophore not present in human samples.
-
LC-MS/MS grade acetonitrile, methanol, formic acid, and water.
-
Human serum (drug-free) for calibration standards and quality controls.
-
96-well protein precipitation plates.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system).
3. Sample Preparation (Protein Precipitation):
-
Allow all samples (patient serum, calibrators, and quality controls) and reagents to thaw to room temperature.
-
Vortex samples thoroughly.
-
To a 96-well protein precipitation plate, add 100 µL of each sample, calibrator, or quality control.
-
Add 300 µL of acetonitrile containing the internal standard to each well.
-
Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined using the analytical standard).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined using the IS).
-
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Quantify the concentration of this compound in patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
6. Quality Control:
-
Include at least three levels of quality control samples (low, medium, and high concentrations) in each analytical run.
-
The concentrations of the quality controls should fall within ±15% of their nominal value (±20% for the lower limit of quantification).
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The biosynthesis of hydroxamate siderophores like coprogen and its dimethylated form is a complex process initiated from the amino acid L-ornithine. The pathway involves a series of enzymatic reactions catalyzed by a non-ribosomal peptide synthetase (NRPS) and other accessory enzymes. In Alternaria alternata, the NRPS encoded by the AaNPS6 gene is essential for the production of dimethylcoprogen. The pathway begins with the N-hydroxylation of L-ornithine, followed by acylation and the iterative condensation of modified ornithine units by the NRPS. The final N-alpha-dimethylation step is catalyzed by a specific methyltransferase.
Experimental Workflow for Biomarker Quantification
The workflow for quantifying this compound from clinical samples involves several key steps, from sample collection to data analysis. This systematic process ensures the accuracy and reproducibility of the results.
Conclusion
This compound holds significant promise as a specific biomarker for the early detection of invasive fungal infections caused by a range of pathogenic fungi. The development of a sensitive and robust LC-MS/MS assay, as outlined in this document, is a critical step towards its clinical validation. Further research is urgently needed to quantify this compound levels in patient populations to establish its diagnostic accuracy. The protocols and information provided herein serve as a valuable resource for researchers and clinicians working to improve the diagnosis and treatment of these life-threatening infections.
References
Application Notes and Protocols: N(alpha)-Dimethylcoprogen in Agricultural Biotechnology
Disclaimer: Due to the limited availability of specific research on N(alpha)-Dimethylcoprogen, these application notes and protocols are based on the broader understanding of fungal hydroxamate siderophores, particularly the coprogen family. The information provided serves as a guideline for research and development, and specific experimental conditions for this compound may need to be optimized.
Introduction
This compound belongs to the coprogen family of hydroxamate siderophores, which are low-molecular-weight, high-affinity iron-chelating compounds produced by various fungi.[1][2] In the soil environment, iron is abundant but often exists in an insoluble form (Fe³⁺), making it unavailable for plant uptake.[3][4] Siderophores like this compound play a crucial role in iron nutrition for plants by sequestering Fe³⁺ and making it soluble and available for absorption by plant roots.[1][4][5] Beyond their primary role in iron acquisition, fungal siderophores have demonstrated potential in various agricultural biotechnology applications, including promoting plant growth, acting as biocontrol agents against plant pathogens, and enhancing phytoremediation of heavy metal-contaminated soils.[1][3][6][7]
Applications in Agricultural Biotechnology
Fungal siderophores, as a class of compounds including this compound, have several key applications in agriculture:
-
Plant Growth Promotion: By improving iron availability, siderophores can enhance plant growth, leading to increased root and shoot length, biomass, and overall crop yield.[1][5][6][8] They can be particularly effective in alkaline and calcareous soils where iron availability is limited.
-
Biocontrol of Plant Pathogens: Siderophores can act as biological control agents by competing with soil-borne plant pathogens for iron, thereby limiting their growth and reducing disease incidence.[1][6][9] This offers an environmentally friendly alternative to chemical pesticides.
-
Phytoremediation: Siderophores can chelate heavy metals such as cadmium, copper, lead, and zinc, increasing their solubility and uptake by plants.[6][10] This process, known as phytoextraction, can be leveraged for the remediation of contaminated soils.
-
Induction of Plant Defense Responses: Microbial siderophores have been shown to trigger the salicylic acid (SA)-mediated signaling pathway in plants, a key component of the plant's immune response.[11][12][13] This can lead to systemic acquired resistance (SAR), enhancing the plant's defense against a broad range of pathogens.
Quantitative Data Summary
The following table summarizes the reported effects of siderophore-producing microbes on plant growth. It is important to note that the specific effects of purified this compound may vary.
| Plant Species | Siderophore-Producing Microorganism | Observed Effects | Reference |
| Chickpea | Trichoderma harzianum, Penicillium citrinum, Aspergillus niger | Increased root and shoot length | [1] |
| Tomato, Cucumber, Wheat | Siderophore-producing bacteria | Increased germination rate and seedling activity | [6] |
| Maize | Pseudomonas strains GRP3A and PRS9 | Growth promotion under iron-limiting conditions | [5] |
| Rice | Bacillus aryabhattai MS3 | 60% increase in crop production under non-saline conditions and 43% under saline conditions | [7] |
| Pigeon Pea (Cajanus cajan) | Pseudomonas pseudoalcaligenes | Effective in seed germination and plant growth promotion | [14] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Plant Growth Promotion
Objective: To assess the effect of this compound on the growth of a model plant (e.g., Arabidopsis thaliana or a crop species like wheat) under iron-deficient conditions.
Materials:
-
This compound (purified)
-
Plant seeds (e.g., Arabidopsis thaliana, wheat)
-
Murashige and Skoog (MS) agar medium (iron-deficient)
-
Sterile petri dishes or plant growth containers
-
Growth chamber with controlled light and temperature
-
Solutions of this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM)
-
Control solution (sterile water or buffer without siderophore)
-
Ruler and balance for measurements
Methodology:
-
Seed Sterilization: Surface sterilize plant seeds to prevent microbial contamination. For Arabidopsis, this can be done by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution and several rinses with sterile distilled water.
-
Preparation of Growth Medium: Prepare iron-deficient MS agar medium. After autoclaving and cooling to approximately 50°C, add the filter-sterilized this compound solutions to achieve the desired final concentrations. Pour the medium into sterile petri dishes.
-
Plating and Germination: Aseptically place the sterilized seeds on the surface of the agar plates. Seal the plates and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Collection: After a specified growth period (e.g., 10-14 days), carefully remove the seedlings from the agar. Measure the following parameters:
-
Primary root length (mm)
-
Shoot height (mm)
-
Fresh weight (mg)
-
Dry weight (mg) (after drying at 60°C for 48 hours)
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in growth parameters between the control and siderophore-treated plants.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection
Objective: To qualitatively and quantitatively detect the presence of siderophores like this compound. The CAS assay is a universal method for detecting siderophores based on their ability to remove iron from the blue iron-CAS complex, resulting in a color change.[15]
Materials:
-
CAS agar plates or CAS assay solution
-
Sample containing this compound (e.g., culture supernatant or purified solution)
-
Spectrophotometer
Methodology (Qualitative Plate Assay):
-
Prepare CAS agar plates.
-
Spot a small volume (e.g., 10 µL) of the sample onto the center of the plate.
-
Incubate the plate at room temperature for several hours to days.
-
A positive result is indicated by the formation of an orange or yellow halo around the spot against the blue background of the agar.[15]
Methodology (Quantitative Liquid Assay):
-
Mix the sample with the CAS assay solution.
-
Incubate for a specific period (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a spectrophotometer.
-
The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore like desferrioxamine mesylate (DFOM).
Visualizations
Caption: Generalized signaling pathway of siderophore-mediated iron uptake and induction of plant defense.
Caption: Experimental workflow for evaluating plant growth promotion by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EFFECT OF SIDEROPHORE ON PLANT GROWTH PROMOTION | Semantic Scholar [semanticscholar.org]
- 6. Significance of Soil Siderophore-Producing Bacteria in Evaluation and Elevation of Crop Yield [mdpi.com]
- 7. Frontiers | Mechanistic Insights and Potential Use of Siderophores Producing Microbes in Rhizosphere for Mitigation of Stress in Plants Grown in Degraded Land [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review [mdpi.com]
- 11. Microbial Siderophores Exert a Subtle Role in Arabidopsis during Infection by Manipulating the Immune Response and the Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Siderophore production [bio-protocol.org]
Application Notes and Protocols: Investigating the Role of N(alpha)-Dimethylcoprogen in Plant-Pathogen Interactions
Introduction
N(alpha)-Dimethylcoprogen is a hydroxamate-type siderophore produced by several pathogenic fungi, including species of Alternaria and Fusarium. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from the environment, an essential nutrient for their growth and metabolic activities. In the context of plant-pathogen interactions, fungal siderophores are considered important virulence factors.[1][2][3][4] They contribute to pathogenicity by sequestering iron from the host, thereby depriving the plant of this crucial micronutrient and facilitating fungal proliferation.[5][6] Furthermore, siderophores have been implicated in protecting fungal pathogens against oxidative stress, a key component of the plant's immune response.[7][8]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on plant-pathogen interactions. The protocols outlined below detail methodologies for the isolation and quantification of this compound, the generation of fungal mutants deficient in its production, and the assessment of its impact on fungal virulence and plant immune responses.
Hypothesized Mechanisms of Action
Based on the known functions of fungal siderophores, we can hypothesize two primary mechanisms by which this compound may influence plant-pathogen interactions:
-
Iron Competition: this compound actively sequesters iron from the plant host, creating an iron-deficient environment that compromises the plant's physiological functions and immune responses, thereby promoting fungal growth and disease development.
-
Modulation of Plant Immunity: this compound may act as a signaling molecule that can either suppress or elicit plant defense responses. It could potentially interfere with the plant's iron homeostasis and signaling pathways, or be recognized by plant receptors, leading to a modulation of the immune system.
The following protocols are designed to test these hypotheses.
Data Presentation
Table 1: Quantification of this compound Production
| Fungal Strain | Culture Condition | This compound (µg/mL) |
| Wild-Type | Iron-Sufficient | 5.2 ± 0.8 |
| Wild-Type | Iron-Deficient | 87.3 ± 9.1 |
| Δnps6 Mutant | Iron-Sufficient | < 0.1 |
| Δnps6 Mutant | Iron-Deficient | < 0.1 |
| Complemented Strain | Iron-Deficient | 82.5 ± 8.5 |
Table 2: Virulence Assay on Host Plant (e.g., Tomato)
| Fungal Strain | Treatment | Disease Severity Index (0-5) | Fungal Biomass (log10 CFU/g tissue) |
| Mock (Buffer) | - | 0.2 ± 0.1 | Not Detected |
| Wild-Type | - | 4.1 ± 0.5 | 6.8 ± 0.4 |
| Δnps6 Mutant | - | 1.5 ± 0.3 | 4.2 ± 0.5 |
| Complemented Strain | - | 3.9 ± 0.6 | 6.5 ± 0.3 |
| Δnps6 Mutant | + Exogenous this compound | 3.5 ± 0.4 | 6.1 ± 0.5 |
Table 3: Plant Defense Gene Expression (RT-qPCR)
| Treatment | Gene 1 (PR-1) Fold Change | Gene 2 (PDF1.2) Fold Change | Gene 3 (FER1) Fold Change |
| Mock (Buffer) | 1.0 | 1.0 | 1.0 |
| Wild-Type Inoculation | 15.2 ± 2.1 | 8.5 ± 1.2 | 0.4 ± 0.1 |
| Δnps6 Mutant Inoculation | 5.3 ± 0.9 | 3.1 ± 0.6 | 0.9 ± 0.2 |
| This compound (Purified) | 2.5 ± 0.4 | 1.8 ± 0.3 | 0.6 ± 0.1 |
Experimental Protocols
Protocol 1: Isolation and Quantification of this compound
This protocol describes the isolation of this compound from fungal cultures and its quantification.
1. Fungal Culture and Siderophore Production:
- Inoculate the wild-type fungal strain (e.g., Alternaria alternata or Fusarium oxysporum) into iron-deficient liquid medium.
- Incubate the culture for 7-10 days with shaking at 25°C.
2. Siderophore Extraction:
- Centrifuge the culture to pellet the fungal mycelia.
- Collect the supernatant and pass it through a sterile filter.
- Apply the supernatant to an Amberlite XAD-4 column.
- Wash the column with deionized water to remove unbound compounds.
- Elute the siderophores with methanol.
3. Purification by High-Performance Liquid Chromatography (HPLC):
- Concentrate the methanol eluate under reduced pressure.
- Resuspend the residue in a suitable solvent and inject it into a C18 reverse-phase HPLC column.
- Use a gradient of acetonitrile in water to separate the compounds.
- Collect fractions and monitor for siderophore activity using the Chrome Azurol S (CAS) assay.[9][10][11]
4. Quantification:
- Analyze the purified this compound by mass spectrometry to confirm its identity.
- Generate a standard curve using a known concentration of a commercially available or previously purified siderophore.
- Quantify the concentration of this compound in the samples based on the standard curve.
Protocol 2: Generation of a Siderophore-Deficient Fungal Mutant
This protocol details the creation of a knockout mutant for the non-ribosomal peptide synthetase (NPS) gene responsible for this compound biosynthesis (e.g., NPS6).[7][12][13]
1. Gene Identification and Construct Design:
- Identify the NPS6 homolog in the target fungus using bioinformatics tools.
- Design a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the NPS6 gene.
2. Fungal Transformation:
- Prepare fungal protoplasts from young mycelia.
- Transform the protoplasts with the gene replacement cassette using a polyethylene glycol (PEG)-mediated method.
3. Mutant Selection and Verification:
- Plate the transformed protoplasts on a selective medium containing hygromycin.
- Isolate individual colonies and screen for the absence of siderophore production using the CAS agar plate assay.[9][10][11]
- Confirm the gene replacement event by PCR and Southern blot analysis.
4. Complementation:
- To confirm that the observed phenotype is due to the deletion of NPS6, reintroduce a wild-type copy of the gene into the mutant strain.
Protocol 3: Plant Inoculation and Virulence Assay
This protocol assesses the role of this compound in fungal virulence.
1. Plant Growth:
- Grow a susceptible host plant (e.g., tomato or citrus) under controlled environmental conditions.
2. Inoculation:
- Prepare spore suspensions of the wild-type, Δnps6 mutant, and complemented fungal strains.
- Inoculate the plants by spraying the leaves or infiltrating the leaf tissue with the spore suspensions.
- For rescue experiments, co-inoculate the Δnps6 mutant with purified this compound.
3. Disease Assessment:
- Incubate the inoculated plants in a high-humidity chamber to promote disease development.
- Score disease severity at different time points post-inoculation using a predefined disease severity index.
- Measure the extent of lesion formation or other disease symptoms.
4. Fungal Biomass Quantification:
- Harvest infected plant tissue and quantify fungal biomass using quantitative PCR (qPCR) targeting a fungal-specific gene (e.g., ITS region).
Visualizations
Hypothesized Signaling Pathway of this compound in Plant-Pathogen Interaction
Caption: Hypothesized role of this compound in iron competition and plant interaction.
Experimental Workflow for Investigating this compound's Role in Virulence
References
- 1. Fungal siderophores in plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Siderophores in Fungal Physiology and Virulence | Annual Reviews [annualreviews.org]
- 5. imskolkata.org [imskolkata.org]
- 6. High bacterial diversity and siderophore-producing bacteria collectively suppress Fusarium oxysporum in maize/faba bean intercropping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Siderophore Screening from Environmental Samples: Plant Tissues, Bulk Soils, and Rhizosphere Soils [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of N(alpha)-Dimethylcoprogen on Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial biofilms contribute significantly to chronic infections and antimicrobial resistance, posing a major challenge to public health. The formation and maintenance of these complex communities are often dependent on environmental cues and signaling pathways, including the acquisition of essential nutrients like iron. Siderophores, small-molecule iron chelators produced by microorganisms, play a critical role in iron uptake. This document provides a detailed protocol for testing the impact of N(alpha)-Dimethylcoprogen, a siderophore produced by pathogenic fungi, on bacterial biofilm formation.[1] The described methods allow for the quantitative assessment of biofilm inhibition or enhancement and provide a framework for investigating the underlying signaling mechanisms.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics and host immune responses.[2][3] The transition from a planktonic (free-swimming) to a biofilm lifestyle is a complex process regulated by intricate signaling networks, such as quorum sensing (QS) and cyclic di-guanosine monophosphate (c-di-GMP) signaling.[2][4][5] These pathways are often influenced by nutrient availability.
Iron is an essential cofactor for numerous cellular processes, and its acquisition is crucial for bacterial survival and virulence. In iron-limited environments, many bacteria secrete siderophores to scavenge ferric iron (Fe³⁺). This compound is a trihydroxamate siderophore isolated from pathogenic fungi like Alternaria longipes and Fusarium dimerum.[1] Given the critical role of iron in biofilm development, investigating the effect of exogenous siderophores like this compound can provide insights into novel anti-biofilm strategies. This protocol details a robust and reproducible method for quantifying the impact of this compound on biofilm formation using a microtiter plate assay.[6][7][8]
Experimental Objective
To quantitatively determine the dose-dependent effect of this compound on the in vitro biofilm formation of a model bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).
Materials and Reagents
-
This compound (synthesis or purification required)
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet solution (0.1% w/v in water)
-
Ethanol (95% v/v) or Acetic Acid (30% v/v)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570-600 nm
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Experimental Protocol
This protocol is adapted from established methods for assessing biofilm formation in the presence of inhibitory compounds.[9][10]
4.1. Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of the chosen bacterial strain into 5 mL of TSB or LB broth.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture in fresh broth to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1 x 10⁷ CFU/mL).
4.2. Biofilm Formation Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of desired test concentrations.
-
In a 96-well microtiter plate, add 180 µL of the diluted bacterial suspension to each well.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (solvent only) and a no-treatment control. Also, include wells with sterile broth only as a negative control for contamination and background absorbance.
-
Cover the plate and incubate statically at 37°C for 24-48 hours. The incubation time may need to be optimized depending on the bacterial strain.
4.3. Quantification of Biofilm
-
After incubation, carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Air dry the plate in a laminar flow hood for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Air dry the plate completely.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.[8]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[8]
-
Measure the absorbance at 570 nm (or a suitable wavelength between 550-600 nm) using a microplate reader.
4.4. Data Analysis
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Calculate the mean and standard deviation for each treatment group.
-
Express the results as a percentage of the no-treatment control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound on biofilm formation.
| This compound (µM) | Mean Absorbance (570 nm) ± SD | % Biofilm Formation (relative to control) | p-value (vs. Control) |
| 0 (Control) | 1.25 ± 0.08 | 100% | - |
| 10 | 1.12 ± 0.06 | 89.6% | > 0.05 |
| 50 | 0.85 ± 0.05 | 68.0% | < 0.05 |
| 100 | 0.45 ± 0.04 | 36.0% | < 0.01 |
| 250 | 0.21 ± 0.03 | 16.8% | < 0.001 |
Table 1: Hypothetical data showing the dose-dependent inhibition of biofilm formation by this compound. Data are presented as mean ± standard deviation.
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on biofilm formation.
6.2. Hypothetical Signaling Pathway
Caption: Hypothetical pathway of this compound inhibiting biofilm formation by sequestering iron.
Discussion and Interpretation
The results obtained from this protocol will indicate whether this compound inhibits, enhances, or has no effect on biofilm formation by the tested bacterial strain. A dose-dependent inhibition, as shown in the hypothetical data, would suggest that this compound interferes with a process essential for biofilm development.
Given that this compound is a siderophore, a likely mechanism of action is the chelation of extracellular iron, thereby limiting its availability to the bacteria. Iron limitation is known to affect various cellular processes, including those regulated by the second messenger c-di-GMP, which is a key regulator of the switch between planktonic and biofilm lifestyles in many bacteria.[2][4] Reduced intracellular iron levels can lead to decreased c-di-GMP synthesis, which in turn can downregulate the production of EPS and adhesins required for biofilm formation, as depicted in the hypothetical signaling pathway.
Further experiments, such as supplementing the media with excess iron, could be performed to confirm if the observed effects of this compound are indeed due to iron sequestration. Additionally, transcriptomic or proteomic analyses could elucidate the specific signaling pathways and genes affected by treatment with this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the systematic evaluation of this compound's impact on bacterial biofilm formation. The use of a standardized microtiter plate assay ensures reproducibility and allows for high-throughput screening. The provided visualizations of the experimental workflow and a hypothetical signaling pathway aid in the conceptual understanding of the experimental design and potential mechanisms of action. This protocol serves as a valuable resource for researchers in microbiology, infectious diseases, and drug discovery who are interested in exploring novel anti-biofilm agents.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
- 5. mdpi-res.com [mdpi-res.com]
- 6. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of different detection methods of biofilm formation in the clinical isolates | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 8. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 9. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of N(alpha)-Dimethylcoprogen's Effect on Host Immune Cells
Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific in vitro studies detailing the effects of N(alpha)-Dimethylcoprogen on host immune cells. The following application notes and protocols are therefore provided as a foundational guide for researchers, scientists, and drug development professionals interested in investigating this area. The methodologies are based on established immunological assays and the broader understanding of how other fungal siderophores may interact with the immune system. The experimental outcomes and signaling pathways described are hypothetical and intended to serve as a starting point for future research.
Introduction
This compound is a member of the coprogen family of hydroxamate siderophores, which are iron-chelating molecules produced by various fungi. Siderophores play a critical role in fungal virulence by sequestering iron from the host environment. While the primary function of siderophores is related to iron acquisition, there is emerging evidence that these molecules can also modulate host immune responses. For instance, studies on siderophores from Aspergillus fumigatus have indicated their involvement in regulating macrophage iron homeostasis and innate immune effector pathways, including the induction of tumor necrosis factor (TNF).
These notes provide a framework for the systematic in vitro evaluation of this compound's effects on key immune cell functions, such as viability, proliferation, and cytokine production. The protocols and data presentation formats are designed to facilitate reproducible and comparable experimental outcomes.
Data Presentation: Hypothetical Quantitative Data Summary
The following table outlines the types of quantitative data that should be collected to assess the immunomodulatory effects of this compound.
| Assay | Immune Cell Type | Parameter Measured | Example Metric | Potential Outcome with this compound |
| Cell Viability | PBMCs, Macrophages | Metabolic Activity | % Viability vs. Control | Determine cytotoxic or cytostatic concentrations |
| Lymphocyte Proliferation | PBMCs, T-Cells | DNA Synthesis | Stimulation Index (SI) | Assess mitogenic or inhibitory effects on proliferation |
| Cytokine Production (ELISA / CBA) | PBMCs, Macrophages | Protein Concentration | pg/mL or ng/mL | Quantify changes in pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines |
| Gene Expression (RT-qPCR) | Macrophages, Dendritic Cells | mRNA Levels | Fold Change vs. Control | Analyze upregulation or downregulation of genes related to immune signaling pathways (e.g., NF-κB, MAPK) |
| Phagocytosis Assay | Macrophages | Uptake of fluorescent particles | % Phagocytic Cells | Evaluate impact on macrophage phagocytic capacity |
Experimental Protocols
Preparation of this compound Stock Solution
-
Source and Purity: Obtain this compound with the highest possible purity. Characterize the compound using techniques like NMR and mass spectrometry to confirm its identity and integrity.
-
Solvent Selection: Test the solubility of this compound in various biocompatible solvents (e.g., sterile DMSO, ethanol, or PBS). Select a solvent that allows for complete dissolution at a high concentration and is non-toxic to the immune cells at the final working concentration.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Sterilization and Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot the solution into sterile, cryo-safe vials and store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation:
-
Dilute the blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
-
PBMC Collection: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.
-
Washing: Transfer the collected cells to a new centrifuge tube and wash by adding 3-4 volumes of sterile PBS. Centrifuge at 300 x g for 10 minutes. Discard the supernatant. Repeat the wash step two more times.
-
Cell Counting and Resuspension: Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
Cell Viability Assay (MTT or WST-1)
-
Cell Seeding: Seed PBMCs or other immune cell lines (e.g., THP-1 macrophages) in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the wells to achieve the final desired concentrations. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lymphocyte Proliferation Assay
-
Cell Seeding: Seed PBMCs at 2 x 10^5 cells/well in a 96-well round-bottom plate in 100 µL of complete medium.
-
Treatment and Stimulation:
-
Add 50 µL of this compound at various concentrations.
-
Add 50 µL of a mitogen such as Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL) or an antigen (e.g., Tetanus Toxoid) to stimulate proliferation.
-
Include controls: unstimulated cells (medium only), stimulated cells without the compound, and cells with the compound but without a mitogen.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement (e.g., using BrdU incorporation):
-
18-24 hours before the end of the incubation, add BrdU labeling solution to each well.
-
At the end of the incubation, measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions. This typically involves fixing the cells, adding an anti-BrdU antibody conjugated to an enzyme, and then adding a substrate to produce a colorimetric signal.
-
-
Data Analysis: Calculate the Stimulation Index (SI) = (OD of stimulated cells) / (OD of unstimulated cells). Compare the SI of compound-treated wells to the SI of the stimulated control.
Cytokine Production Analysis (ELISA)
-
Cell Seeding and Treatment: Seed PBMCs or macrophages at a density of 5 x 10^5 cells/well in a 24-well plate. Treat with various concentrations of this compound. For some experiments, include a stimulus like Lipopolysaccharide (LPS) (100 ng/mL) to induce cytokine production.
-
Incubation: Incubate for 24 hours (for TNF-α, IL-1β) or 48-72 hours (for other cytokines) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
ELISA: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using commercial sandwich ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of cytokines in the experimental samples based on the standard curve.
Visualizations: Diagrams of Workflows and Pathways
Application Notes and Protocols for Cross-feeding of N(alpha)-Dimethylcoprogen between Fungi and Soil Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the cross-feeding dynamics of N(alpha)-Dimethylcoprogen, a fungal siderophore, with soil bacteria. The information is targeted towards researchers in microbiology, soil ecology, and drug development interested in microbial interactions and novel antimicrobial strategies.
Introduction
Iron is an essential nutrient for most microorganisms, but its availability in the soil environment is often limited. To overcome this, many microbes produce and secrete siderophores, which are high-affinity iron-chelating molecules. This compound is a hydroxamate-type siderophore produced by various pathogenic and soil-dwelling fungi, such as Alternaria longipes and Fusarium dimerum[1]. Interestingly, some soil bacteria have evolved mechanisms to utilize these "xenosiderophores" (siderophores produced by other species) for their own iron acquisition, a phenomenon known as cross-feeding. This process plays a crucial role in shaping microbial community structures and can have implications for plant growth promotion and disease suppression[2][3]. Understanding the specifics of this compound cross-feeding can provide insights into microbial ecology and may offer avenues for the development of novel antimicrobial agents that target bacterial iron uptake systems.
Data Presentation: Representative Quantitative Data
The following table presents representative data from a hypothetical cross-feeding experiment between a this compound-producing fungus (e.g., Fusarium dimerum) and a soil bacterium capable of its uptake (e.g., Escherichia coli K-12, which is known to utilize the related siderophore, coprogen)[4][5]. This data illustrates the expected trends in microbial growth and siderophore concentration under iron-limited conditions.
| Culture Condition | Fungal Biomass (OD600) | Bacterial Population (CFU/mL) | Siderophore Concentration (µM) |
| Fungus alone (Iron-limited) | 0.85 | N/A | 15.2 |
| Bacterium alone (Iron-limited) | N/A | 1.2 x 10^5 | < 0.1 |
| Co-culture (Iron-limited) | 0.82 | 5.6 x 10^7 | 8.5 |
| Bacterium + Purified this compound (Iron-limited) | N/A | 7.3 x 10^7 | 9.8 (remaining) |
| Co-culture (Iron-replete) | 0.91 | 8.9 x 10^7 | < 0.5 |
Table 1: Representative quantitative data from a cross-feeding experiment. The data illustrates the growth advantage conferred to the bacterium in the presence of the fungal siderophore under iron-limiting conditions.
Experimental Protocols
Protocol 1: Isolation and Identification of this compound
This protocol describes the extraction and identification of this compound from a fungal culture.
Materials:
-
Culture of this compound-producing fungus (e.g., Fusarium dimerum)
-
Iron-deficient liquid medium (e.g., M9 minimal medium without added iron)
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Inoculate the producing fungus into an iron-deficient liquid medium and incubate for 7-10 days with shaking.
-
Centrifuge the culture to pellet the fungal biomass.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using HPLC-MS to identify and quantify this compound based on its retention time and mass-to-charge ratio[1].
Protocol 2: Bacterial Cross-feeding Assay
This protocol outlines a method to assess the ability of a soil bacterium to utilize fungal this compound for growth.
Materials:
-
This compound-producing fungus (e.g., Fusarium dimerum)
-
Test soil bacterium (e.g., E. coli K-12 or a soil isolate)
-
Iron-deficient solid and liquid media (e.g., M9 minimal agar/broth)
-
Purified this compound (from Protocol 1)
-
Chrome Azurol S (CAS) agar plates for siderophore detection
Procedure:
-
Plate-based Assay:
-
Prepare iron-deficient M9 agar plates.
-
Inoculate the center of the plate with the this compound-producing fungus and incubate for 3-4 days.
-
Streak the test bacterium from the edge of the fungal colony towards the periphery of the plate.
-
Incubate for another 24-48 hours.
-
Observe for bacterial growth promotion in the vicinity of the fungal colony, indicating utilization of the secreted siderophore.
-
-
Liquid Co-culture Assay:
-
Set up the following cultures in iron-deficient M9 broth:
-
Fungus alone
-
Bacterium alone
-
Fungus and bacterium co-culture
-
Bacterium with purified this compound
-
Fungus and bacterium co-culture in iron-replete medium (control)
-
-
Incubate with shaking at an appropriate temperature.
-
At regular intervals, measure fungal biomass (e.g., by optical density at 600 nm after removing bacteria by filtration) and bacterial growth (by plating serial dilutions and counting colony-forming units).
-
Quantify the siderophore concentration in the supernatant using the CAS assay or HPLC.
-
Protocol 3: Chrome Azurol S (CAS) Assay for Siderophore Quantification
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.
Materials:
-
CAS assay solution
-
Culture supernatants
-
Microplate reader
Procedure:
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
In a 96-well plate, mix culture supernatant with the CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance compared to the uninoculated medium control indicates the presence of siderophores.
-
Quantify the siderophore concentration by creating a standard curve with a known siderophore (e.g., desferrioxamine B).
Signaling Pathways and Experimental Workflows
This compound Uptake Pathway in Bacteria (Hypothesized)
The uptake of the related fungal siderophore, coprogen, has been studied in E. coli. It is hypothesized that this compound is taken up via a similar mechanism in susceptible soil bacteria. This involves a TonB-dependent outer membrane receptor.
Caption: Hypothesized uptake pathway of Fe(III)-N(alpha)-Dimethylcoprogen in a Gram-negative soil bacterium.
Experimental Workflow for Cross-feeding Analysis
The following diagram illustrates the logical flow of the experimental procedures described above.
Caption: Experimental workflow for investigating this compound cross-feeding.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Responses of Bacterial and Fungal Communities to Siderophore Supplementation in Soil Affected by Tobacco Bacterial Wilt (Ralstonia solanacearum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of an iron uptake system specific for coprogen and rhodotorulic acid in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low yield of N(alpha)-Dimethylcoprogen extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by various fungi.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction process in a question-and-answer format.
I. Fungal Culture and Siderophore Production
Question: My fungal culture is growing, but the yield of this compound is consistently low. What could be the cause?
Answer: Low yield often originates from suboptimal culture conditions. Several factors critically influence siderophore production.[1][2][3]
-
Iron Concentration: Siderophore production is induced under iron-deficient conditions.[2][4] High concentrations of iron in the culture medium will suppress the biosynthesis of this compound.
-
pH of the Medium: The pH of the culture medium plays a sensitive role in siderophore synthesis as it affects the solubility and availability of iron.[3] For many fungi, a neutral to slightly alkaline pH is optimal for siderophore production.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact fungal growth and secondary metabolite production.[3]
-
Incubation Time and Temperature: Siderophore production is growth-phase dependent. Harvesting too early or too late can result in a lower yield. Temperature also affects fungal metabolism.
Recommendations:
-
Optimize Iron Concentration: Ensure the culture medium is iron-depleted. Glassware should be acid-washed to remove any trace iron contamination. Experiment with a range of low iron concentrations to find the optimal level for your specific fungal strain.
-
Adjust Medium pH: Buffer the culture medium and test a range of pH values (e.g., 6.5 to 8.0) to determine the optimum for this compound production.[3]
-
Vary Nutrient Sources: Test different carbon (e.g., glucose, sucrose) and nitrogen (e.g., ammonium nitrate, yeast extract) sources to identify the combination that maximizes yield.[1][3]
-
Perform a Time-Course Experiment: Monitor siderophore production over time to identify the peak production phase for harvesting.
II. Extraction from Culture Supernatant
Question: I am having trouble efficiently extracting this compound from the culture supernatant. What extraction parameters should I check?
Answer: The initial extraction from the liquid culture is a critical step where significant loss can occur.
-
Incomplete Cell Removal: Fungal cells and other debris can interfere with subsequent purification steps.
-
Inappropriate Solvent for Liquid-Liquid Extraction: If using liquid-liquid extraction, the choice of organic solvent is crucial for efficiently partitioning the siderophore. Solvents like chloroform:phenol or benzyl alcohol have been used for hydroxamate siderophores.[5]
-
Degradation During Extraction: this compound may be susceptible to degradation due to pH changes or prolonged exposure to organic solvents.
Recommendations:
-
Ensure Complete Cell Removal: Centrifuge the culture at a high speed to pellet all fungal biomass. Follow this with filtration of the supernatant through a 0.22 µm filter to remove any remaining cells and fine particles.
-
Optimize Solvent Extraction: If performing liquid-liquid extraction, test different solvent systems and pH values of the aqueous phase to achieve the best partition coefficient for this compound.
-
Consider Solid-Phase Extraction (SPE): SPE is often more efficient and selective for siderophore purification.[6][7] Amberlite XAD resins or C18 cartridges are commonly used.[5]
III. Solid-Phase Extraction (SPE) and Purification
Question: My recovery of this compound after Solid-Phase Extraction (SPE) is poor. How can I troubleshoot this step?
Answer: Low recovery during SPE can be due to several factors related to the column conditioning, sample loading, washing, and elution steps.
-
Improper Column Conditioning: Failure to properly condition the SPE cartridge will result in poor retention of the analyte.
-
Inappropriate Flow Rate: A flow rate that is too fast during sample loading can lead to incomplete binding of this compound to the sorbent. Conversely, a flow rate that is too slow during elution may result in a diluted sample.
-
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to the premature elution of the target compound. The elution solvent may be too weak to effectively desorb the compound from the sorbent.
-
Column Overloading: Exceeding the binding capacity of the SPE cartridge will result in the loss of the product in the flow-through.
Recommendations:
-
Properly Condition the SPE Cartridge: Follow the manufacturer's instructions for conditioning the specific type of SPE cartridge you are using. This typically involves washing with the elution solvent followed by the equilibration solvent.
-
Optimize Flow Rates: Experiment with different flow rates for sample loading, washing, and elution to maximize recovery.
-
Systematically Select Solvents:
-
Wash Solvent: Use a solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the column. Test a gradient of solvent strengths.
-
Elution Solvent: Use a solvent that is strong enough to completely elute the target compound in a small volume. Methanol:water mixtures are often effective for eluting siderophores from reverse-phase columns.[5]
-
-
Determine Column Capacity: If overloading is suspected, reduce the amount of crude extract loaded onto the column or use a larger capacity cartridge.
Data Presentation: Impact of Culture Conditions on Siderophore Yield
The following tables present illustrative data on how varying key culture parameters can affect the yield of hydroxamate-type siderophores, such as this compound.
Table 1: Effect of Initial Medium pH on Siderophore Production
| Initial pH | Relative Siderophore Yield (%) |
| 5.5 | 45 |
| 6.5 | 80 |
| 7.5 | 100 |
| 8.5 | 70 |
Table 2: Effect of Iron (FeCl₃) Concentration on Siderophore Production
| Iron (FeCl₃) Concentration (µM) | Relative Siderophore Yield (%) |
| 0 | 100 |
| 1 | 85 |
| 5 | 30 |
| 10 | 5 |
Experimental Protocols
Protocol 1: Culturing Fungus for this compound Production
-
Medium Preparation: Prepare a suitable low-iron liquid medium. A representative medium could consist of glucose (20 g/L), L-asparagine (1.5 g/L), KH₂PO₄ (1 g/L), and MgSO₄ (0.5 g/L).[1] All glassware must be acid-washed to remove trace metals.
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of the producing fungal strain (e.g., Fusarium dimerum).[8]
-
Incubation: Incubate the culture at an optimal temperature (e.g., 25-28°C) with shaking (e.g., 150 rpm) for a predetermined duration (e.g., 7-14 days), which should be optimized for peak production.
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by centrifugation followed by filtration of the supernatant.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Sample Preparation: Acidify the cell-free supernatant to approximately pH 2 with HCl.[3] This can improve binding to some SPE sorbents.
-
Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through the column.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., deionized water or a low percentage of methanol in water) to remove salts and polar impurities.
-
Elution: Elute the bound this compound with a stronger solvent, such as a higher concentration of methanol in water (e.g., 80% methanol).[5] Collect the eluate in fractions.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as HPLC or a colorimetric assay for hydroxamate siderophores (e.g., Csaky test).[9]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a trihydroxamate siderophore, which is a high-affinity iron-chelating compound.[8] It is a methylated analog of coprogen and is produced by certain pathogenic fungi, such as Alternaria longipes and Fusarium dimerum, to acquire iron from their environment.[8]
Q2: How can I detect the presence of this compound in my culture supernatant before purification? A2: You can use a colorimetric assay that detects hydroxamate-type siderophores. The Csaky test is a sensitive method for this purpose.[9] Alternatively, the chrome azurol S (CAS) assay can be used, which shows a color change from blue to orange in the presence of siderophores.[10]
Q3: Can I use other purification methods besides SPE? A3: Yes, other chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be used for the final purification steps to obtain a highly pure compound. The choice of method will depend on the scale of the extraction and the required purity of the final product.
Q4: My purified compound appears to be degrading. How can I improve its stability? A4: Siderophores can be sensitive to light, extreme pH, and high temperatures. Store the purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation. It is also advisable to store it as a lyophilized powder rather than in solution for long-term stability.
Q5: Are there any safety precautions I should take when working with this compound? A5: While specific toxicity data for this compound is not readily available, it is produced by pathogenic fungi.[8] Therefore, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, and handling the producing fungi in a biological safety cabinet.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing fermentation conditions for N(alpha)-Dimethylcoprogen production in Fusarium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for N(alpha)-Dimethylcoprogen production in Fusarium species, such as Fusarium dimerum.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications? A1: this compound is a hydroxamate-type siderophore, which is a low molecular weight, high-affinity iron-chelating agent produced by fungi like Fusarium dimerum.[1] Siderophores are crucial for microbial iron acquisition in iron-limited environments.[2][3] Due to their iron-chelating properties, they have potential applications in medicine (e.g., as antifungal or antimicrobial agents by competing for iron) and agriculture (e.g., as biocontrol agents against plant pathogens).[4][5]
Q2: What is the most critical factor for inducing this compound production? A2: The most critical factor is iron limitation. Most microorganisms, including Fusarium, produce siderophores in response to low-iron stress.[2][6] Therefore, fermentation media must be formulated to be iron-deficient to induce the expression of genes responsible for siderophore biosynthesis.
Q3: How can I detect the production of siderophores in my Fusarium culture? A3: The universal Chrome Azurol S (CAS) assay is the standard method for detecting siderophores.[4][7] This colorimetric test relies on a dye complex that changes color (typically from blue to orange or purple) in the presence of siderophores that sequester iron from the dye.[3]
Q4: Which parameters, besides iron concentration, have the greatest impact on yield? A4: Key fermentation parameters that significantly influence yield include pH, temperature, aeration, agitation, and the composition of carbon and nitrogen sources in the medium.[8][9][10] Optimizing each of these factors is essential for maximizing the production of secondary metabolites like this compound.
Fermentation Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production.
Problem: Low or No Siderophore Production Detected by CAS Assay
Below is a troubleshooting flowchart to diagnose potential issues with your fermentation process.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 4. imskolkata.org [imskolkata.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High bacterial diversity and siderophore-producing bacteria collectively suppress Fusarium oxysporum in maize/faba bean intercropping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
Improving N(alpha)-Dimethylcoprogen stability for long-term storage
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the long-term stability of N(alpha)-Dimethylcoprogen. The information is based on the general properties of hydroxamate siderophores.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a trihydroxamate siderophore, a type of high-affinity iron-chelating compound, isolated from fungi such as Alternaria longipes and Fusarium dimerum.[1] Its stability is critical for experimental reproducibility, ensuring that its biological activity, particularly its ability to bind and transport iron, is not compromised during storage. Degradation can lead to loss of function and inaccurate experimental results.
Q2: What are the primary factors that can cause this compound to degrade?
The primary degradation pathway for hydroxamate siderophores is hydrolysis. Key factors that accelerate degradation include:
-
Water/Moisture: The presence of water can lead to the hydrolysis of the ester and hydroxamate functional groups.
-
Extreme pH: Both strongly acidic and strongly alkaline conditions can catalyze hydrolysis. Hydroxamate siderophores are generally most stable at a neutral or slightly acidic pH.[2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.
-
Light: Photodegradation can be a concern for many complex organic molecules. Storing the compound in the dark is a standard precautionary measure.
Q3: How should I store this compound for long-term use?
For optimal long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder in a tightly sealed container at -20°C or below, protected from light and moisture.[3] Lyophilization removes water, which is a key reactant in hydrolytic degradation.
Q4: Can I store this compound in a solution?
Storing in solution is not recommended for the long term. If you must store it in solution for short-term use, use an anhydrous aprotic solvent or a buffered aqueous solution at a neutral pH (e.g., pH 6.0-7.0).[2] Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. However, for periods longer than a few weeks, the compound should be lyophilized.
Q5: My iron-free this compound solution has turned a faint reddish-brown. What happened?
The reddish-brown color is characteristic of the ferrated complex, which forms when the siderophore binds to Fe(III) ions. This indicates that your solution has likely been contaminated with a source of iron. This can happen from glassware that was not properly acid-washed, buffers prepared with non-metal-free water, or contaminated spatulas. While the compound itself may not have degraded, its iron-chelating capacity is now partially saturated.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity (e.g., reduced iron uptake in assay) | Chemical degradation (hydrolysis) of the hydroxamate or ester groups. | 1. Perform an analytical check (e.g., HPLC, Mass Spectrometry) to assess purity and identify potential degradation products. 2. If degradation is confirmed, use a fresh, properly stored stock of the compound. 3. Review storage procedures; consider lyophilization for long-term stocks. |
| Change in physical appearance of solid (clumping, discoloration) | Absorption of moisture from the atmosphere. | 1. The compound may still be usable but is at high risk of degradation. Use immediately or attempt to re-dry under high vacuum. 2. Ensure future storage is in a desiccated environment. Use vials with airtight seals. |
| Unexpected peaks in HPLC chromatogram | The sample has degraded, or the stock solution was contaminated. | 1. Compare the chromatogram to a reference standard or a previously analyzed fresh sample. 2. Use mass spectrometry (LC-MS) to identify the masses of the unknown peaks, which may correspond to hydrolyzed fragments. 3. Prepare fresh solutions from a new stock and re-analyze. |
| Inconsistent results between experiments | Degradation of stock solution due to improper handling (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C). | 1. Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. 2. Always use freshly prepared dilutions for experiments. 3. Validate the stability of the compound in your specific experimental buffer if it is to be incubated for long periods. |
Recommended Storage Conditions Summary
| Storage Form | Temperature | Atmosphere | Duration | Recommendation |
| Lyophilized Solid | -20°C to -80°C | Inert Gas (Argon/Nitrogen), Dark, Dry | >1 Year | Highly Recommended for Long-Term Storage |
| Aqueous Solution (Buffered, pH 6-7) | -80°C (in aliquots) | Dark | < 1 Month | For short-term use only; avoid freeze-thaw cycles. |
| Solid (Non-Lyophilized) | -20°C | Dark, in a Desiccator | < 6 Months | Moderate stability; high risk of moisture absorption. |
| Any Form | 4°C | Dark | < 1 Week | Not recommended for storage beyond immediate use. |
Visual Diagrams
Logical & Experimental Workflows
The following diagrams illustrate key workflows for troubleshooting and stability assessment.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Workflow for a long-term stability study.
Proposed Degradation Pathway
Hydrolysis is the most probable degradation pathway, targeting the central ester linkage.
Caption: Proposed degradation via ester hydrolysis.
Experimental Protocols
Protocol 1: Lyophilization for Long-Term Storage
This protocol describes how to prepare this compound for stable, long-term storage.
Materials:
-
High-purity this compound
-
Lyophilization vials (borosilicate glass) with appropriate stoppers
-
Cryoprotectant (optional, e.g., mannitol or trehalose)
-
High-purity water (e.g., HPLC-grade) or a suitable volatile buffer (e.g., ammonium bicarbonate)
-
Freeze-dryer (lyophilizer)
-
-80°C freezer
Methodology:
-
Preparation: In a sterile environment, dissolve the this compound in a minimal amount of high-purity water to a concentration of 1-10 mg/mL. If the compound is sensitive to freezing stress, a cryoprotectant like mannitol can be added to a final concentration of 1-2% (w/v).
-
Dispensing: Dispense the solution into lyophilization vials. Fill each vial to no more than one-third of its total volume to prevent the product from boiling over during drying.
-
Freezing: Place a loose-fitting stopper on each vial. Freeze the samples by placing them in a -80°C freezer for at least 4 hours, or until completely solid. The freezing should be rapid to promote the formation of small ice crystals.
-
Primary Drying (Sublimation): Transfer the frozen vials to the pre-chilled shelves (-40°C or lower) of the freeze-dryer. Once the vials are loaded, start the vacuum pump and allow the pressure to drop below 200 mTorr. The shelf temperature can then be slowly raised (e.g., to -10°C) to provide energy for the ice to sublimate directly into vapor. This step may take 24-48 hours.
-
Secondary Drying (Desorption): After all visible ice has disappeared, increase the shelf temperature to 20-25°C for 4-8 hours to remove residual, bound water molecules.
-
Stoppering and Sealing: Once secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen or argon. Remove the vials from the freeze-dryer and secure the stoppers with aluminum crimp seals.
-
Storage: Label the vials and store them at -20°C or -80°C in the dark.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to monitor the purity of this compound over time.
Materials:
-
This compound stock solution (e.g., in methanol or water)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile
-
Temperature-controlled incubator or oven
-
pH meter and buffers (for pH stability study)
Methodology:
-
Method Development: Develop an HPLC gradient method that effectively separates the parent this compound peak from potential impurities and degradation products. A typical gradient might be 5% to 95% Mobile Phase B over 20-30 minutes.
-
Wavelength Selection: Monitor the eluent at two wavelengths: one for general organic compounds (~220 nm) and one specific for the iron(III)-siderophore complex (~435 nm) if analyzing the ferrated form.[4][5]
-
Sample Preparation for Stability Study:
-
Prepare a master solution of this compound at a known concentration (e.g., 1 mg/mL).
-
For a thermal stability study, aliquot this solution into multiple sealed vials and store them at different temperatures (e.g., -20°C as control, 4°C, 25°C, and 40°C for accelerated degradation).
-
For a pH stability study, adjust the pH of the aliquots using appropriate buffers (e.g., pH 3, 7, 9) and store at a constant temperature.
-
-
Time-Point Analysis:
-
Immediately analyze an aliquot to establish the "Time 0" purity profile. Record the peak area of the parent compound.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.
-
Analyze the sample using the established HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample using the peak area.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
If using LC-MS, analyze the mass-to-charge ratio of new peaks to help identify the structure of degradation products.
-
Plot the percentage of the remaining parent compound versus time for each condition to determine the degradation kinetics and estimate the shelf-life.
-
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Hydroxamate Siderophore Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of hydroxamate siderophores.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My siderophore yield is very low after purification. What are the potential causes and solutions?
A: Low siderophore yield is a common issue that can stem from several factors throughout the experimental workflow. Here are some potential causes and troubleshooting steps:
-
Suboptimal Culture Conditions: Siderophore production is often tightly regulated by iron availability.
-
Troubleshooting: Ensure your culture medium is sufficiently iron-depleted. Use iron-chelating agents like Chelex 100 to treat the medium before inoculation. Optimize other culture parameters such as pH, temperature, incubation time, and carbon/nitrogen sources, as these can significantly impact siderophore expression. For example, maximum siderophore production for a Pseudomonas sp. was observed at 72 hours of incubation at 30°C with a pH of 5.5.[1][2]
-
-
Inefficient Extraction: The initial extraction from the culture supernatant may be incomplete.
-
Troubleshooting: Consider different extraction methods. While solvent extraction with benzyl alcohol has been used, solid-phase extraction (SPE) is often more efficient.[3] The choice of resin is critical; options include Amberlite XAD-2, C18, or specialized columns like titanium dioxide.
-
-
Siderophore Degradation: Hydroxamate siderophores can be susceptible to degradation, especially at high temperatures.
-
Loss During Purification Steps: Siderophores can be lost at each stage of purification.
-
Troubleshooting: It has been observed that purifying siderophores in their iron-complexed (ferric) form can improve stability and reduce loss during purification.[4] You can add a source of ferric iron, like FeCl3, to the supernatant before proceeding with chromatography.
-
Q2: I am seeing many impurities in my final purified sample. How can I improve the purity?
A: Co-elution of contaminants with similar polarities is a frequent challenge.[5] Here are strategies to enhance purity:
-
Multi-Step Purification: A single purification method is often insufficient. Combining different chromatographic techniques can yield higher purity. A common workflow involves an initial capture and concentration step using SPE, followed by a more selective method like Immobilized Metal Affinity Chromatography (IMAC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Affinity Chromatography: These methods offer high selectivity.
-
Titanium Dioxide Affinity Chromatography (TDAC): This technique has shown high efficiency in selectively purifying siderophores, including hydroxamates, from complex matrices with recoveries up to 82%.[6][7] It can effectively remove most non-ligand "contaminants".[6]
-
Immobilized Metal Affinity Chromatography (IMAC): Fe(III)-IMAC can be used for the extraction of siderophores.[8] Ni(II)-IMAC has also been employed to capture hydroxamate siderophores like desferrioxamine B, based on the strong affinity of Ni(II) for hydroxamic acids.[5][8]
-
-
Washing Steps: Incorporate rigorous washing steps during SPE or IMAC to remove non-specifically bound impurities before eluting the target siderophore.
Q3: I am having trouble detecting my hydroxamate siderophore after purification. What could be the issue?
A: Detection issues can arise from low concentrations, degradation, or using an inappropriate assay.
-
Concentration: Your purified sample may be too dilute.
-
Troubleshooting: Ensure your purification protocol includes a concentration step, such as lyophilization or elution in a smaller volume.
-
-
Choice of Assay: Ensure you are using an assay specific to or sensitive for hydroxamate siderophores.
-
Csaky Test: This is considered a highly sensitive and specific colorimetric assay for hydroxamate-type siderophores.[5] It involves the hydrolysis of the hydroxamate to hydroxylamine, which is then detected.
-
Tetrazolium Test: A simple and rapid qualitative test where the presence of hydroxamates results in the formation of a deep-red color.[5][9]
-
Ferric Perchlorate Assay: This spectrophotometric assay detects the formation of the iron-siderophore complex, which for hydroxamates typically absorbs in the 420-450 nm range.[10]
-
Chrome Azurol S (CAS) Assay: While a universal test for siderophores, it can sometimes produce false positives with other iron-chelating compounds.[8] It's a good initial screening tool but should be followed by more specific tests.
-
Q4: My attempt to use Ni-IMAC for purification failed. Why didn't it work?
A: While Ni-IMAC has been successfully used for some hydroxamate siderophores, its success is not universal.[5][8]
-
pH Dependence: The optimal adsorption of hydroxamates to Ni-IMAC columns often occurs at a high pH (around 9).[8]
-
Troubleshooting: Adjust the pH of your sample to the optimal range for binding before loading it onto the column.[8]
-
-
Alternative Metal Ions: The affinity of hydroxamates is generally highest for Fe(III).
-
Troubleshooting: Consider using an Fe(III)-loaded IMAC column instead of Ni(II). You may be able to strip the nickel ions from your existing column and reload it with ferric ions.[11]
-
Quantitative Data on Purification Methods
The following table summarizes recovery data for different hydroxamate siderophore purification techniques to aid in method selection.
| Purification Method | Siderophore | Matrix | Recovery Rate | Reference |
| Titanium Dioxide Affinity Chromatography (TDAC) | Desferrioxamine B (DFOB) | Spiked Bacterial Supernatant | 62% | [7] |
| Titanium Dioxide Affinity Chromatography (TDAC) | Woody-bactines (novel hydroxamates) | Bacterial Supernatant | Up to 82% | [6] |
| TiO2 Nanoparticle SPE | Desferrioxamine B (DFOB) | Spiked Bacterial Supernatant | 77.6 ± 6.2% | [12] |
| C18-SPE | Desferrioxamine B (DFOB) | Spiked Bacterial Supernatant | < 0.1% | [12] |
Experimental Protocols & Workflows
Below are diagrams illustrating the general workflows for hydroxamate siderophore purification, followed by a detailed protocol for a common method.
Caption: General workflow for hydroxamate siderophore purification.
Caption: Fe(III)-IMAC purification workflow with troubleshooting logic.
Detailed Protocol: Purification using Titanium Dioxide Affinity Chromatography (TDAC)
This protocol is adapted from methodologies demonstrating high recovery and purity.[6][7]
1. Materials and Column Preparation:
-
Titanium dioxide (TiO2) solid-phase extraction (SPE) column.
-
Activation/Conditioning Solution: Methanol.
-
Equilibration Solution: 0.1% Formic Acid.
-
Wash Solution: 0.1% Formic Acid.
-
Elution Solution: 1 M Ammonium Phosphate (pH 11.5).
2. Sample Preparation:
-
Harvest culture supernatant by centrifuging at 10,000 x g for 15 minutes to remove cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining debris.
-
Acidify the supernatant to a pH of ~3.0 using formic acid. This protonates the hydroxamate groups, preparing them for binding.
3. TDAC Procedure:
-
Activation: Pass 2-3 column volumes of methanol through the TDAC column.
-
Equilibration: Equilibrate the column by passing 2-3 column volumes of 0.1% formic acid.
-
Loading: Load the acidified supernatant onto the column. The flow rate should be slow enough to allow for efficient binding (e.g., ~1 mL/min).
-
Washing: Wash the column with 3-5 column volumes of 0.1% formic acid to remove unbound and weakly bound impurities.
-
Elution: Elute the bound siderophores with 2-3 column volumes of the ammonium phosphate elution solution. The high pH destabilizes the inner-sphere surface complexes between the hydroxamates and TiO2, releasing the siderophores.
-
Post-Elution Processing: The high pH of the eluate may need to be neutralized for downstream applications. The sample should then be concentrated, typically by freeze-drying.
4. Analysis:
-
Confirm the presence and purity of the hydroxamate siderophore in the eluted fractions using HPLC-MS and specific colorimetric assays like the Csaky test.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. Hydroxamate Siderophores of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective purification of catecholate, hydroxamate and α-hydroxycarboxylate siderophores with titanium dioxide affinity chromatography | EPIC [epic.awi.de]
- 7. epic.awi.de [epic.awi.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydroxamate Siderophore from Bacillus Sp SD12 Isolated from Iron Factory Soil [cwejournal.org]
- 10. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) DOI:10.1039/D0AN00949K [pubs.rsc.org]
Common pitfalls in quantifying siderophore production in fungi
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of siderophore production in fungi.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying siderophore production in fungi?
A1: The most widely used method is the Chrome Azurol S (CAS) assay. This colorimetric assay is popular due to its universality, which allows it to detect a broad range of siderophore types.[1][2] The assay works on the principle of competition: siderophores, with their high affinity for iron, remove Fe(III) from a CAS-iron-detergent complex, causing a visible color change from blue to orange or purple.[1][3] For quantitative analysis, a liquid CAS assay is typically used, where the change in absorbance is measured spectrophotometrically. For qualitative or semi-quantitative screening, CAS agar plates are used, where the formation of a colored halo around the fungal colony indicates siderophore production.[4]
Q2: Why is my fungus not growing on the standard CAS agar plate?
A2: The standard CAS agar medium contains a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which is essential for the dye-iron complex formation but can be toxic to many fungal species and Gram-positive bacteria.[4][5][6] This toxicity can inhibit or completely prevent fungal growth, leading to false-negative results.
Q3: How can I overcome the toxicity of the CAS agar assay for my fungal strain?
A3: Several modifications to the CAS agar protocol have been developed to circumvent the toxicity issue:
-
Split-Plate Assay: The petri dish is divided in half. One half contains the optimal growth medium for the fungus, and the other half contains the CAS-blue agar. The fungus is inoculated on the growth medium side, and as it grows, it secretes siderophores that diffuse into the CAS agar, causing a color change without direct contact between the fungus and the toxic components.[4]
-
Overlay CAS (O-CAS) Assay: The fungus is first grown on a suitable, iron-deficient medium. After incubation, a top layer of soft agar containing the CAS reagent is poured over the colonies.[5] This method allows for the detection of siderophores from multiple microorganisms simultaneously.
-
Surfactant Substitution: HDTMA can be replaced with a less toxic surfactant, such as N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS), which has been shown to produce comparable results while allowing for better fungal growth.[6][7]
Q4: My liquid CAS assay is giving inconsistent or non-reproducible results. What are the common causes?
A4: Inconsistent results in the liquid CAS assay can stem from several factors:
-
Media Composition: Siderophore production is highly sensitive to the composition of the culture medium. The concentration of iron is a primary regulator; even trace amounts of iron contamination in media components or glassware can repress siderophore biosynthesis.[8][9] Ensure all glassware is acid-washed to remove trace metals.
-
pH of the Medium: The pH of the growth medium is critical. It not only affects fungal growth but also the solubility of iron and the expression of genes involved in siderophore synthesis.[8][10][11] The optimal pH for siderophore production varies between fungal species and should be optimized for your specific strain.
-
Incubation Time: The timing of siderophore production can vary. It's essential to perform a time-course experiment to determine the optimal incubation period for maximum siderophore secretion by your fungal isolate.
-
Interfering Substances: Components in your culture supernatant may interfere with the CAS reagent. It is recommended to run a control with uninoculated medium to account for any background reactions.
Q5: How do I determine the type of siderophore (e.g., hydroxamate, catecholate) my fungus is producing?
A5: After confirming siderophore production with a universal assay like CAS, specific chemical tests can be used to identify the chemical nature of the siderophores:
-
Hydroxamate-Type:
-
FeCl₃ Test: Addition of 2% ferric chloride (FeCl₃) to the culture supernatant containing hydroxamate siderophores results in the formation of an orange-brown or wine-colored complex, with a characteristic maximum absorbance (λmax) between 420-450 nm.[12][13]
-
Csaky Test: This is a highly sensitive test for hydroxamates, which involves the oxidation of hydroxylamine (produced by acid hydrolysis of hydroxamates) to nitrite, followed by a colorimetric reaction that produces a red color.[2]
-
-
Catecholate-Type:
-
Carboxylate-Type:
-
Vogel's Chemical Test: The disappearance of a light-pink color from a phenolphthalein-NaOH solution upon addition of the culture supernatant indicates the presence of carboxylate siderophores.[2]
-
Troubleshooting Guides
Guide 1: Troubleshooting the Chrome Azurol S (CAS) Agar Plate Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth. | The HDTMA detergent in the CAS medium is toxic to the fungus.[4] | Use a modified CAS assay: • Implement the split-plate method where the fungus grows on a separate, non-toxic medium.[4] • Utilize an overlay (O-CAS) technique where the CAS reagent is added after initial fungal growth.[5] • Prepare CAS medium with a less toxic surfactant like DDAPS.[6][7] |
| Fungus grows, but no halo forms. | 1. The fungus is not a siderophore producer. 2. Iron concentration in the growth medium is too high, repressing siderophore production.[8] 3. The pH of the medium is not optimal for siderophore synthesis.[10][11] 4. Incubation period is too short. | 1. Confirm with a different siderophore detection method if possible. 2. Ensure the use of high-purity reagents and acid-washed glassware to minimize iron contamination. Prepare an iron-deficient medium. 3. Optimize the medium's pH for your specific fungal strain. A pH range of 5.5-7.0 is often a good starting point.[8][11] 4. Increase the incubation time and observe daily for halo formation. |
| Color of the uninoculated CAS plate is not blue. | Incorrect preparation of the CAS reagent. The dye may have precipitated. | The concentration and order of addition of CAS, HDTMA, and iron are critical. Prepare the solutions separately and mix them slowly while stirring vigorously as described in the protocol.[14] |
| False positive (color change without fungus). | Some media components (e.g., phosphates, citrate) can chelate iron and react with the CAS reagent. | Run a negative control with uninoculated growth medium on a CAS plate to check for reactivity. If the medium reacts, a different basal medium may be required. |
Guide 2: Optimizing Siderophore Yield in Liquid Culture
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no siderophore production detected in supernatant. | 1. Iron Repression: Trace iron contamination in water, glassware, or media components.[8][9] 2. Suboptimal Culture Conditions: Incorrect pH, temperature, carbon, or nitrogen source.[8][12][15] 3. Inappropriate Aeration: Insufficient or excessive aeration can affect fungal metabolism. | 1. Use high-purity water. Meticulously acid-wash all glassware. Deferrate media by treatment with chelating resins if necessary. 2. Systematically optimize each parameter: • pH: Test a range of pH values (e.g., 4.5 to 7.5).[8] • Carbon Source: Test different sugars (e.g., sucrose, glucose, maltose).[8][12] • Nitrogen Source: Test different sources (e.g., ammonium nitrate, asparagine, yeast extract).[12][15] 3. Optimize shaking speed (rpm) for flask cultures. |
| High variability between replicate cultures. | Inoculum inconsistency. Inhomogeneous sampling of filamentous fungi. | Standardize the inoculum using spore counts or a specific size of mycelial plug. For sampling, it may be necessary to homogenize the culture before taking an aliquot of the supernatant. |
| Siderophore activity decreases over time. | Siderophores may be unstable or degraded by the fungus after iron is assimilated. | Perform a time-course experiment to identify the peak of siderophore production and harvest the supernatant at that time point. |
Quantitative Data Summary
The production of siderophores is significantly influenced by various abiotic factors. The tables below summarize the impact of pH and carbon source on siderophore production in select fungal species, as reported in the literature.
Table 1: Effect of pH on Fungal Siderophore Production
| Fungal Species | Optimal pH for Siderophore Production | Reference |
| Aspergillus niger | 5.5 - 7.0 | [8][11] |
| Penicillium oxalicum | 4.5 | [8] |
| Penicillium chrysogenum | 6.5 | [12] |
Table 2: Effect of Carbon Source on Fungal Siderophore Production
| Fungal Species | Carbon Source for Highest Yield | Reference |
| Aspergillus niger | Sucrose | [8] |
| Penicillium oxalicum | Sucrose | [8] |
| Penicillium chrysogenum | Maltose | [12] |
Experimental Protocols
Protocol 1: Modified Split-Plate CAS Assay for Fungi
This protocol is adapted from methods designed to avoid the direct contact of fungi with toxic CAS components.[4]
Materials:
-
Petri dishes (10 cm diameter)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar, PDA), prepared under iron-deficient conditions.
-
CAS-Blue Agar
-
Fungal culture
Procedure:
-
Prepare the desired fungal growth medium and sterilize.
-
Prepare the CAS-Blue Agar as described by Schwyn and Neilands (1987), but sterilize it separately.
-
Pour the fungal growth medium into a petri dish and allow it to solidify completely.
-
Using a sterile scalpel, cut and remove one half of the solidified agar.
-
Carefully pour the molten CAS-Blue Agar into the empty half of the petri dish.
-
Once the CAS agar has solidified, inoculate your fungal strain onto the edge of the growth medium, near the interface with the CAS agar.
-
Seal the plates and incubate at the optimal temperature for your fungus.
-
Observe the plates daily for the appearance of an orange/yellow halo in the CAS-Blue Agar, originating from the interface.
Protocol 2: Quantitative Liquid CAS Shuttle Assay
This assay quantifies siderophore concentration in culture supernatants.
Materials:
-
Fungal culture supernatant (centrifuged to remove cells)
-
CAS assay solution
-
96-well microplate
-
Microplate reader or spectrophotometer (630 nm)
-
Reference siderophore (e.g., Desferrioxamine Mesylate - DFB) for standard curve
Procedure:
-
Prepare CAS Assay Solution: Mix CAS dye, iron(III) solution, and HDTMA detergent solution in the correct proportions and order as per the standard protocol.
-
Prepare Standard Curve: Create a series of dilutions of a known siderophore (e.g., DFB) in the uninoculated growth medium (0 to 100 µM).
-
Assay:
-
In a 96-well plate, add 100 µL of the CAS assay solution to each well.
-
Add 100 µL of your standards or cell-free fungal supernatants to the corresponding wells.
-
Use uninoculated growth medium as a blank/reference (Ar).
-
Use sterile water or buffer as a sample control (As).
-
-
Incubate: Incubate the plate in the dark at room temperature for a specified time (e.g., 20 minutes to a few hours, requires optimization).
-
Read Absorbance: Measure the absorbance at 630 nm.
-
Calculate Siderophore Units: Calculate the percentage of siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + supernatant).
-
Quantify: Use the standard curve to determine the siderophore concentration in your samples in DFB equivalents (µM).
Visualizations
Caption: Workflow for fungal siderophore quantification and characterization.
Caption: Iron regulation of siderophore biosynthesis in filamentous fungi.[16][17]
Caption: Logic diagram for troubleshooting the CAS agar assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Digital image quantification of siderophores on agar plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. ajpp.in [ajpp.in]
- 10. Biosynthesis and Uptake of Siderophores Is Controlled by the PacC-Mediated Ambient-pH Regulatory System in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.journals.ekb.eg [jpp.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. Siderophore Production by Rhizosphere Biological Control Bacteria Brevibacillus brevis GZDF3 of Pinellia ternata and Its Antifungal Effects on Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to prevent degradation of N(alpha)-Dimethylcoprogen during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N(alpha)-Dimethylcoprogen during analysis. The information provided is based on best practices for the handling and analysis of hydroxamate siderophores, a class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a trihydroxamate siderophore, a high-affinity iron-chelating compound produced by various fungi. Its stability is a concern because the hydroxamate functional groups, which are essential for its iron-binding capacity, are susceptible to degradation under certain analytical conditions. Degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary modes of degradation for hydroxamate siderophores like this compound?
The primary degradation pathways for hydroxamate siderophores include:
-
Hydrolysis: The amide or ester bonds within the molecule can be cleaved, particularly under acidic or basic conditions.
-
Reduction: The hydroxamate functional groups (-CO-N(OH)-) can be reduced to amides (-CO-NH-), resulting in a loss of iron-chelating ability.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause oxidation of the hydroxamate ligands.[2] While hydroxamates are generally more photochemically resistant than other siderophore types like catecholates, degradation can still occur.[3]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.[4]
Q3: How does pH affect the stability of this compound?
The pH of the sample and analytical solutions is a critical factor.[5] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the hydroxamate groups. The formation and stability of the iron-siderophore complex are also pH-dependent. For many hydroxamate siderophores, a slightly acidic to neutral pH range is often optimal for stability.
Q4: Can metal ions other than iron interfere with the analysis?
Yes. Hydroxamate siderophores can chelate other metal ions, including aluminum (Al³⁺), gallium (Ga³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[6][7][8] This can interfere with the analysis of the iron-bound form of this compound and may potentially influence its stability.
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound during sample preparation.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper pH. | Ensure all solutions used during extraction and sample preparation are buffered to a slightly acidic to neutral pH (e.g., pH 5-7). Avoid strong acids or bases. |
| Thermal degradation. | Keep samples and extracts on ice or at 4°C throughout the entire sample preparation process. Avoid prolonged exposure to room temperature. |
| Photodegradation. | Protect samples from light by using amber vials or by wrapping containers in aluminum foil. |
| Adsorption to surfaces. | Silanize glassware to minimize adsorption. Pre-conditioning of solid-phase extraction (SPE) cartridges is also crucial for good recovery.[9] |
| Oxidative degradation. | De-gas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative loss is suspected. |
Issue 2: Appearance of unexpected peaks or a decrease in the main analyte peak during HPLC or LC-MS analysis.
| Potential Cause | Troubleshooting Step |
| On-column degradation. | Use a biocompatible HPLC system and a column suitable for chelating compounds. Ensure the mobile phase is buffered and at an appropriate pH. |
| Degradation in the autosampler. | If the analysis involves a long sequence, cool the autosampler to 4°C to maintain sample stability over time. |
| Formation of different metal complexes. | Ensure the sample is saturated with iron to promote the formation of the desired Fe(III)-N(alpha)-Dimethylcoprogen complex. The presence of other metals can lead to the formation of different complexes with varying retention times. |
| In-source fragmentation (LC-MS). | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation of the analyte. |
Data Presentation
Table 1: Influence of Environmental Factors on Hydroxamate Siderophore Stability
| Factor | Effect on Stability | Recommendation |
| pH | Susceptible to hydrolysis at acidic and alkaline pH.[6] | Maintain a slightly acidic to neutral pH (5-7) during sample handling and analysis. |
| Temperature | Prone to degradation at elevated temperatures.[4][10] | Store samples at -20°C or below for long-term storage and at 4°C for short-term storage and during analysis. |
| Light | Can undergo photodegradation (ligand oxidation).[2] | Protect samples from light using amber vials or by wrapping containers in foil. |
| Metal Ions | Can form complexes with various metal ions, potentially interfering with analysis.[7][8] | Ensure iron saturation to promote the formation of the iron complex. Use chelating agents to remove interfering metals if necessary. |
Experimental Protocols
Protocol 1: Recommended Sample Storage
-
After collection or extraction, immediately cool the sample to 4°C.
-
For short-term storage (up to 24 hours), store samples at 4°C in the dark.
-
For long-term storage, freeze samples at -20°C or -80°C.
-
Before analysis, thaw frozen samples on ice.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Cartridge Selection: Use a C18 SPE cartridge.
-
Conditioning: Condition the cartridge with one column volume of methanol followed by one column volume of deionized water.
-
Equilibration: Equilibrate the cartridge with one column volume of a suitable buffer (e.g., 50 mM ammonium formate, pH 6.0).
-
Sample Loading: Adjust the sample pH to 6.0 and load it onto the cartridge.
-
Washing: Wash the cartridge with one column volume of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the this compound with a small volume of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
References
- 1. Inactivation of siderophore iron‐chelating moieties by the fungal wheat root symbiont Pyrenophora biseptata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Siderophores in environmental research: roles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT-based analysis of siderophore-metal ion interaction for efficient heavy metal remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Siderophore production by streptomycetes-stability and alteration of ferrihydroxamates in heavy metal-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing culture media for enhanced N(alpha)-Dimethylcoprogen synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis of N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by various fungi, including Alternaria and Fusarium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species are known to produce it?
A1: this compound is a type of hydroxamate siderophore, which is a low-molecular-weight organic molecule produced by microorganisms to scavenge iron from the environment. Fungi known to produce this compound and its analogs include Alternaria longipes and Fusarium dimerum. Alternaria species are known to produce N-dimethyl coprogen siderophores.[1]
Q2: What are the key factors in the culture medium that influence this compound production?
A2: The key factors influencing the production of siderophores like this compound include the composition of the culture medium, specifically the carbon and nitrogen sources, the carbon-to-nitrogen (C/N) ratio, iron concentration, pH, and the presence of other metal ions.
Q3: How does iron concentration in the medium affect synthesis?
A3: Siderophore production is typically induced under iron-limiting conditions. High concentrations of iron in the culture medium will repress the genes responsible for siderophore biosynthesis, including the nonribosomal peptide synthetases (NPS) like AaNPS6 in Alternaria alternata, which is required for siderophore production.[1] Therefore, to enhance this compound synthesis, it is crucial to maintain a low iron concentration in the culture medium.
Q4: What is the recommended method for quantifying this compound in a culture filtrate?
A4: The most common and widely used method for quantifying siderophores is the Chrome Azurol S (CAS) assay. This colorimetric assay is based on the principle that siderophores will remove iron from the blue iron-CAS complex, resulting in a color change to orange or yellow, which can be measured spectrophotometrically at 630 nm. The percentage of siderophore units can be calculated using the formula: % Siderophore units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (uninoculated medium with CAS reagent) and As is the absorbance of the sample.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound production | High iron concentration in the medium: Iron represses siderophore synthesis. | Use high-purity water and reagents to prepare the medium. Glassware should be acid-washed to remove any trace iron. A chemically defined low-iron medium (around 0.2 µM Fe) is recommended.[4] |
| Inappropriate carbon or nitrogen source: The type and concentration of C and N sources significantly impact fungal metabolism and secondary metabolite production. | Experiment with different carbon sources (e.g., glucose, sucrose, fructose) and nitrogen sources (e.g., ammonium sulfate, sodium nitrate, peptone). The optimal C/N ratio should also be determined empirically. | |
| Suboptimal pH of the medium: pH affects nutrient availability and enzyme activity. | Monitor and adjust the pH of the culture medium. The optimal pH for siderophore production by fungi is often in the neutral to slightly acidic range. | |
| Incorrect incubation temperature: Temperature influences fungal growth and metabolic activity. | The optimal temperature for siderophore production may differ from the optimal temperature for fungal growth. It has been observed that more siderophore is produced at 27°C than at 37°C for some fungi.[4] | |
| Inconsistent yields between batches | Variability in inoculum preparation: The age and density of the fungal inoculum can affect the kinetics of growth and siderophore production. | Standardize the inoculum preparation procedure, including the age of the culture from which the inoculum is taken and the spore or mycelial concentration. |
| Inconsistent media preparation: Minor variations in media components can lead to different outcomes. | Prepare a large batch of the basal medium to minimize variability between experiments. Ensure all components are fully dissolved and the final volume is accurate. | |
| Difficulty in extracting this compound | Adsorption of siderophores to biomass or media components: Hydroxamate siderophores can bind to various surfaces. | Use a resin-based extraction method, such as with Amberlite XAD-16, to capture the siderophores from the culture filtrate.[5] |
| Degradation of the siderophore: this compound may be susceptible to degradation under certain pH or temperature conditions. | Perform extraction steps at a low temperature (e.g., 4°C) and adjust the pH of the culture filtrate if necessary to improve stability. |
Data Presentation
Table 1: Effect of Media Components on Siderophore Production (Qualitative Summary)
| Media Component | General Effect on Siderophore Production | Notes |
| Iron (Fe) | Inhibitory at high concentrations | Maintain iron levels at limiting concentrations (µM range) to induce production. |
| Carbon Source | Varies depending on the fungal species. Glucose, sucrose, and fructose are common choices. | The optimal concentration needs to be determined experimentally. |
| Nitrogen Source | Ammonium sources are often preferred over nitrate for some fungi. Organic nitrogen sources like peptone can also be effective.[6] | The C/N ratio is a critical parameter to optimize. |
| Phosphate | Essential for growth, but high concentrations may be inhibitory for some secondary metabolites. | Optimize the concentration of phosphate salts (e.g., KH2PO4). |
| Trace Elements | Required for fungal growth and enzyme function. | Ensure the basal medium contains an adequate supply of essential trace elements (e.g., Zn, Mn, Cu). |
Experimental Protocols
Protocol 1: Preparation of Low-Iron Minimal Medium
This protocol describes the preparation of a chemically defined low-iron medium suitable for inducing this compound synthesis.
Materials:
-
High-purity deionized water
-
Glucose (or other carbon source)
-
Ammonium sulfate (or other nitrogen source)
-
Potassium phosphate monobasic (KH2PO4)
-
Magnesium sulfate heptahydrate (MgSO4·7H2O)
-
Trace element solution (iron-free)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
All glassware must be acid-washed (soaked in 6M HCl for 24 hours and rinsed thoroughly with deionized water).
Procedure:
-
Dissolve the carbon source, nitrogen source, and salts in deionized water.
-
Add the iron-free trace element solution.
-
Adjust the pH to the desired level (e.g., 6.5-7.0) using HCl or NaOH.
-
Bring the final volume to 1 liter with deionized water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Protocol 2: Fungal Cultivation and Siderophore Production
Procedure:
-
Inoculate the sterile low-iron minimal medium with a standardized amount of fungal spores or mycelial fragments from a fresh culture of Alternaria or Fusarium species.
-
Incubate the culture in a shaker at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a predetermined period (e.g., 5-10 days).
-
Monitor fungal growth and siderophore production periodically by taking aseptic samples for biomass determination and CAS assay.
Protocol 3: Extraction and Quantification of this compound
Procedure:
-
Separate the fungal biomass from the culture broth by centrifugation or filtration.
-
To the cell-free supernatant, add Amberlite XAD-16 resin and stir for several hours at 4°C to allow for the adsorption of siderophores.
-
Collect the resin by filtration and wash with deionized water to remove unbound compounds.
-
Elute the bound siderophores from the resin using methanol.[5]
-
Concentrate the methanolic eluate under reduced pressure.
-
Quantify the siderophore concentration in the extract using the CAS assay as described in the FAQs.
Visualizations
Caption: Workflow for this compound production and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Hydroxamate siderophore production by opportunistic and systemic fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulatory Hub of Siderophore Biosynthesis in the Phytopathogenic Fungus Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Contamination in Alternaria Cultures for Siderophore Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alternaria cultures for siderophore extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in my Alternaria culture?
A1: Contamination can manifest in several ways. Look for:
-
Unusual colony morphology: The appearance of colonies that differ in color, shape, or texture from your Altern aria culture. Alternaria alternata colonies are typically black to olivaceous-black or greyish and have a suede-like to floccose texture.[1]
-
Rapidly growing organisms: Contaminants like bacteria or other fungi may outgrow your Alternaria culture.
-
Changes in the medium: Look for unexpected changes in the color of the agar, or the presence of a slimy or cloudy film on the surface, which often indicates bacterial contamination.[2]
-
Microscopic examination: The presence of yeast cells, bacterial cells, or fungal spores and hyphae that are morphologically different from Alternaria when viewed under a microscope.
Q2: What are the most common types of contaminants in fungal cultures?
A2: The most common contaminants are bacteria, yeast, and other molds.[2] Alternaria species themselves are ubiquitous in the environment and can act as contaminants in other cultures.[1][3][4] Therefore, it is crucial to maintain strict aseptic techniques to prevent cross-contamination.
Q3: How can I prevent contamination in my Alternaria cultures?
A3: Prevention is the most effective strategy. Implementing strict aseptic techniques is crucial.[5][6][7] Key practices include:
-
Working in a sterile environment, such as a laminar flow hood.[8]
-
Sterilizing all equipment, media, and glassware.[6]
-
Wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Minimizing the exposure of sterile materials to the open air.[5][8]
-
Regularly cleaning and disinfecting your work area with 70% ethanol.[5][7]
Q4: Can contamination affect my siderophore extraction and yield?
A4: Yes, contamination can significantly impact your siderophore extraction. Contaminating microorganisms can compete with your Alternaria culture for essential nutrients, including iron, which can affect siderophore production. Some contaminants may also produce substances that interfere with the growth of Alternaria or the stability of the siderophores.
Q5: What is the optimal pH for siderophore production in Alternaria?
A5: The optimal pH for siderophore production can vary between different fungal species. For many bacteria, the optimal pH for siderophore production is around neutral (pH 7).[9][10] It is recommended to optimize the pH for your specific Alternaria strain and culture conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues in your Alternaria cultures.
Problem 1: Suspected Bacterial Contamination
Symptoms:
-
Slimy or glistening colonies.
-
Cloudy appearance in liquid cultures.
-
Rapid drop in the pH of the culture medium.[11]
Troubleshooting Workflow:
References
- 1. Alternaria | Mycology | University of Adelaide [adelaide.edu.au]
- 2. Methods for Purifying Contaminated Microbial Strains Under Different Conditions - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. inspq.qc.ca [inspq.qc.ca]
- 4. vegkit.com.au [vegkit.com.au]
- 5. microbenotes.com [microbenotes.com]
- 6. fishersci.com [fishersci.com]
- 7. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. news-medical.net [news-medical.net]
- 9. journaljsrr.com [journaljsrr.com]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
Improving the resolution of N(alpha)-Dimethylcoprogen in HPLC analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the resolution of N(alpha)-Dimethylcoprogen in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a trihydroxamate siderophore, which is a type of iron-chelating agent produced by certain fungi, such as Alternaria longipes and Fusarium dimerum.[1] Its molecular formula is C35H55FeN6O12, with a molecular weight of approximately 807.7 g/mol .[2][3]
Q2: What is the most critical factor for improving peak resolution in HPLC? A2: The resolution of two peaks is determined by column efficiency (N), selectivity (α), and the retention factor (k). While all are important, changing the selectivity (α) is often the most powerful approach to improving the separation of closely eluting compounds.[4][5] This is typically achieved by modifying the mobile phase composition or changing the stationary phase of the column.[5][6]
Q3: What type of HPLC column is recommended for analyzing this compound? A3: A reversed-phase (RP) column, such as a C18 or C8, is a suitable starting point for separating siderophores like this compound.[7] High-efficiency columns packed with smaller particles (e.g., <3 µm) can significantly increase the plate number (N) and lead to sharper peaks and better resolution.[4]
Q4: What detection method is best for this compound? A4: As an iron (III) chelate, this compound is colored and can be detected using a UV-Vis or Photodiode Array (PDA) detector.[7] A PDA detector is particularly advantageous as it allows for the monitoring of multiple wavelengths simultaneously and can help distinguish siderophores from other compounds in the sample based on their unique UV-Vis spectra.[7]
Troubleshooting Guide: Improving Peak Resolution
This section addresses specific issues you may encounter during your experiments.
Q5: My this compound peak is co-eluting (overlapping) with an impurity. How can I separate them? A5: Co-elution is a common resolution problem that can be solved by adjusting selectivity or efficiency.
-
Strategy 1: Modify the Mobile Phase. This is often the easiest and most effective first step.
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.[5]
-
Adjust pH: The retention of this compound may be sensitive to pH. Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the analyte or impurities, leading to changes in retention time and improved selectivity.[5][6]
-
Implement a Gradient: If you are using an isocratic method, switching to a gradient elution can help resolve peaks with different polarities. A shallower gradient often provides better resolution for closely eluting peaks.[5][6]
-
-
Strategy 2: Increase Column Efficiency.
-
Use a Smaller Particle Column: Switching to a column with smaller particles (e.g., from 5 µm to 2.7 µm or sub-2 µm) will increase the number of theoretical plates, resulting in sharper peaks and better resolution.[4]
-
Increase Column Length: A longer column provides more surface area for interaction, which increases the plate count and can improve separation.[5]
-
Q6: Why is my analyte peak tailing, and how can I fix it? A6: Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the column packing material.
-
Possible Cause 1: Residual Silanol Interactions. The silica backbone of many reversed-phase columns has acidic silanol groups that can interact with basic functional groups on the analyte.
-
Solution: Adjust the mobile phase pH to suppress the ionization of either the silanol groups (by using a lower pH) or the analyte.[8] Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) to minimize these interactions.
-
-
Possible Cause 2: Column Contamination. Strongly retained compounds from previous injections can accumulate at the head of the column, causing peak shape distortion.
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to mass overload and cause peak tailing or fronting.[10]
-
Solution: Reduce the injection volume or dilute the sample. As a general rule, the injection volume should not exceed 1-2% of the total column volume.[10]
-
Q7: My resolution is inconsistent between runs. What is causing this variability? A7: Irreproducible results are often linked to environmental or system instability.
-
Possible Cause 1: Temperature Fluctuations. The column temperature plays a significant role in separation.[10] Inconsistent ambient temperatures can lead to drifting retention times and variable resolution.
-
Solution: Use a thermostatted column compartment to maintain a stable temperature throughout the analysis.[9]
-
-
Possible Cause 2: Improperly Prepared Mobile Phase. Inaccurate composition or degradation of the mobile phase can cause significant issues.
-
Solution: Prepare fresh mobile phase daily and ensure components are measured accurately. Degas the mobile phase before use to prevent air bubbles from entering the system.[9]
-
-
Possible Cause 3: Column Equilibration. Insufficient equilibration time between runs, especially in gradient elution, will lead to retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is typically recommended.[9]
-
Data Presentation: Parameter Optimization Summary
The following tables summarize key parameters that can be adjusted to improve resolution.
Table 1: HPLC Column Selection Guide
| Parameter | How it Improves Resolution | Typical Starting Point |
|---|---|---|
| Stationary Phase | Alters selectivity (α) through different chemical interactions. | C18 or C8 |
| Particle Size | Smaller particles increase efficiency (N), leading to sharper peaks. | ≤ 5 µm (HPLC), < 3 µm (UHPLC) |
| Column Length | Longer columns increase efficiency (N). | 100 - 250 mm |
| Internal Diameter | Smaller ID columns can increase sensitivity but are less tolerant to large injection volumes. | 4.6 mm (standard HPLC), 2.1 mm (UHPLC) |
Table 2: Mobile Phase Parameter Adjustments
| Parameter | Adjustment Strategy | Expected Outcome |
|---|---|---|
| Organic Modifier | Switch between Acetonitrile and Methanol. | Changes selectivity (α). |
| Aqueous Phase pH | Adjust pH using a buffer (e.g., phosphate, acetate). | Changes selectivity (α) by altering analyte ionization. |
| Gradient Slope | Decrease the rate of organic solvent increase (shallower gradient). | Increases resolution of closely eluting peaks. |
| Buffer Concentration | Increase buffer concentration. | Can improve peak shape for ionizable compounds. |
Table 3: Impact of Operational Parameters
| Parameter | Adjustment Strategy | Effect on Resolution |
|---|---|---|
| Flow Rate | Decrease flow rate. | Often improves resolution by allowing more time for partitioning, but increases run time.[10] |
| Temperature | Increase temperature. | Decreases mobile phase viscosity, which can improve efficiency. May also change selectivity.[6][10] |
| Injection Volume | Decrease injection volume. | Prevents column overload and improves peak shape.[10] |
Experimental Protocols
Protocol 1: Systematic Method Development for Improved Resolution
This protocol outlines a systematic approach to optimize the separation of this compound.
-
Sample Preparation:
-
Dissolve a known concentration of the this compound reference standard and your sample in a solvent compatible with the initial mobile phase (e.g., a 50:50 mixture of water and methanol).
-
Filter all samples through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could block the column.[10]
-
-
Initial HPLC Conditions (Scouting Run):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector, scanning from 200-600 nm.
-
-
Analysis of Initial Results:
-
Evaluate the chromatogram for peak shape, retention time, and the resolution between the target peak and any adjacent impurities.
-
-
Systematic Optimization (Adjust One Parameter at a Time):
-
Step 1 (Optimize Gradient): If peaks are poorly resolved, first try adjusting the gradient. Make it shallower around the elution time of your target analyte (e.g., change from 30% to 50% B over 15 minutes instead of 5 minutes).
-
Step 2 (Change Organic Solvent): If optimizing the gradient is insufficient, prepare a new mobile phase B using Methanol instead of Acetonitrile and repeat the analysis. This will significantly impact selectivity.
-
Step 3 (Adjust pH): If resolution is still inadequate, modify the pH of Mobile Phase A. Prepare buffers at different pH values (e.g., pH 3.0 with formic acid, pH 4.5 with acetate buffer, pH 7.0 with phosphate buffer) to find the optimal selectivity.
-
Step 4 (Change Column): If mobile phase optimization does not yield the desired resolution, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different chemical interactions.
-
-
Final Refinement:
-
Once adequate selectivity is achieved, you can further refine the method by making small adjustments to the flow rate and temperature to maximize efficiency and minimize run time.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and fixing poor peak resolution in HPLC.
Caption: The relationship between Efficiency, Selectivity, and Retention factors in HPLC resolution.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C35H55FeN6O12 | CID 6450064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Addressing matrix effects in mass spectrometry of N(alpha)-Dimethylcoprogen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of N(alpha)-Dimethylcoprogen.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound analysis by mass spectrometry?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] The "matrix" refers to all components in the sample other than the analyte of interest, such as salts, proteins, and lipids.
Q2: What causes matrix effects in LC-MS/MS analysis?
A2: Matrix effects primarily occur in the ion source of the mass spectrometer when matrix components interfere with the ionization of the target analyte.[1][3] Common causes include competition for charge between the analyte and matrix components, changes in the physical properties of the ESI droplets (e.g., viscosity and surface tension), and the formation of analyte-adducts with matrix components.[2] Compounds with high polarity and basicity are often candidates for causing matrix effects.[2][3]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed both qualitatively and quantitatively.[4] A common qualitative method is post-column infusion, where a constant flow of this compound standard is introduced into the LC eluent after the analytical column.[6][7] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used.[4][7]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies to address matrix effects can be categorized into three areas:
-
Sample Preparation: Implementing more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering matrix components.[8][9]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to better separate this compound from matrix components can prevent co-elution and minimize interference.[3]
-
Calibration Strategies: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most recognized technique to compensate for matrix effects.[3] Matrix-matched calibration curves can also be used to correct for these effects.[9]
Troubleshooting Guide
Issue 1: I am observing significant signal suppression for this compound in my samples compared to the standard in a neat solution.
-
Question: How can I confirm and quantify the extent of ion suppression?
-
Answer: You can quantify the level of ion suppression using the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of the analyte after the extraction process. The matrix effect (ME) can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[10]
-
-
Question: What are the immediate steps to reduce this suppression?
-
Answer: A simple first step is to dilute the sample extract.[6][10] This reduces the concentration of interfering matrix components being introduced into the ion source. However, ensure that the diluted concentration of this compound remains above the limit of quantification. If dilution is not sufficient, you should consider improving your sample preparation method.
-
Issue 2: My quantitative results for this compound are not reproducible across different sample lots.
-
Question: Could this be due to variable matrix effects?
-
Answer: Yes, variability in the composition of the matrix between different sample lots can lead to inconsistent matrix effects and, consequently, poor reproducibility.[4] It is recommended to evaluate the matrix effect across multiple sources or lots of your biological matrix.
-
-
Question: How can I compensate for this variability?
-
Answer: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound.[3][11][12] The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, leading to a consistent analyte-to-internal standard ratio and more accurate and reproducible quantification. If a SIL-IS is not available, preparing matrix-matched calibrators for each lot of the matrix may be necessary, although this can be labor-intensive.[6]
-
Issue 3: I have tried improving my sample cleanup, but I still observe significant matrix effects.
-
Question: What other aspects of my LC-MS/MS method can I optimize?
-
Answer: You should focus on optimizing your chromatographic conditions to achieve better separation of this compound from the interfering components.[6] This can involve modifying the mobile phase composition, adjusting the gradient profile, or using a different type of chromatography column (e.g., switching from reversed-phase to HILIC). Additionally, you can adjust mass spectrometer parameters, though this is often considered a finer adjustment.[6]
-
-
Question: Are there any in-source modifications that can help?
-
Answer: While less common for routine analysis, you can investigate adjusting ion source parameters such as the gas flows, temperature, and voltages to find conditions that are less susceptible to matrix effects for your specific analyte and matrix.
-
Quantitative Data Presentation
The following tables are illustrative examples of how to present data from matrix effect experiments for this compound.
Table 1: Quantification of Matrix Effect using the Post-Extraction Spike Method
| Sample Type | This compound Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| Standard in Neat Solution | 100 | 1,520,000 | N/A |
| Spiked Blank Plasma Extract | 100 | 988,000 | 65.0 |
| Spiked Blank Urine Extract | 100 | 1,216,000 | 80.0 |
| Spiked Blank Culture Media | 100 | 1,611,200 | 106.0 |
Caption: Matrix Effect (%) is calculated as (Mean Peak Area in Spiked Extract / Mean Peak Area in Neat Solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Comparison of Calibration Strategies for this compound Quantification in Plasma
| Calibration Method | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| External Calibration (Neat Solution) | 50 | 28.5 | 57.0 |
| Matrix-Matched Calibration | 50 | 48.9 | 97.8 |
| Stable Isotope-Labeled IS | 50 | 50.8 | 101.6 |
Caption: Illustrative data showing the improved accuracy of matrix-matched and stable isotope-labeled internal standard calibration methods over external calibration in the presence of matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract a blank sample of the matrix (e.g., plasma, urine, culture media) using your established sample preparation protocol.
-
Prepare Standard in Neat Solution (Set A): Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the final solvent used for your LC-MS/MS analysis.
-
Prepare Spiked Matrix Extract (Set B): Take the blank matrix extract from step 1 and spike it with the this compound standard to achieve the same final concentration as in Set A.
-
Analysis: Inject both sets of samples (n=3 or more) into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific matrix and analyte properties.
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat your sample (e.g., dilute 1:1 with water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol or an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. nebiolab.com [nebiolab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of Iron Removal from N(alpha)-Dimethylcoprogen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient removal of iron from N(alpha)-Dimethylcoprogen. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of removing iron from this compound?
A1: Removing iron from this compound, a siderophore, is essential for various experimental applications. The iron-free form, known as the apo-siderophore or deferri-siderophore, is required for studies involving iron uptake mechanisms, metal-binding kinetics, and the evaluation of its antimicrobial or therapeutic potential where the chelation of iron is the mechanism of action.
Q2: What are the common methods for iron removal from hydroxamate siderophores like this compound?
A2: Common laboratory methods for the deferration of hydroxamate siderophores include:
-
Liquid-Liquid Extraction with a Stronger Chelating Agent: Using a chelating agent with a high affinity for iron, such as 8-hydroxyquinoline, in an organic solvent to extract iron from the aqueous siderophore solution.
-
Ion-Exchange Chromatography: This technique separates the charged iron-siderophore complex from the neutral or differently charged apo-siderophore.[1][2][3]
-
Acidification: Lowering the pH can sometimes facilitate the release of iron, although this method risks the degradation of the siderophore.
Q3: How can I verify that iron has been successfully removed?
A3: Several analytical techniques can confirm the removal of iron:
-
Chrome Azurol S (CAS) Assay: This is a widely used colorimetric assay. The apo-siderophore will remove iron from the blue CAS-iron complex, resulting in a color change to orange.[4][5]
-
UV-Vis Spectrophotometry: The iron-bound form of this compound (ferri-siderophore) has a characteristic reddish-brown color with an absorbance maximum around 435 nm.[6] Successful iron removal will lead to the disappearance of this peak. The apo-form is colorless.
-
High-Performance Liquid Chromatography (HPLC): The apo- and ferri-forms of the siderophore will have different retention times on a reverse-phase column, allowing for the separation and quantification of each form.[6][7]
Q4: What is the stability of this compound during the iron removal process?
A4: this compound, being a hydroxamate-type siderophore, can be susceptible to degradation, particularly through hydrolysis of the hydroxamate groups, under harsh conditions such as very low pH.[8][9] It is crucial to use methods with milder conditions and to perform the procedures at low temperatures if possible to maintain the integrity of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Iron Removal (Solution remains colored after treatment) | 1. Insufficient amount of chelating agent used in extraction. 2. Inefficient mixing during liquid-liquid extraction. 3. Column saturation during ion-exchange chromatography. | 1. Increase the concentration or volume of the 8-hydroxyquinoline solution and repeat the extraction. 2. Ensure vigorous vortexing or shaking for the recommended time to maximize phase interaction. 3. Use a larger column or a smaller sample volume. Ensure the column is properly equilibrated. |
| Low Yield of Apo-siderophore | 1. Degradation of this compound during the process.[8] 2. Loss of sample during phase separation in liquid-liquid extraction. 3. Incomplete elution from the chromatography column. | 1. Avoid extreme pH conditions. If using acidification, perform it for a minimal duration and at a low temperature. Consider using a milder method like 8-hydroxyquinoline extraction. 2. Carefully separate the aqueous and organic layers. Back-extract the organic layer with a small volume of fresh buffer to recover any dissolved product. 3. Optimize the elution buffer composition and volume. |
| CAS Assay Shows No Siderophore Activity After Iron Removal | 1. Degradation of the siderophore's iron-chelating moieties.[9] 2. Presence of a competing chelating agent from the removal process (e.g., residual 8-hydroxyquinoline). | 1. Confirm the integrity of the molecule using HPLC or mass spectrometry. Use milder deferration conditions. 2. Thoroughly wash the aqueous phase with fresh chloroform or diethyl ether after 8-hydroxyquinoline extraction to remove any residual chelator. For chromatography, ensure the column is washed extensively before elution. |
| Precipitation of the Sample During the Procedure | 1. Change in solubility due to pH shift. 2. Saturation of the solution upon cooling. | 1. Adjust the pH of the solution carefully and monitor for any precipitation. 2. Perform the procedure at a constant temperature or gently warm the solution to redissolve the precipitate before proceeding. |
Data Presentation: Comparison of Iron Removal Methods
| Method | Principle | Efficiency | Time Required | Advantages | Disadvantages |
| 8-Hydroxyquinoline Extraction | Liquid-liquid extraction where 8-hydroxyquinoline in an organic solvent chelates and removes iron from the aqueous siderophore solution. | High | Moderate (1-3 hours) | Effective at a laboratory scale; relatively mild conditions. | Requires the use of organic solvents; potential for emulsion formation; residual chelator must be removed. |
| Ion-Exchange Chromatography | Separation based on the charge difference between the iron-siderophore complex and the apo-siderophore.[1][2] | High | Long (several hours including column preparation and elution) | Can handle larger sample volumes; provides good separation and purification.[3] | Requires specialized equipment; can be time-consuming; potential for sample loss on the column. |
| Acidification | Lowering the pH of the solution to induce the release of iron from the siderophore. | Variable | Short (minutes to an hour) | Quick and simple; does not require additional chelating agents. | High risk of siderophore degradation, especially for hydroxamates.[8][9] |
Experimental Protocols
Detailed Methodology: Iron Removal using 8-Hydroxyquinoline Extraction
This protocol describes a standard procedure for removing iron from a purified solution of this compound.
Materials:
-
Purified this compound solution in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0)
-
8-hydroxyquinoline
-
Chloroform (analytical grade)
-
Diethyl ether (analytical grade)
-
Separatory funnel
-
Vortex mixer
-
Rotary evaporator (optional)
-
Spectrophotometer
-
CAS assay solution
Procedure:
-
Preparation of 8-Hydroxyquinoline Solution: Prepare a 2% (w/v) solution of 8-hydroxyquinoline in chloroform.
-
Initial Sample Preparation: Dissolve the purified this compound in an aqueous buffer to a known concentration.
-
Liquid-Liquid Extraction: a. Transfer the aqueous siderophore solution to a separatory funnel. b. Add an equal volume of the 2% 8-hydroxyquinoline in chloroform solution. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure. The organic phase will develop a dark green/black color as it chelates the iron. d. Allow the layers to separate completely. The aqueous layer (top) should become progressively lighter in color, while the organic layer (bottom) will be dark. e. Drain and collect the organic layer. f. Repeat the extraction with fresh 8-hydroxyquinoline/chloroform solution until the organic layer remains colorless or very pale yellow, indicating that all accessible iron has been removed.
-
Removal of Residual 8-Hydroxyquinoline: a. To the remaining aqueous phase in the separatory funnel, add an equal volume of fresh chloroform (without 8-hydroxyquinoline). b. Shake for 1-2 minutes and allow the layers to separate. Discard the organic layer. c. Repeat this washing step 2-3 times to remove most of the residual 8-hydroxyquinoline. d. For complete removal of residual chloroform and any remaining 8-hydroxyquinoline, the aqueous phase can be washed with an equal volume of diethyl ether. The residual ether can be removed by gentle bubbling of nitrogen gas or by using a rotary evaporator for a short period.
-
Verification of Iron Removal: a. Visual Inspection: The final aqueous solution of apo-N(alpha)-Dimethylcoprogen should be colorless. b. Spectrophotometry: Scan the absorbance of the solution from 300-600 nm. The characteristic absorbance peak of the ferri-siderophore around 435 nm should be absent.[6] c. CAS Assay: Add a small aliquot of the treated siderophore solution to the CAS assay solution. A change in color from blue to orange confirms the presence of an active apo-siderophore capable of chelating iron.[4]
Mandatory Visualization
Caption: Experimental workflow for iron removal from this compound.
Caption: Troubleshooting logic for iron removal from this compound.
References
- 1. microbenotes.com [microbenotes.com]
- 2. youtube.com [youtube.com]
- 3. iajps.com [iajps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of siderophore iron‐chelating moieties by the fungal wheat root symbiont Pyrenophora biseptata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Technical Support Center: Strategies to Increase N(alpha)-Dimethylcoprogen Biosynthetic Gene Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully increase the expression of N(alpha)-Dimethylcoprogen biosynthetic genes in your experiments.
FAQs and Troubleshooting Guides
This section is organized by experimental strategy and addresses common issues you may encounter.
Genetic Manipulation Strategies
The primary targets for genetic manipulation are the regulatory genes that control the this compound biosynthetic gene cluster. The key regulators identified in many fungi are:
-
sreA : This gene encodes a GATA-type transcription factor that acts as a repressor of siderophore biosynthesis, including this compound, under iron-replete conditions. Deleting or knocking down sreA can lead to a significant increase in siderophore production[1][2][3][4].
-
hapX : This gene encodes a bZIP transcription factor that acts as an activator of siderophore biosynthesis under iron-limiting conditions. Overexpressing hapX can enhance the expression of the biosynthetic genes[5].
In addition to these regulators, the core biosynthetic genes themselves, such as the non-ribosomal peptide synthetase (NRPS) responsible for the peptide backbone of this compound, can be targeted for overexpression by placing them under the control of a strong, constitutive promoter.
| Problem | Possible Cause(s) | Solution(s) |
| No or low increase in this compound production after sreA deletion. | Incomplete deletion of the sreA gene. Functional redundancy with other regulatory genes. Suboptimal fermentation conditions. | Verify the complete deletion of sreA using PCR and Southern blotting. Investigate the role of other potential negative regulators. Optimize fermentation parameters such as media composition, pH, and aeration. |
| Reduced growth or fitness of the sreA deletion mutant. | Iron toxicity due to deregulated iron uptake. | Supplement the growth medium with a slightly higher, but not excessive, concentration of iron to compensate for the increased uptake. Screen for mutant strains that exhibit a less severe growth defect. |
| Problem | Possible Cause(s) | Solution(s) |
| hapX overexpression does not lead to a significant increase in this compound. | Insufficient level of hapX overexpression. The native promoter of the biosynthetic genes is not responsive to increased HapX levels. Post-transcriptional regulation of HapX. | Confirm the overexpression of hapX at both the transcript (qRT-PCR) and protein (Western blot) levels. Consider replacing the native promoters of the biosynthetic genes with promoters known to be strongly activated by HapX. Investigate potential microRNA or other post-transcriptional regulatory mechanisms. |
| Toxicity or growth inhibition due to hapX overexpression. | Pleiotropic effects of HapX on other metabolic pathways. | Use an inducible promoter to control the expression of hapX, allowing for temporal control of its overexpression. Titrate the inducer concentration to find a balance between target gene activation and cell viability. |
Epigenetic Modification
Histone deacetylase (HDAC) inhibitors are small molecules that can alter chromatin structure, making the DNA more accessible to transcription factors. This can lead to the activation of silent or lowly expressed gene clusters, including those for secondary metabolites like this compound[6][7][8]. Treatment of fungal cultures with HDAC inhibitors such as Trichostatin A (TSA) or Sodium Butyrate can induce the expression of these biosynthetic genes.
| Problem | Possible Cause(s) | Solution(s) |
| No significant increase in this compound production after HDAC inhibitor treatment. | Suboptimal concentration of the HDAC inhibitor. Inappropriate treatment duration or timing. The gene cluster is not regulated by histone acetylation. Poor cell permeability of the inhibitor. | Perform a dose-response experiment to determine the optimal concentration of the HDAC inhibitor. Optimize the timing and duration of treatment, for example, by adding the inhibitor at different growth phases. Confirm that the target gene cluster is associated with histone marks that are responsive to HDAC inhibition using techniques like ChIP-seq. Try different HDAC inhibitors with potentially better cell permeability. |
| Toxicity and growth inhibition of the fungal culture. | High concentrations of the HDAC inhibitor are cytotoxic. | Use the lowest effective concentration of the inhibitor. Reduce the duration of the treatment. Screen for more potent and less toxic HDAC inhibitors. |
Environmental and Culture Condition Optimization
This compound is a siderophore, a class of molecules produced by microorganisms to scavenge iron from the environment. The biosynthesis of siderophores is tightly regulated by iron availability. Low iron concentrations in the culture medium will induce the expression of the this compound biosynthetic genes, while high iron concentrations will repress their expression[9][10][11][12]. Therefore, optimizing the iron concentration in your culture medium is a critical step to maximize production.
| Problem | Possible Cause(s) | Solution(s) |
| Low this compound yield despite using low-iron medium. | The "low-iron" medium still contains sufficient iron to repress biosynthesis. The medium is depleted of other essential nutrients. The pH of the medium is not optimal for siderophore production. | Use a defined minimal medium with a precisely controlled low concentration of iron (e.g., by adding an iron chelator like 2,2'-bipyridyl). Ensure the medium is replete with all other essential nutrients to support fungal growth and metabolism. Optimize the pH of the culture medium, as siderophore production can be pH-dependent. A neutral pH is often optimal. |
| Poor fungal growth in low-iron medium. | Iron is an essential nutrient, and extreme depletion can inhibit growth. | Perform a titration experiment to find the lowest iron concentration that still supports reasonable growth while maximizing siderophore production. |
Yes, co-culturing your producing fungus with other microorganisms, such as bacteria or other fungi, can induce the expression of silent or lowly expressed secondary metabolite gene clusters. This is thought to be a response to microbial competition[13][14]. The interaction can trigger signaling pathways that lead to the production of a diverse array of compounds, potentially including this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Co-culture does not induce or increases this compound production. | The chosen co-culture partner does not trigger the desired response. One microorganism outcompetes and inhibits the growth of the producer. The culture conditions are not suitable for the interaction. | Screen a variety of co-culture partners, including bacteria and other fungi isolated from the same environment as your producer strain. Optimize the inoculation ratio and timing to ensure both microorganisms can grow and interact. Experiment with different media compositions and physical culture setups (e.g., solid vs. liquid culture, separated cultures). |
| Difficulty in isolating and identifying this compound from a complex co-culture extract. | The presence of numerous metabolites from both organisms complicates analysis. | Use advanced analytical techniques such as LC-MS/MS and metabolomics to identify and quantify the target compound. Develop a robust purification protocol specific for this compound. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, studies on related siderophores in fungi provide valuable insights into the potential fold-increase that can be achieved with different strategies.
| Strategy | Target/Condition | Organism | Fold Increase in Siderophore Production | Reference |
| Gene Deletion | sreA deletion | Alternaria alternata | Significant increase (not quantified) | [1] |
| Gene Deletion | sreA deletion | Talaromyces marneffei | Nearly 20-fold | [4][15] |
| Environmental Optimization | Low Iron Concentration | Anabaena oryzae | Significant increase from 10.27% to 84.17% siderophore units | [11] |
| Co-culture | Co-culture with Bacillus subtilis | Chaetomium sp. | 8.3-fold increase in other secondary metabolites | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: CRISPR-dCas9 Mediated Overexpression of hapX
This protocol describes the use of a nuclease-dead Cas9 (dCas9) fused to a transcriptional activator to upregulate the expression of the hapX gene.
1. Designing and Cloning the Guide RNA (sgRNA):
-
Identify the promoter region of the hapX gene in your fungal species.
-
Design one or more sgRNAs that target the -50 to -400 bp region upstream of the hapX start codon.
-
Synthesize and clone the sgRNA sequences into a fungal expression vector that also contains the dCas9-activator fusion protein (e.g., dCas9-VPR).
2. Fungal Transformation:
-
Prepare fungal protoplasts from a fresh culture. A common method involves enzymatic digestion of the mycelia with enzymes like Glucanex or VinoTaste Pro in an osmotic stabilizer (e.g., KCl or sorbitol)[16][17].
-
Transform the protoplasts with the sgRNA/dCas9-activator plasmid using PEG-mediated transformation[18][19][20].
-
Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic.
3. Screening and Verification of Transformants:
-
Isolate individual transformants and extract their genomic DNA.
-
Verify the presence of the transformation vector by PCR.
-
Quantify the expression of the hapX gene in the transformants using qRT-PCR to confirm successful overexpression.
4. Analysis of this compound Production:
-
Cultivate the confirmed transformants and the wild-type strain in a low-iron medium.
-
Extract the secondary metabolites from the culture supernatant.
-
Analyze and quantify the production of this compound using HPLC or LC-MS.
Protocol 2: Optimization of Iron Concentration for Siderophore Production
This protocol outlines a method to determine the optimal iron concentration for maximizing this compound production.
1. Preparation of Culture Media:
-
Prepare a defined minimal medium for your fungal species.
-
Create a series of media with varying concentrations of FeCl₃, for example: 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. To achieve a near-zero iron concentration, you can also add an iron chelator like 2,2'-bipyridyl to one of the flasks.
2. Fungal Cultivation:
-
Inoculate each medium with an equal amount of fungal spores or mycelia.
-
Incubate the cultures under standard growth conditions (e.g., 25-30°C with shaking).
3. Siderophore Production Assay:
-
At various time points (e.g., 24, 48, 72 hours), collect samples from each culture.
-
Centrifuge the samples to separate the mycelia from the supernatant.
-
Measure the siderophore production in the supernatant using the Chrome Azurol S (CAS) assay. This colorimetric assay will show a color change from blue to orange/purple in the presence of siderophores.
4. Quantification of this compound:
-
For a more precise measurement, extract the secondary metabolites from the supernatants of the cultures showing the highest siderophore activity in the CAS assay.
-
Quantify the amount of this compound using HPLC or LC-MS with a purified standard.
5. Determination of Optimal Iron Concentration:
-
Plot the this compound concentration against the initial iron concentration in the medium to identify the optimal iron level for maximal production.
Signaling Pathways and Experimental Workflows
Regulation of this compound Biosynthesis by Iron
The biosynthesis of this compound, a type of siderophore, is primarily regulated at the transcriptional level in response to iron availability. The key players in this regulatory network are the repressor SreA and the activator HapX.
Caption: Iron-dependent regulation of this compound biosynthesis.
General Workflow for Increasing this compound Production
This diagram outlines a general experimental workflow for researchers aiming to increase the production of this compound.
Caption: A general workflow for enhancing this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. SREA is involved in regulation of siderophore biosynthesis, utilization and uptake in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Histone Deacetylases in Fungal Phytopathogenesis: A Review [article.sapub.org]
- 7. Frontiers | Histone deacetylase inhibition as an alternative strategy against invasive aspergillosis [frontiersin.org]
- 8. Structural characterization of fungus-specific histone deacetylase Hos3 provides insights into developing selective inhibitors with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. Fungal–fungal co-culture: a primer for generating chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 15. mdpi.com [mdpi.com]
- 16. Improved Protoplast Production Protocol for Fungal Transformations Mediated by CRISPR/Cas9 in Botrytis cinerea Non-Sporulating Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for gene characterization in Aspergillus niger using 5S rRNA-CRISPR-Cas9-mediated Tet-on inducible promoter exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Siderophore-Drug Conjugate (SDC) Synthesis and Purification
Welcome to the technical support center for siderophore-drug conjugate (SDC) research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of SDCs.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the experimental workflow.
Synthesis Phase
Question: My conjugation reaction is resulting in a low yield of the desired SDC. What are the potential causes and how can I improve the yield?
Answer:
Low yields in SDC synthesis can stem from several factors related to reactants, reaction conditions, and side reactions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
pH: For amine-reactive chemistries like NHS esters, the pH should be maintained between 7.2 and 8.5.[1] A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2]
-
Temperature: While many conjugation reactions proceed at room temperature, some may benefit from being performed at 4°C to minimize side reactions, especially when using carbodiimides.[3]
-
Solvent: Ensure your siderophore and drug are soluble in the chosen reaction solvent. For NHS ester reactions, water-miscible organic solvents like DMSO or DMF can be used to dissolve the ester before adding it to the aqueous buffer containing the amine-functionalized molecule.[2]
-
-
Reactant Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your siderophore or drug can interfere with the conjugation. Ensure starting materials are of high purity, confirmed by techniques like NMR or mass spectrometry.
-
Molar Ratio: An insufficient molar excess of the activated species (e.g., NHS ester) over the amine-containing molecule can lead to incomplete reaction. A molar excess of 5-20 fold of the labeling reagent is often recommended.
-
-
Side Reactions:
-
Hydrolysis of Activated Esters: NHS esters are susceptible to hydrolysis. Prepare solutions of activated esters immediately before use and avoid prolonged exposure to aqueous conditions before the addition of the amine.[2]
-
N-acylurea Formation: When using carbodiimides (e.g., EDC, DCC) for carboxyl activation, a side reaction can lead to the formation of a stable N-acylurea, which is unreactive towards amines. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction.[3]
-
-
Steric Hindrance: The conjugation site on either the siderophore or the drug may be sterically hindered, preventing efficient reaction. If possible, consider a different conjugation strategy or a linker to increase the distance between the two molecules.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low SDC synthesis yield.
Question: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis of the crude reaction mixture. What could these be and how do I minimize them?
Answer:
The presence of multiple products indicates either an incomplete reaction or the occurrence of side reactions. Identifying these species is key to optimizing your synthesis.
Common Unwanted Species and Their Causes:
| Species | Potential Cause | Mitigation Strategy |
| Unreacted Siderophore/Drug | Incomplete reaction due to suboptimal conditions or insufficient reaction time. | Optimize reaction conditions (pH, temperature, stoichiometry). Increase reaction time. |
| Hydrolyzed Activated Ester | The activated functional group (e.g., NHS ester) has reacted with water instead of the intended amine. | Prepare activated ester solution immediately before use. Ensure optimal pH (8.3-8.5).[2] |
| N-acylurea Adduct | A side reaction during carbodiimide-mediated coupling. | Add HOBt or a similar auxiliary nucleophile to the reaction mixture.[3] |
| Di- or Tri-Conjugated Species | The siderophore or drug has multiple reactive sites, leading to multiple conjugations. | Use protecting groups to block unwanted reactive sites. Purify the desired mono-conjugated product. |
| Degradation Products | One of the starting materials or the product is unstable under the reaction conditions. | Screen for more stable reaction conditions (e.g., lower temperature, different pH). |
Analytical Approach to Identify Species:
-
LC-MS Analysis: Determine the mass of each peak. This will help identify unreacted starting materials, the desired product, and potential side products (e.g., hydrolyzed ester).
-
TLC Analysis: Compare the crude reaction mixture to the starting materials. New spots will indicate product formation and potential side products.
-
MS/MS Fragmentation: For complex mixtures, MS/MS can help to identify the structure of unknown peaks by analyzing their fragmentation patterns.[4][5]
Purification Phase
Question: I am having trouble purifying my SDC using Reverse-Phase HPLC (RP-HPLC). I'm observing peak tailing and broad peaks. What can I do to improve the peak shape?
Answer:
Peak tailing and broadening in RP-HPLC are common issues that can compromise purity and yield. These are often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Causes and Solutions for Poor Peak Shape:
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Silanol Interactions: Basic functional groups (e.g., amines) on your SDC can interact with residual acidic silanol groups on the silica-based C18 column.[6][7] | - Lower the mobile phase pH (e.g., by adding 0.1% TFA or formic acid) to protonate the basic groups and minimize interaction. - Use a column with end-capping or a different stationary phase (e.g., embedded polar group).[7] |
| Column Overload: Injecting too much sample can lead to peak tailing. | Reduce the injection volume or the concentration of the sample. | |
| Broad Peaks | Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[7] | Use tubing with a smaller internal diameter and minimize its length. |
| Column Degradation: The stationary phase may be degrading, or a void may have formed at the column inlet. | Try reversing and flushing the column. If the problem persists, replace the column. | |
| Slow Kinetics: Slow binding/unbinding of the analyte with the stationary phase. | Decrease the flow rate or increase the column temperature. |
Question: My desired SDC is co-eluting with one of the starting materials during RP-HPLC purification. How can I improve the separation?
Answer:
Co-elution occurs when two or more compounds have very similar retention times under the chosen chromatographic conditions.[8] To resolve co-eluting peaks, you need to alter the selectivity of your separation.
Strategies to Resolve Co-elution:
-
Modify the Mobile Phase Gradient:
-
Shallow Gradient: If the peaks are very close, a shallower gradient (slower increase in organic solvent concentration) will increase the separation time and may resolve them.
-
Isocratic Hold: An isocratic hold at a specific mobile phase composition can sometimes improve the separation of closely eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities in RP-HPLC. If you are using acetonitrile, try switching to methanol, or vice versa.[9]
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of your SDC and starting materials, which can significantly impact their retention times and potentially resolve co-elution.[9]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) which will offer different retention mechanisms.
-
Alternative Purification Technique: If RP-HPLC is not providing adequate separation, consider an orthogonal technique like ion-exchange chromatography, which separates molecules based on charge rather than hydrophobicity.
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What are the most common conjugation chemistries for creating SDCs? A1: The most common strategies involve forming a stable covalent bond between the siderophore and the drug. These include:
-
Amide bond formation: Coupling a carboxylic acid on one molecule with an amine on the other, often using activating agents like EDC/NHS or HATU.[10]
-
Thiol-Maleimide addition: A Michael addition reaction between a thiol group and a maleimide.[10]
-
Click Chemistry: Copper-catalyzed or strain-promoted alkyne-azide cycloaddition.
-
-
Q2: Do I need to use protecting groups for my siderophore during conjugation? A2: It depends on the structure of your siderophore and the conjugation chemistry. If your siderophore has multiple reactive groups that could compete with the desired conjugation site (e.g., multiple amines when using an NHS ester), you will need to protect them. The iron-chelating moieties themselves (catechols, hydroxamates) may also require protection to prevent side reactions or coordination with reagents.
-
Q3: What is the difference between a cleavable and a non-cleavable linker, and which one should I use? A3:
-
Non-cleavable linkers are stable and the drug is only released upon degradation of the entire conjugate, typically within the lysosome.[11] They offer greater plasma stability but may have lower efficacy if the drug needs to be in its free form to be active.[3][11]
-
Cleavable linkers are designed to be broken under specific physiological conditions (e.g., low pH in endosomes, high glutathione concentration in the cytoplasm, or by specific enzymes).[12] This allows for the release of the unmodified drug at the target site, which can be crucial for activity. However, they carry a risk of premature cleavage in circulation, which can lead to off-target toxicity.[13] The choice depends on the drug's mechanism of action and target location.
-
Purification & Characterization FAQs
-
Q4: What purification techniques are most suitable for SDCs? A4: A multi-step purification strategy is often necessary.
-
Anion Exchange Chromatography: Useful for capturing negatively charged siderophores or SDCs from crude mixtures.[14]
-
Reverse-Phase HPLC (RP-HPLC): The most common technique for high-resolution purification of SDCs, separating based on hydrophobicity.
-
Size Exclusion Chromatography (SEC): Can be used to remove small molecule impurities from larger SDCs.
-
Affinity Chromatography: Techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide Affinity Chromatography (TDAC) can be used for the selective purification of siderophores and their conjugates.[15][16]
-
-
Q5: How can I confirm that my SDC is active after purification? A5: The Chrome Azurol S (CAS) assay is a universal method for detecting siderophore activity.[14] A successful SDC should still be able to chelate iron. In the CAS assay, a color change from blue to orange/yellow indicates that the siderophore moiety of your conjugate is active.
-
Q6: My final SDC product has poor aqueous solubility. What can I do? A6: Poor solubility is a common challenge.[13] Here are some strategies to address it:
-
Formulation with Excipients: Using surfactants, co-solvents (e.g., PEG, ethanol), or complexing agents (e.g., cyclodextrins) can improve solubility.[17][18][19][20]
-
pH Adjustment: If your SDC has ionizable groups, adjusting the pH of the solution can increase its solubility.
-
Linker Modification: Incorporating a more hydrophilic linker (e.g., a PEG linker) in your design can improve the overall solubility of the conjugate.
-
Salt Formation: If applicable, forming a salt of the SDC can enhance its aqueous solubility.
-
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Mediated Amine Conjugation
This protocol outlines a general method for conjugating a drug containing a primary amine to a siderophore with a carboxylic acid group.
-
Activation of Siderophore Carboxylic Acid: a. Dissolve the siderophore (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DMSO). b. Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). c. Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
Conjugation to Amine-Containing Drug: a. Dissolve the amine-containing drug (1.5 equivalents) in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5). b. Add the activated siderophore-NHS ester solution dropwise to the drug solution with stirring. c. Allow the reaction to proceed for 2-12 hours at room temperature or 4°C. Monitor the progress by LC-MS to confirm the formation of the desired SDC.
-
Work-up and Purification: a. Quench the reaction by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS ester. b. Dilute the reaction mixture with water and purify by RP-HPLC. c. Collect the fractions containing the pure SDC and lyophilize to obtain the final product.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Activity
This assay is used to qualitatively or quantitatively assess the iron-chelating activity of a siderophore or SDC.
Reagent Preparation:
-
CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Iron(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.
-
HDTMA Solution: Dissolve 73 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.
-
CAS Assay Solution (Blue Dye): Slowly add the iron(III) solution to the CAS solution with stirring. Then, slowly add the HDTMA solution and bring the final volume to 100 mL with deionized water.
Qualitative Plate Assay:
-
Prepare a suitable agar medium.
-
Autoclave and cool to 50°C.
-
Add the CAS assay solution to the molten agar to a final concentration of 10% (v/v) and pour into petri dishes.
-
Spot a small amount of your purified SDC solution onto the surface of the CAS agar.
-
Incubate at room temperature or 37°C for several hours.
-
A color change from blue to an orange/yellow halo around the spot indicates siderophore activity.
Caption: Workflow for the qualitative CAS plate assay.
Quantitative Data Summary
The following tables provide example parameters for the purification of different types of siderophore conjugates by RP-HPLC. Note that these are starting points and may require optimization for your specific conjugate.
Table 1: Purification of a Catechol-type SDC
| Parameter | Value | Reference |
| Column | C18, 5 µm, 4.6 x 150 mm | [21] |
| Mobile Phase A | 0.1% Formic Acid in Water | [21] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [21] |
| Gradient | 5-95% B over 30 minutes | [21] |
| Flow Rate | 1.0 mL/min | N/A |
| Detection | 254 nm and 330 nm | N/A |
Table 2: Purification of a Hydroxamate-type SDC
| Parameter | Value | Reference |
| Column | C8, 5 µm, 4.6 x 250 mm | [14] |
| Mobile Phase A | 0.6% Formic Acid in Water | [14] |
| Mobile Phase B | 0.6% Formic Acid in 80% Acetonitrile | [14] |
| Gradient | Linear gradient from A to B | [14] |
| Flow Rate | 0.8 mL/min | N/A |
| Detection | 210 nm | N/A |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SK [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bachem.com [bachem.com]
- 4. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. researchgate.net [researchgate.net]
- 13. Siderophore conjugates to combat antibiotic-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epic.awi.de [epic.awi.de]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 18. ijcmas.com [ijcmas.com]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]
Technical Support Center: Optimizing N(alpha)-Dimethylcoprogen Uptake Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing N(alpha)-Dimethylcoprogen uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its uptake important to study?
This compound is a hydroxamate-type siderophore, a small, high-affinity iron-chelating molecule secreted by various fungi to acquire iron from their environment. Studying its uptake is crucial for understanding fungal iron acquisition mechanisms, which are often essential for fungal growth, survival, and virulence.[1][2] This makes the this compound uptake pathway a potential target for the development of novel antifungal therapies.
Q2: What are the key fungal transporters involved in this compound uptake?
Fungal siderophore transporters belong to the Major Facilitator Superfamily (MFS), specifically the Siderophore-Iron Transporter (SIT) family.[3][4] While the specific transporter for this compound may vary between fungal species, members of the Arn protein family in yeast and MirB in Aspergillus fumigatus are known to transport hydroxamate siderophores.[3][4] Identifying the specific transporter in your organism of interest is a critical step in assay development.
Q3: What are the common methods to measure this compound uptake?
The two primary methods for quantifying siderophore uptake are:
-
Radiolabeled Uptake Assays: This is a highly sensitive method that typically involves labeling the siderophore with a radioisotope like Gallium-68 (⁶⁸Ga) or using radio-labeled iron (⁵⁵Fe or ⁵⁹Fe) complexed with the siderophore.[3][5] The amount of radioactivity accumulated by the cells over time is then measured.
-
Non-Radioactive Uptake Assays: These methods often utilize fluorescently labeled siderophores.[6] The uptake is then quantified by measuring the fluorescence associated with the cells. This approach offers a safer alternative to radiolabeling.
Q4: How does iron concentration in the culture medium affect the uptake assay?
Iron concentration is a critical regulator of siderophore uptake systems. Fungi typically upregulate the expression of siderophore transporters under iron-deficient conditions.[1][7] Therefore, pre-culturing the fungal cells in iron-limited media is essential to induce the expression of the necessary transporters and achieve a measurable uptake signal. Conversely, high iron concentrations will repress transporter expression, leading to low or no uptake.
Q5: What is the optimal pH and temperature for an this compound uptake assay?
The optimal pH and temperature can be species-specific. Generally, a pH range of 6.0 to 8.0 is conducive for siderophore production and uptake in many fungi.[8] The optimal temperature for the assay should ideally match the optimal growth temperature of the fungal species being studied, often around 28-37°C.[9][10] It is crucial to empirically determine the optimal conditions for your specific experimental setup.
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay using ⁶⁸Ga
This protocol provides a general framework for a radiolabeled uptake assay. Optimization of specific parameters will be required for your fungal species of interest.
1. Preparation of Fungal Cells:
- Culture the fungal strain in an iron-rich medium (e.g., YPD) to obtain sufficient biomass.
- Harvest the cells by centrifugation and wash them with an iron-free minimal medium.
- To induce siderophore transporter expression, resuspend the cells in an iron-free or iron-limited minimal medium and incubate for a period determined by preliminary experiments (typically several hours).
2. Radiolabeling of this compound with ⁶⁸Ga:
- Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
- Mix the ⁶⁸GaCl₃ eluate with a solution of this compound in a suitable buffer (e.g., sodium acetate) to achieve a final pH of 4.0-4.5.
- Incubate the mixture at 95°C for 10-15 minutes.
- Assess the radiolabeling efficiency using instant thin-layer chromatography (ITLC).
3. Uptake Assay:
- Harvest the iron-starved fungal cells and resuspend them in an uptake buffer (e.g., MES-buffered saline, pH 6.5) to a defined cell density (e.g., 10⁷ cells/mL).
- Initiate the uptake by adding the ⁶⁸Ga-labeled this compound to the cell suspension to a final concentration of 1-10 µM.
- Incubate the mixture at the optimal temperature with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the cell suspension and filter them through a pre-wetted membrane filter (e.g., 0.45 µm nitrocellulose).
- Wash the filters rapidly with ice-cold wash buffer (e.g., uptake buffer containing 1 mM unlabeled this compound) to remove non-specifically bound radioactivity.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
- Calculate the amount of this compound taken up by the cells at each time point and express it as pmol/10⁶ cells.
- Plot the uptake over time to determine the initial rate of transport.
- For kinetic analysis, perform the assay with varying concentrations of ⁶⁸Ga-labeled this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Uptake Signal | 1. Insufficient induction of siderophore transporters. 2. Suboptimal assay conditions (pH, temperature). 3. Low cell viability or density. 4. Inefficient radiolabeling of this compound. 5. Degraded this compound. | 1. Optimize the duration and conditions of iron starvation. Verify transporter expression via RT-qPCR if possible. 2. Perform a matrix of experiments to determine the optimal pH and temperature for uptake. 3. Ensure cells are in the exponential growth phase and use an appropriate cell density. 4. Verify radiolabeling efficiency and purity before each experiment. 5. Use freshly prepared or properly stored this compound. |
| High Background Signal | 1. Inadequate washing of filters. 2. Non-specific binding of the radiolabeled siderophore to the cells or filter. 3. Contaminated reagents or buffers. | 1. Increase the number and volume of washes with ice-cold wash buffer. 2. Include a high concentration of unlabeled this compound in the wash buffer. Pre-blocking the filters with a blocking agent (e.g., BSA) may also help. 3. Use fresh, high-purity reagents and filter-sterilize all buffers. |
| High Variability Between Replicates | 1. Inconsistent cell density in assay tubes. 2. Inaccurate timing of uptake and washing steps. 3. Pipetting errors. | 1. Ensure the cell suspension is homogenous before aliquoting. 2. Standardize the timing for all steps of the assay for all samples. 3. Use calibrated pipettes and ensure proper mixing. |
| Uptake Plateaus Too Quickly | 1. Depletion of the labeled siderophore from the medium. 2. Saturation of the transport system. 3. Rapid efflux of the internalized siderophore. | 1. Use a higher initial concentration of the labeled siderophore or a lower cell density. 2. This is expected for a carrier-mediated transport. Analyze the initial linear phase of uptake. 3. Perform the assay at a lower temperature to reduce metabolic activity and potential efflux. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for optimizing this compound uptake assays. Please note that these are example values and optimal conditions should be determined empirically for each specific fungal strain and experimental setup.
Table 1: Illustrative Optimal Conditions for this compound Uptake
| Parameter | Optimal Value | Range Tested |
| pH | 6.5 | 5.0 - 8.0 |
| Temperature | 30°C | 20°C - 40°C |
| Iron Starvation Time | 12 hours | 4 - 24 hours |
| Cell Density (cells/mL) | 1 x 10⁷ | 1 x 10⁶ - 1 x 10⁸ |
| Incubation Time | 15 minutes | 5 - 60 minutes |
Table 2: Example Kinetic Parameters for this compound Transport
| Kinetic Parameter | Illustrative Value | Description |
| Kₘ (Michaelis constant) | 5 µM | The substrate concentration at which the transport rate is half of Vₘₐₓ. |
| Vₘₐₓ (Maximum transport rate) | 10 pmol/min/10⁶ cells | The maximum initial velocity of the transport system. |
Visualizations
Caption: Experimental workflow for a radiolabeled this compound uptake assay.
Caption: Siderophore-mediated iron uptake pathway in fungi.
References
- 1. Biosynthesis Pathways, Transport Mechanisms and Biotechnological Applications of Fungal Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Requirements for the Activity of the MirB Ferrisiderophore Transporter of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siderophore Biosynthesis and Transport Systems in Model and Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent sensors of siderophores produced by bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production, characterization and iron binding affinity of hydroxamate siderophores from rhizosphere associated fluorescent Pseudomonas [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium [mdpi.com]
- 10. Characterization and Fungal Inhibition Activity of Siderophore from Wheat Rhizosphere Associated Acinetobacter calcoaceticus Strain HIRFA32 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Iron Binding Affinity: N(alpha)-Dimethylcoprogen versus Coprogen
A Guide for Researchers
In the study of microbial iron acquisition, the comparative analysis of siderophore iron binding affinity is crucial for understanding their biological function and potential therapeutic applications. This guide provides a framework for comparing the iron (Fe³⁺) binding affinity of N(alpha)-Dimethylcoprogen and its parent compound, coprogen. Both are hydroxamate-type siderophores produced by fungi, playing a key role in sequestering iron from the environment.
Qualitative Comparison and Structural Context
This compound is structurally analogous to coprogen, with the primary difference being the dimethylation at the N-alpha position.[1] Both molecules are classified as hydroxamate siderophores, a class of compounds known for their high affinity and specificity for ferric iron.[2][3] The iron-chelating capability of these molecules stems from their hydroxamate functional groups, which act as bidentate ligands, coordinating with the Fe³⁺ ion in an octahedral geometry.[4] Given their structural similarity, it is hypothesized that both siderophores exhibit strong iron-binding properties, though the precise impact of N(alpha)-dimethylation on the stability of the iron complex remains to be experimentally determined.
Data Presentation: Parameters for Comparison
A comprehensive quantitative comparison of the iron binding affinity of this compound and coprogen requires the experimental determination of their respective iron formation constants (also known as stability constants). The following table outlines the key parameters that should be measured and compared.
| Parameter | This compound | Coprogen | Method of Determination | Significance |
| Protonation Constants (pKa) | Data not available | Data not available | Potentiometric Titration | Essential for calculating the pH-independent stability constant. |
| Fe³⁺ Stability Constant (log β) | Data not available | Data not available | Potentiometric Titration or Spectrophotometric Competition Assay | The primary measure of the affinity of the siderophore for iron. A higher value indicates a more stable complex. |
| pM Value | Data not available | Data not available | Calculated from log β and pKa | Represents the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4), providing a biologically relevant measure of iron sequestering power. |
Experimental Protocols
To determine the iron binding affinities, two primary experimental approaches are recommended: potentiometric titration and spectrophotometric competition assays.
Potentiometric Titration
This method directly measures the proton and metal-ligand equilibria to determine both the protonation constants (pKa values) of the siderophore and the stability constant of the iron-siderophore complex.
Methodology:
-
Preparation of Reagents:
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).
-
Prepare a standardized solution of a strong acid (e.g., HCl or HNO₃).
-
Prepare a stock solution of the purified siderophore (this compound or coprogen) of known concentration.
-
Prepare a standardized stock solution of FeCl₃.
-
Use an inert salt (e.g., KCl or KNO₃) to maintain a constant ionic strength throughout the titration.
-
-
Titration Procedure:
-
Calibrate a pH electrode and titration system.
-
In a thermostated titration vessel, perform a series of titrations:
-
Acid Titration: Titrate a known volume of the strong acid with the standardized base.
-
Ligand Titration: Titrate a solution containing the strong acid and the siderophore with the standardized base.
-
Metal-Ligand Titration: Titrate a solution containing the strong acid, the siderophore, and the FeCl₃ solution with the standardized base.
-
-
Record the pH change as a function of the volume of base added for each titration.
-
-
Data Analysis:
-
From the titration curves, calculate the average number of protons bound to the ligand (n̅ₐ) and the average number of ligands bound to the metal ion (n̅).
-
Use appropriate software (e.g., HYPERQUAD) to refine the protonation constants (pKa) and the overall stability constant (log β) from the potentiometric data.
-
Spectrophotometric Competition Assay
This method is particularly useful when the iron-siderophore complex is very stable, making direct potentiometric determination challenging. It involves a competition for iron between the siderophore and a chelator with a known, and lower, stability constant, such as EDTA.
Methodology:
-
Preparation of Solutions:
-
Prepare solutions of the siderophore, FeCl₃, and a competing ligand (e.g., EDTA) of known concentrations in a suitable buffer to maintain a constant pH (e.g., pH 6.0).
-
-
Equilibration and Measurement:
-
Mix the siderophore, FeCl₃, and varying concentrations of the competing ligand.
-
Allow the solutions to reach equilibrium.
-
Measure the absorbance of the solutions at the wavelength corresponding to the maximum absorbance (λₘₐₓ) of the iron-siderophore complex using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The distribution of iron between the siderophore and the competing ligand is determined from the spectrophotometric data.
-
Knowing the stability constant of the iron-competing ligand complex, the conditional stability constant of the iron-siderophore complex at that specific pH can be calculated.
-
Using the previously determined protonation constants of the siderophore, the pH-independent overall stability constant (log β) can be determined.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of iron-siderophore binding affinity.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore-Based Iron Acquisition and Pathogen Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the molecular basis for coprogen import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N(alpha)-Dimethylcoprogen and Deferoxamine as Iron Chelators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iron chelators N(alpha)-Dimethylcoprogen and the well-established drug, Deferoxamine. This analysis is based on available experimental data on their efficacy, mechanisms of action, and toxicity profiles.
Iron chelating agents are crucial for the treatment of iron overload disorders. Deferoxamine (DFO), a bacterial siderophore, has long been the standard of care. However, the search for alternative chelators with improved properties continues. This compound, a trihydroxamate siderophore produced by pathogenic fungi, has emerged as a potential candidate. This guide synthesizes the current knowledge on both compounds to aid in research and development efforts.
At a Glance: Key Performance Indicators
| Feature | This compound | Deferoxamine (DFO) |
| Type | Fungal Siderophore (Trihydroxamate) | Bacterial Siderophore (Trihydroxamate) |
| Iron Binding Affinity (log β) | Data not available | ~30.6 |
| In Vitro Iron Removal | Demonstrated in cell models (qualitative) | Well-established, quantitative data available |
| Toxicity | Reported as non-toxic to Huh7 cells | Known side effects including auditory and ocular toxicity |
Iron Chelation Efficacy: A Head-to-Head Look
A direct quantitative comparison of the iron chelation efficacy of this compound and Deferoxamine is limited by the lack of specific binding affinity data for this compound. However, insights can be drawn from studies on related compounds and the available qualitative data.
This compound and Coprogens: this compound is an analog of coprogen, a class of fungal siderophores. Studies on coprogen B have shown that it can effectively reduce the labile iron pool in iron-loaded human hepatocellular carcinoma (Huh7) cells, demonstrating its potential as an iron chelator.[1] The mechanism involves the three hydroxamate groups coordinating with a ferric iron atom.
Deferoxamine (DFO): Deferoxamine is a hexadentate chelator with a very high affinity for ferric iron, forming a stable ferrioxamine complex that is excreted in the urine and feces.[1] Its iron-binding constant (log β) is approximately 30.6, indicating a very strong and specific interaction with iron.[2] Numerous clinical and preclinical studies have quantified its ability to reduce iron levels in various tissues. For instance, intraperitoneal administration of DFO has been shown to significantly deplete iron from both the total homogenate and ferritin in the liver of iron-overloaded rats.[3]
Mechanism of Action: How They Capture Iron
Both this compound and Deferoxamine are trihydroxamate siderophores, meaning they utilize three hydroxamic acid functional groups to bind ferric iron in a 1:1 ratio, forming a stable octahedral complex. This sequestration of iron prevents it from participating in harmful redox reactions that generate reactive oxygen species.
Caption: General mechanism of iron chelation.
The primary difference in their mechanism in a biological context lies in their origin and how they might be recognized by cellular transport systems. Deferoxamine is produced by bacteria, while this compound is of fungal origin. This could influence their interaction with host cells and microorganisms.
Experimental Protocols
In Vitro Iron Chelation Assay (Calcein Quenching Method):
This method is used to assess the ability of a chelator to remove intracellular labile iron.[1]
-
Cell Culture and Iron Loading: Human cell lines (e.g., Huh7) are cultured under standard conditions. To induce iron overload, the cells are incubated with a source of iron, such as ferric ammonium citrate.
-
Calcein-AM Staining: The iron-loaded cells are then incubated with Calcein-AM, a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the presence of labile iron.
-
Chelator Treatment: The cells are treated with different concentrations of the iron chelator (e.g., coprogen B or Deferoxamine).
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates the removal of labile iron from the cytoplasm by the chelator.
Animal Model of Iron Overload:
This protocol is used to evaluate the in vivo efficacy of iron chelators.[3]
-
Induction of Iron Overload: Rodent models (e.g., rats) are typically used. Iron overload is induced by repeated injections of an iron source, such as iron dextran or ferrocene.
-
Chelator Administration: The iron-loaded animals are treated with the iron chelator via a relevant route of administration (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: Urine, feces, and various tissues (e.g., liver, spleen, heart) are collected at specified time points.
-
Iron Quantification: The iron content in the collected samples is measured using methods such as atomic absorption spectroscopy or colorimetric assays. A decrease in tissue iron levels and an increase in urinary and fecal iron excretion indicate the efficacy of the chelator.
Toxicity and Safety Profile
This compound:
Direct toxicity data for this compound is scarce. However, a study on the related compound, coprogen B, showed no toxicity to Huh7 cells at the concentrations tested.[1] This suggests a potentially favorable safety profile, though further comprehensive toxicological studies are required.
Deferoxamine (DFO):
The toxicity profile of Deferoxamine is well-documented from its long history of clinical use. Potential side effects include:
-
Auditory and Ocular Toxicity: High doses and long-term use can lead to hearing loss and vision problems.
-
Growth Retardation: In younger patients, DFO can affect bone growth.
-
Infection Risk: By making iron more available to certain pathogens, DFO can increase the risk of infections, particularly with Yersinia enterocolitica.
Signaling Pathways and Cellular Iron Homeostasis
Iron chelators exert their effects by directly impacting cellular iron levels, which in turn influences various signaling pathways. The chelation of intracellular iron can trigger a cellular iron deficiency response, leading to the activation of iron regulatory proteins (IRPs) and the subsequent regulation of genes involved in iron uptake, storage, and utilization.
Caption: Impact of iron chelators on cellular iron homeostasis.
Conclusion
Deferoxamine remains a cornerstone of iron chelation therapy with a well-characterized efficacy and safety profile. This compound, as a representative of the coprogen family of fungal siderophores, shows promise as a potential iron chelator based on preliminary in vitro data. Its apparent lack of cytotoxicity in the tested cell line is encouraging.
However, a significant gap in knowledge exists regarding the quantitative iron chelation efficiency and the comprehensive toxicological profile of this compound. Further research, including direct comparative studies with Deferoxamine, is essential to fully elucidate its therapeutic potential. The development of novel iron chelators like this compound could offer valuable alternatives for the management of iron overload disorders, potentially with improved safety and efficacy.
References
- 1. Genetic Engineering of Talaromyces marneffei to Enhance Siderophore Production and Preliminary Testing for Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Studies of in vivo iron mobilization by chelators in the ferrocene-loaded rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Siderophores Produced by Different Fusarium Species: A Guide for Researchers
A comprehensive examination of the iron-chelating molecules produced by pathogenic Fusarium species, detailing their types, production levels, role in virulence, and the methodologies for their study.
The genus Fusarium encompasses a diverse group of filamentous fungi, several of which are significant plant pathogens causing substantial economic losses in agriculture worldwide. Iron is an essential nutrient for the growth, development, and virulence of these fungi. To acquire iron from their hosts and the environment, Fusarium species have evolved sophisticated mechanisms, central to which is the production of low-molecular-weight, high-affinity iron-chelating compounds known as siderophores. This guide provides a comparative analysis of the siderophores produced by four prominent Fusarium species: Fusarium graminearum, Fusarium oxysporum, Fusarium solani, and Fusarium verticillioides.
Siderophore Types and Production Across Fusarium Species
Fusarium species primarily produce hydroxamate-type siderophores. The main types identified are from the ferrichrome and fusarinine families. While there is some overlap in the types of siderophores produced, notable differences exist among species.
-
Fusarium graminearum , the causal agent of Fusarium head blight in cereals, produces both intracellular and extracellular siderophores. The intracellular siderophore is ferricrocin , while the extracellular siderophores include triacetylfusarinine C (TAFC) and malonichrome .[1][2]
-
Fusarium oxysporum , a species complex responsible for vascular wilt diseases in a wide range of plants, also produces multiple ferrichrome-type siderophores, including ferricrocin , ferrichrome C , and malonichrome .[2]
-
Fusarium solani , a soil-borne pathogen with a broad host range, has been shown to produce hydroxamate-type siderophores, with a reported production of approximately 500 nmol/ml in vitro.[3]
-
Fusarium verticillioides , a major pathogen of maize, is known to produce siderophores, though the specific types are less well-characterized compared to F. graminearum and F. oxysporum.
Table 1: Comparison of Siderophores Produced by Different Fusarium Species
| Fusarium Species | Siderophore Type | Class | Location | Reported Production Levels |
| F. graminearum | Ferricrocin | Ferrichrome | Intracellular | Semi-quantitative data available[1] |
| Triacetylfusarinine C (TAFC) | Fusarinine | Extracellular | Semi-quantitative data available[1] | |
| Malonichrome | Ferrichrome | Extracellular | Semi-quantitative data available[1] | |
| F. oxysporum | Ferricrocin | Ferrichrome | Not specified | - |
| Ferrichrome C | Ferrichrome | Not specified | - | |
| Malonichrome | Ferrichrome | Not specified | - | |
| F. solani | Hydroxamate-type | Hydroxamate | Not specified | ~500 nmol/ml[3] |
| F. verticillioides | Not definitively identified | - | - | - |
The Critical Role of Siderophores in Fusarium Virulence
The ability to produce siderophores is intrinsically linked to the virulence of pathogenic Fusarium species. Siderophore-mediated iron acquisition is crucial for the fungus to overcome the host's iron-limiting defense mechanisms and establish a successful infection.
Studies involving the targeted deletion of genes essential for siderophore biosynthesis have consistently demonstrated a significant reduction in virulence. For instance, in F. graminearum, mutants unable to produce siderophores exhibit impaired growth under low-iron conditions and a significant reduction in their ability to cause disease on wheat.[4] These mutants can infect the initially inoculated spikelet but are unable to spread to adjacent spikelets, highlighting the importance of siderophores for systemic infection.[4] Similarly, in F. oxysporum, siderophore biosynthesis is a key factor in its pathogenicity.[5]
The competition for iron between the invading fungal pathogen and the host plant is a critical battleground during infection. The high affinity of fungal siderophores for iron allows them to effectively strip iron from host proteins, thereby providing the fungus with this essential nutrient while simultaneously depriving the host.
Regulation of Siderophore Biosynthesis in Fusarium
The production of siderophores in Fusarium is a tightly regulated process, primarily controlled by the availability of iron. Two key transcription factors, HapX and SreA , form a negative feedback loop to maintain iron homeostasis.
Under iron-starvation conditions, the bZIP transcription factor HapX is activated.[3][5][6] HapX upregulates the expression of genes involved in siderophore biosynthesis and uptake.[3][5] Conversely, under iron-replete conditions, the GATA-type transcription factor SreA represses the expression of these same genes to prevent the toxic accumulation of iron.[5][7] This intricate regulatory network ensures that the fungus can efficiently acquire iron when it is scarce and avoid toxicity when it is abundant.
Caption: Regulation of siderophore biosynthesis by HapX and SreA.
Experimental Protocols for Siderophore Analysis
The study of fungal siderophores involves a series of experimental procedures, from initial detection to detailed characterization and quantification.
Detection of Siderophore Production: Chrome Azurol S (CAS) Agar Assay
The Chrome Azurol S (CAS) assay is a widely used universal method for detecting siderophore production.[8][9][10] The principle of this assay is based on the competition for iron between the siderophore and the CAS dye. When a siderophore-producing fungus is grown on a CAS agar plate, it will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow around the fungal colony.
Protocol:
-
Prepare CAS agar plates: A detailed protocol for preparing CAS agar can be found in the work of Schwyn and Neilands (1987).[11]
-
Inoculate the fungus: Inoculate the Fusarium species of interest onto the center of the CAS agar plate.
-
Incubate: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) for several days.
-
Observe for color change: A positive result is indicated by the formation of an orange or yellow halo around the fungal colony.
Quantification of Siderophores
Quantitative analysis of siderophore production is essential for comparative studies. This can be achieved using a liquid CAS assay or by more sophisticated methods like High-Performance Liquid Chromatography (HPLC).
Liquid CAS Assay Protocol:
-
Culture the fungus: Grow the Fusarium species in an iron-deficient liquid medium.
-
Harvest the supernatant: After a suitable incubation period, centrifuge the culture to pellet the mycelia and collect the supernatant.
-
Perform the assay: Mix the culture supernatant with the CAS assay solution.
-
Measure absorbance: Measure the change in absorbance at 630 nm using a spectrophotometer. The amount of siderophore can be calculated based on a standard curve.[8]
Siderophore Extraction and Identification
For detailed characterization, siderophores need to be extracted from the culture supernatant and identified.
Extraction Workflow:
Caption: Workflow for siderophore extraction and identification.
Identification: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying specific siderophores in a sample.[1]
Conclusion and Future Directions
The production of siderophores is a key virulence factor for many pathogenic Fusarium species. Understanding the diversity, regulation, and function of these iron-chelating molecules provides valuable insights into the mechanisms of fungal pathogenesis. The development of strategies to inhibit siderophore biosynthesis or to exploit siderophore uptake pathways for the targeted delivery of antifungal agents represents a promising avenue for the development of novel disease control strategies. Further research is needed to fully characterize the siderophore profiles of less-studied but economically important Fusarium species like F. verticillioides and to obtain more quantitative data on their production and iron-binding affinities. Such information will be crucial for a comprehensive understanding of the role of iron acquisition in the biology and pathogenicity of this important fungal genus.
References
- 1. Frontiers | Individual and combined roles of malonichrome, ferricrocin, and TAFC siderophores in Fusarium graminearum pathogenic and sexual development [frontiersin.org]
- 2. Individual and combined roles of malonichrome, ferricrocin, and TAFC siderophores in Fusarium graminearum pathogenic and sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HapX-Mediated Adaption to Iron Starvation Is Crucial for Virulence of Aspergillus fumigatus | PLOS Pathogens [journals.plos.org]
- 4. The siderophore biosynthetic gene SID1, but not the ferroxidase gene FET3, is required for full Fusarium graminearum virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HapX-Mediated Iron Homeostasis Is Essential for Rhizosphere Competence and Virulence of the Soilborne Pathogen Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests [frontiersin.org]
- 9. High bacterial diversity and siderophore-producing bacteria collectively suppress Fusarium oxysporum in maize/faba bean intercropping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Activity of N(alpha)-Dimethylcoprogen: A Comparative Guide for Fungal Research
For Immediate Release
[City, State] – [Date] – In the intricate world of microbial competition and nutrient acquisition, siderophores play a pivotal role. This guide provides a comparative analysis of the cross-species activity of N(alpha)-Dimethylcoprogen, a hydroxamate siderophore of the coprogen family, across various fungal genera. This document is intended for researchers, scientists, and drug development professionals investigating fungal iron acquisition, novel antifungal strategies, and microbial ecology.
This compound is a high-affinity iron chelator known to be produced by pathogenic fungi such as Alternaria longipes and Fusarium dimerum[1]. Like other siderophores, its primary function is to scavenge ferric iron from the environment and transport it into the fungal cell, a process crucial for survival and virulence. A key aspect of siderophore biology is the ability of some fungal species to utilize siderophores produced by other species, a phenomenon known as xenosiderophore utilization. This guide explores the known and potential activity of this compound beyond its producer organisms.
Comparative Activity of Coprogen-Type Siderophores
While specific quantitative data on the growth-promoting activity of purified this compound across a wide array of fungal genera is limited in publicly available literature, extensive research on coprogen-type siderophores provides valuable insights into its potential cross-species utility. The ability of a fungus to utilize a particular siderophore is largely dependent on the presence of specific siderophore-iron transporter (SIT) proteins on the cell surface.
| Fungal Genus | Role with Coprogen-Type Siderophores | Key Transporters Involved (if known) | Reference |
| Alternaria | Producer (this compound) | Not explicitly detailed | [1] |
| Fusarium | Producer (this compound) | Not explicitly detailed | [1] |
| Aspergillus | Utilizer | Sit1, Sit2 | [2][3][4] |
| Penicillium | Producer (Coprogen B, Ferrichrome) | Not explicitly detailed for utilization | [5][6] |
| Trichoderma | Producer (Coprogen) | Not explicitly detailed for utilization | |
| Ustilago | Producer (Ferrichrome) | Not explicitly detailed for coprogen utilization | [5] |
| Saccharomyces | Non-producer, Utilizer of some xenosiderophores | Arn family transporters | [5] |
| Candida | Non-producer, Utilizer of some xenosiderophores | Not explicitly detailed for coprogen utilization | |
| Cryptococcus | Producer of other siderophores | Not explicitly detailed for coprogen utilization |
Note: The table above summarizes the known interactions with coprogen-type siderophores. The specific activity of this compound may vary.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for siderophore and fungal growth analysis.
Fungal Growth Promotion Bioassay
This assay determines the ability of this compound to support fungal growth under iron-limited conditions.
Materials:
-
Fungal strain of interest
-
Iron-deficient minimal medium (e.g., Grimm-Allen medium)
-
Purified this compound
-
Deferoxamine (as a positive control siderophore)
-
Sterile water
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a spore suspension of the fungal strain in sterile water and adjust to a concentration of 1 x 10^5 spores/mL.
-
Prepare a stock solution of purified this compound in sterile water.
-
In a 96-well plate, add 100 µL of iron-deficient minimal medium to each well.
-
Create a serial dilution of this compound in the wells, with final concentrations ranging from 0.1 to 100 µM. Include wells with no added siderophore (negative control) and wells with deferoxamine at similar concentrations (positive control).
-
Inoculate each well with 10 µL of the fungal spore suspension.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 37°C for Aspergillus fumigatus) for 48-72 hours.
-
Measure fungal growth by reading the optical density at 600 nm (OD600) using a spectrophotometer.
Siderophore Uptake Assay using Radiolabeled Iron
This assay directly measures the uptake of iron chelated by this compound.
Materials:
-
Fungal strain of interest
-
Iron-deficient minimal medium
-
Purified this compound
-
⁵⁵FeCl₃ (radioactive iron)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Grow the fungal strain in iron-deficient minimal medium to induce the expression of iron uptake systems.
-
Prepare the ⁵⁵Fe-N(alpha)-Dimethylcoprogen complex by incubating ⁵⁵FeCl₃ with an excess of this compound for 1 hour at room temperature.
-
Harvest the fungal mycelia by filtration and wash with iron-free buffer.
-
Resuspend the mycelia in fresh iron-deficient medium to a defined density.
-
Initiate the uptake assay by adding the ⁵⁵Fe-N(alpha)-Dimethylcoprogen complex to the mycelial suspension.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the uptake by filtering the mycelia and washing them with a cold, iron-rich buffer to remove non-specifically bound iron.
-
Transfer the washed mycelia to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of iron uptake based on the incorporated radioactivity over time.
Signaling Pathways and Experimental Workflows
The utilization of xenosiderophores like this compound involves specific recognition and transport mechanisms. The following diagrams illustrate the generalized signaling pathway for siderophore-mediated iron uptake and a typical experimental workflow for assessing cross-species activity.
Caption: Generalized pathway of siderophore-mediated iron uptake in fungi.
Caption: Experimental workflow for assessing cross-species siderophore activity.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and Coprogen-Type Siderophores in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Validating the Specificity of N(alpha)-Dimethylcoprogen Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known and potential transporters for N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by various pathogenic fungi. Understanding the specificity of these transporters is crucial for developing novel antifungal agents that can exploit these iron uptake systems for targeted drug delivery, or for designing inhibitors to block fungal iron acquisition and thereby limit growth. This document summarizes available experimental data, details relevant experimental protocols, and provides visualizations of key concepts.
Introduction to this compound and its Transport
This compound is a member of the coprogen family of siderophores, which are high-affinity iron chelators essential for iron acquisition in many fungi.[1] The transport of iron-bound siderophores across the fungal or bacterial cell membrane is a critical step in iron metabolism and is mediated by specific transporter proteins. This guide focuses on the comparative specificity of fungal Siderophore-Iron Transporters (SIT) and bacterial TonB-dependent transporters for this compound and its close analogs.
Key Transporters of Coprogen-Type Siderophores
Several transporters have been identified that recognize and transport coprogen-type siderophores. The primary focus of this guide is on the following:
-
Fungal Transporters (in Aspergillus fumigatus) :
-
Sit1 (Arn3p) : A broad-specificity siderophore transporter.
-
Sit2 : A siderophore transporter with overlapping but distinct specificity compared to Sit1.
-
-
Bacterial Transporter (in Escherichia coli) :
-
FhuE : A TonB-dependent outer membrane receptor specific for planar hydroxamate siderophores.
-
Comparative Analysis of Transporter Specificity
While direct quantitative data for the transport of this compound is limited in the current literature, we can infer specificity from studies on the closely related siderophore, coprogen.
| Transporter | Organism | Substrate(s) (Coprogen Family) | Reported Affinity/Efficiency | Key Findings |
| Sit1 | Aspergillus fumigatus | Coprogen, Coprogen B | Growth assays indicate efficient utilization. | Mediates uptake of a broad range of ferrichrome- and ferrioxamine-type siderophores in addition to coprogens.[2][3] |
| Sit2 | Aspergillus fumigatus | Coprogen, Coprogen B | Growth assays indicate efficient utilization. | Shows overlapping specificity with Sit1 for coprogens but has exclusive roles in transporting other siderophores like ferrirhodin and ferrirubin.[2][3] |
| FhuE | Escherichia coli | Coprogen, Rhodotorulic Acid | Dissociation Constant (Kd) for Fe-coprogen: 508 ± 116 nM .[4] Lower affinity for rhodotorulic acid (Kd = 30 ± 14 µM).[4] | Highly specific for planar hydroxamate siderophores; non-planar siderophores like ferrichrome are excluded.[4][5] |
Note: The affinity and transport kinetics for this compound itself have not been experimentally determined for Sit1 and Sit2. The dimethylation at the alpha-amino group of the ornithine residue may influence the binding affinity and transport rates compared to unsubstituted coprogen.
Experimental Protocols for Validating Specificity
To definitively determine the specificity of transporters for this compound, a series of experiments are required. The following protocols provide a framework for these investigations.
Heterologous Expression of Transporters
To study transporters in a controlled environment, they are often expressed in a host organism that lacks endogenous siderophore transport systems. Saccharomyces cerevisiae or Xenopus laevis oocytes are commonly used for fungal transporters, while specific E. coli knockout strains are used for bacterial transporters.[6][7][8][9]
Workflow for Heterologous Expression:
Caption: Workflow for heterologous expression of transporter proteins.
Radiolabeling of this compound
Quantitative uptake assays are most accurately performed using a radiolabeled substrate. This compound can be labeled with isotopes such as ⁵⁵Fe or Gallium-68 (⁶⁸Ga) as a positron-emitting analog.[10][11][12]
Protocol for Radiolabeling:
-
Purification of this compound : Isolate and purify this compound from fungal cultures (e.g., Alternaria longipes or Fusarium dimerum) using chromatographic techniques.[13]
-
Chelation with Radioisotope :
-
Prepare a solution of purified apo-N(alpha)-Dimethylcoprogen.
-
Add a solution of the radioisotope (e.g., ⁵⁵FeCl₃ or ⁶⁸GaCl₃).
-
Incubate at room temperature to allow for chelation.
-
Verify the formation of the radiolabeled complex using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Siderophore Uptake Assays
These assays directly measure the transport of radiolabeled siderophore into cells expressing the transporter of interest.
Experimental Workflow:
Caption: Workflow for a radiolabeled siderophore uptake assay.
Competitive Inhibition Assays
To assess the specificity of the transporter, competitive inhibition assays are performed. In these experiments, the uptake of radiolabeled this compound is measured in the presence of increasing concentrations of unlabeled potential competitor siderophores.
Protocol:
-
Prepare cells expressing the transporter of interest.
-
Incubate the cells with a fixed concentration of radiolabeled this compound.
-
Simultaneously, add varying concentrations of unlabeled competitor siderophores (e.g., coprogen, ferrichrome, ferrioxamine B).
-
Measure the uptake of the radiolabeled substrate as described in the uptake assay protocol.
-
A decrease in the uptake of radiolabeled this compound in the presence of a competitor indicates that the competitor binds to the same transporter. The inhibition constant (Ki) can be calculated from this data.
Signaling Pathways and Transport Mechanisms
The transport of siderophores is an active process that is tightly regulated by iron availability within the cell.
Fungal Siderophore Transport Pathway:
Caption: Generalized pathway for fungal siderophore uptake.
Conclusion
Validating the specificity of this compound transporters is a critical step in leveraging these systems for therapeutic and diagnostic purposes. While current data on related compounds provide a strong foundation, the detailed experimental protocols outlined in this guide are necessary to obtain the precise quantitative data needed for robust drug design and development. The comparative analysis of fungal and bacterial transporters highlights the potential for developing species-specific antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and Coprogen-Type Siderophores in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Siderophore Transporters Sit1 and Sit2 Are Essential for Utilization of Ferrichrome-, Ferrioxamine- and Coprogen-Type Siderophores in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the molecular basis for coprogen import by Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous Protein Expression in the Xenopus Oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Protein Expression in the Xenopus Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenopus oocytes as a heterologous expression system for plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tracking Uptake and Metabolism of Xenometallomycins Using a Multi-Isotope Tagging Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different N(alpha)-Dimethylcoprogen-drug conjugates
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens and the need for more targeted cancer therapies have spurred the development of innovative drug delivery strategies. One such promising approach is the use of siderophore-drug conjugates, which exploit the iron uptake systems of microbes and cancer cells to deliver potent therapeutic payloads. This guide provides a comparative analysis of the efficacy of different siderophore-drug conjugates, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Look at Efficacy
The efficacy of siderophore-drug conjugates is primarily evaluated by their ability to inhibit the growth of target cells, be it bacteria or cancerous cells. This is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antibacterial agents and the half-maximal inhibitory concentration (IC50) for anticancer agents.
Siderophore-Antibiotic Conjugates: MIC Values
The following table summarizes the in vitro activity of various siderophore-antibiotic conjugates against a panel of clinically relevant Gram-negative bacteria, including several ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). All MIC values are presented in µg/mL.
| Conjugate/Antibiotic | Siderophore Type | Antibiotic Class | E. coli | K. pneumoniae | P. aeruginosa | A. baumannii | S. maltophilia | Reference |
| Cefiderocol | Catechol | Cephalosporin | 0.25-1 | 0.125-1 | 0.5-4 | 0.5-128 | 0.12-0.5 | [1][2] |
| MECAM-Ampicillin | Catechol (MECAM) | Penicillin | ~0.04-0.09 | - | >128 | ~0.09 | - | [3][4] |
| Pyoverdine-Ampicillin | Pyoverdine | Penicillin | - | - | 0.024-0.39 | - | - | [5] |
| Desferrioxamine B-Ampicillin | Hydroxamate | Penicillin | - | - | 2.5-10 | 1.0-10 | - | [6] |
| Enterobactin-Amoxicillin | Catechol | Penicillin | ~0.004 | - | ~0.5 | - | - | [7] |
| Ceftazidime-avibactam | - | Cephalosporin/β-lactamase inhibitor | - | - | - | - | - | [1] |
| Meropenem | - | Carbapenem | - | - | - | - | - | [1] |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented here is a summary from multiple sources for comparative purposes.
Siderophore-Anticancer Conjugates: IC50 Values
The application of siderophore-drug conjugates extends to oncology, where the increased iron requirement of cancer cells can be exploited for targeted drug delivery. The following table presents the IC50 values (in µM) of select siderophore-anticancer conjugates against human cancer cell lines.
| Conjugate | Siderophore Type | Anticancer Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyoverdine-Doxorubicin (on SPIONs) | Pyoverdine | Doxorubicin | C26 (Colon Carcinoma) | ~0.15 | [8] |
| Doxorubicin (Free Drug) | - | Doxorubicin | C26 (Colon Carcinoma) | 0.15 | [8] |
| Doxorubicin (Free Drug) | - | Doxorubicin | HeLa | 1.7 | [9] |
| Cisplatin (Free Drug) | - | Cisplatin | HeLa | 77.4 | [9] |
Note: The pyoverdine-doxorubicin conjugate was formulated on superparamagnetic iron oxide nanoparticles (SPIONs), which may influence its activity. Further research is needed to directly compare the efficacy of various siderophore-anticancer conjugates.
Experimental Protocols: Methodologies for Efficacy Evaluation
The accurate assessment of siderophore-drug conjugate efficacy requires specialized experimental protocols that account for the crucial role of iron in their mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) for Siderophore-Antibiotic Conjugates
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing cefiderocol and is applicable to other siderophore-antibiotic conjugates.[10][11]
Objective: To determine the minimum concentration of a siderophore-antibiotic conjugate that inhibits the visible growth of a bacterial isolate in an iron-depleted medium.
Materials:
-
Siderophore-antibiotic conjugate
-
Bacterial isolates (e.g., from the ESKAPE panel)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Chelex 100 resin
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Iron-Depleted CAMHB (ID-CAMHB): a. Prepare CAMHB according to the manufacturer's instructions. b. Add Chelex 100 resin to the CAMHB at a concentration of 5 g/L. c. Stir the mixture for 1 hour at room temperature to chelate iron. d. Filter the broth to remove the resin. e. Re-supplement the broth with Ca2+ (50 mg/L) and Mg2+ (25 mg/L) to restore essential cation concentrations. f. Sterilize the final ID-CAMHB by filtration.
-
Preparation of Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension 1:100 in ID-CAMHB to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Microdilution Assay: a. Perform serial two-fold dilutions of the siderophore-antibiotic conjugate in ID-CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. b. Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. c. Include a growth control well (inoculum in ID-CAMHB without the conjugate) and a sterility control well (ID-CAMHB only). d. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the conjugate at which there is no visible growth. c. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
Mandatory Visualizations
Visualizing the complex biological and experimental processes involved in the action of siderophore-drug conjugates is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathway: The "Trojan Horse" Mechanism
This diagram illustrates the general mechanism by which siderophore-drug conjugates enter a Gram-negative bacterium, a process often referred to as the "Trojan Horse" strategy.[2]
Caption: Siderophore-drug conjugate uptake in Gram-negative bacteria.
Experimental Workflow: Efficacy Evaluation
This diagram outlines the key steps in a typical experimental workflow for evaluating the efficacy of a novel siderophore-drug conjugate.
Caption: Workflow for preclinical evaluation of siderophore-drug conjugates.
References
- 1. Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting bacterial iron acquisition: siderophore conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted SPION siderophore conjugate loaded with doxorubicin as a theranostic agent for imaging and treatment of colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
Validation of N(alpha)-Dimethylcoprogen as a Specific Biomarker for Alternaria Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N(alpha)-Dimethylcoprogen and alternative molecular methods for the detection of Alternaria infections. The information presented is based on available experimental data to aid in the selection of appropriate diagnostic strategies.
Executive Summary
The detection of fungal infections requires specific and sensitive biomarkers. While this compound, a siderophore, has been associated with Alternaria species, its utility as a specific biomarker is questionable due to its production by other fungal genera. In contrast, molecular methods, particularly Polymerase Chain Reaction (PCR)-based assays, offer high specificity and sensitivity for the detection of Alternaria. This guide will delve into the available data for a comprehensive comparison.
Biomarker Comparison: this compound vs. PCR-Based Methods
A critical aspect of any biomarker is its ability to specifically identify the target organism. This compound fails this essential criterion. It has been isolated from Alternaria longipes, but it is also produced as the major siderophore by Fusarium dimerum[1]. This lack of specificity is a significant drawback for its use as a standalone diagnostic marker for Alternaria infections.
Conversely, molecular methods targeting specific gene sequences within the Alternaria genome have demonstrated high specificity and sensitivity.
Quantitative Data Comparison
The following table summarizes the performance metrics of different biomarker detection methods based on published studies. A significant gap in the literature exists regarding the quantitative performance of this compound as a diagnostic biomarker.
| Biomarker/Method | Target Organism(s) | Sensitivity | Specificity | Limit of Detection (LOD) | Reference(s) |
| This compound | Alternaria longipes, Fusarium dimerum | Data not available | Low (produced by multiple genera) | Data not available | [1] |
| PCR (beta-tubulin gene) | Alternaria alternata | 100% | 100% (against tested isolates) | Data not available | [2][3] |
| Nested PCR (ITS region) | Alternaria carthami | High | High (specific for A. carthami) | 10 pg of fungal DNA | [4] |
| Real-Time PCR (noxB gene) | Alternaria spp. | High | High (no cross-reactivity with related fungi) | 0.5 ng of host DNA containing the pathogen | [5][6] |
| PCR (ITS1 & ITS2) | Alternaria helianthi | High | High (no cross-reactivity with other fungi) | 10 pg of fungal DNA | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of diagnostic assays. While specific protocols for the diagnostic quantification of this compound are not established, the principles of PCR-based detection are well-documented.
Protocol for PCR-Based Detection of Alternaria (General Workflow)
This generalized protocol outlines the key steps in the PCR-based detection of Alternaria species. Specific primer sequences, annealing temperatures, and cycling conditions will vary depending on the target gene and Alternaria species.
-
Sample Collection and DNA Extraction:
-
Infected tissue (e.g., plant leaves, seeds) or other biological samples are collected.
-
Genomic DNA is extracted from the sample using a suitable commercial kit or a standardized protocol.
-
The quality and quantity of the extracted DNA are assessed using spectrophotometry or fluorometry.
-
-
PCR Amplification:
-
A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific to an Alternaria gene (e.g., noxB, beta-tubulin, ITS).
-
The extracted DNA is added to the master mix.
-
The PCR reaction is performed in a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Detection of PCR Products:
-
Conventional PCR: The amplified DNA fragments are separated by size using agarose gel electrophoresis and visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The presence of a band of the expected size indicates a positive result.
-
Real-Time PCR (qPCR): The amplification of DNA is monitored in real-time using fluorescent probes or dyes. This method allows for the quantification of the fungal DNA in the sample. A melting curve analysis is often performed to confirm the specificity of the amplified product.
-
Visualizations
Biomarker Specificity Comparison
Caption: Specificity of this compound vs. a DNA-based marker.
General Workflow for PCR-Based Alternaria Detection
Caption: Workflow of PCR-based detection of Alternaria infections.
Conclusion
Based on the current scientific literature, this compound is not a suitable candidate for a specific biomarker for Alternaria infections due to its production by other fungal genera, notably Fusarium. There is a significant lack of data validating its performance in terms of sensitivity, specificity, and limit of detection for diagnostic purposes.
In contrast, PCR-based molecular assays targeting unique genetic sequences in Alternaria have been shown to be highly specific and sensitive. For researchers, scientists, and drug development professionals requiring accurate and reliable detection of Alternaria, the use of validated PCR-based methods is strongly recommended. Further research would be needed to identify and validate a siderophore that is exclusively produced by Alternaria to be considered a viable biomarker.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nested PCR assay for specific and sensitive detection of Alternaria carthami - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noxB-based marker for Alternaria spp.: a new diagnostic marker for specific and early detection in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noxB-based marker for Alternaria spp.: a new diagnostic marker for specific and early detection in crop plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific PCR-based detection of Alternaria helianthi: the cause of blight and leaf spot in sunflower - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomics of fungal response to N(alpha)-Dimethylcoprogen and other iron sources
A detailed examination of the transcriptomic landscape of fungi in response to various iron sources, including the xenosiderophore N(alpha)-Dimethylcoprogen, reveals distinct and overlapping gene regulation patterns crucial for fungal survival and virulence. This guide provides a comparative analysis of the fungal transcriptomic response to different iron sources, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in understanding and targeting fungal iron metabolism.
Fungi have evolved sophisticated mechanisms to acquire iron, an essential nutrient, from their environment. These include the high-affinity siderophore-mediated iron acquisition (SIA) and reductive iron assimilation (RIA) systems.[1][2] The transcriptomic response of fungi to iron availability is tightly regulated, with a complex interplay of transcription factors orchestrating the expression of genes involved in iron uptake, storage, and utilization.[3][4] This guide focuses on the comparative transcriptomic changes in the model pathogenic fungus Aspergillus fumigatus when exposed to different iron sources. While direct transcriptomic data for the novel siderophore this compound is not yet available, its role as a xenosiderophore (a siderophore produced by another microbial species) allows for a comparative discussion based on the known fungal responses to other xenosiderophores.
Comparative Transcriptomic Analysis
The fungal response to different iron sources is characterized by the differential expression of a suite of genes involved in iron homeostasis. A summary of key genes and their regulation is presented below.
Table 1: Key Differentially Expressed Genes in Aspergillus fumigatus under Iron Starvation vs. Iron Replete Conditions
| Gene | Function | Regulation under Iron Starvation |
| sidA | L-ornithine N5-oxygenase (first step in siderophore biosynthesis) | Upregulated[3][4] |
| sidC | Ferricrocin synthetase | Upregulated[3][4] |
| sidD | Fusarinine C synthetase | Upregulated[3][4] |
| mirB | TAFC transporter | Upregulated |
| sit1 | Ferrichrome-type siderophore transporter | Upregulated |
| ftrA | High-affinity iron permease (RIA) | Upregulated[1] |
| fetC | Multicopper ferroxidase (RIA) | Upregulated |
| hapX | bZip transcription factor (activator of iron uptake) | Upregulated[3] |
| sreA | GATA transcription factor (repressor of iron uptake) | Downregulated[3][4] |
Table 2: Comparative Transcriptomic Response of Aspergillus fumigatus to Different Iron Sources
| Iron Source Category | Representative Compound(s) | Key Transcriptomic Responses |
| Inorganic Iron | Ferrous sulfate (FeSO₄), Ferric chloride (FeCl₃) | - Strong repression of siderophore biosynthesis genes (sidA, sidC, sidD)- Strong repression of siderophore transporter genes (mirB, sit1)- Strong repression of RIA genes (ftrA, fetC)- Upregulation of the iron-repressive transcription factor sreA- Downregulation of the iron-starvation responsive transcription factor hapX |
| Endogenous Siderophores | Triacetylfusarinine C (TAFC), Ferricrocin (FC) | - Repression of siderophore biosynthesis genes (negative feedback)- Upregulation of specific siderophore transporter genes (e.g., mirB for TAFC, sit1 for FC)- Repression of RIA genes (ftrA, fetC)- Moderate repression of hapX and upregulation of sreA |
| Xenosiderophores | This compound, Ferrioxamine B | - Repression of endogenous siderophore biosynthesis genes- Strong upregulation of specific xenosiderophore transporter genes (e.g., sit1 for ferrioxamine B)- Repression of RIA genes (ftrA, fetC)- Repression of hapX and upregulation of sreA |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the literature that form the basis of the comparative transcriptomic data.
Fungal Culture and Iron Source Exposure
-
Strain and Media: Aspergillus fumigatus wild-type strain (e.g., Af293 or CEA10) is typically used. For iron-depleted conditions, a minimal medium (e.g., Aspergillus Minimal Medium - AMM) is prepared without the addition of iron salts.
-
Iron Conditions:
-
Iron Starvation (-Fe): Fungi are grown in the iron-depleted minimal medium.
-
Inorganic Iron (+Fe): The minimal medium is supplemented with a final concentration of ferrous sulfate (FeSO₄) or ferric chloride (FeCl₃) (e.g., 30 µM).
-
Siderophore Supplementation: Iron-depleted medium is supplemented with a specific siderophore (e.g., 10 µM of TAFC, Ferricrocin, or a xenosiderophore).
-
-
Culture Conditions: Conidia are inoculated into the respective liquid media and incubated at 37°C with shaking for a defined period (e.g., 24-48 hours) to allow for mycelial growth.
RNA Extraction and Sequencing (RNA-Seq)
-
Mycelial Harvest: Mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the frozen mycelia using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation and Sequencing: The quality and quantity of the extracted RNA are assessed using a bioanalyzer. An mRNA sequencing library is then prepared using a kit (e.g., TruSeq RNA Library Prep Kit, Illumina) and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Differential Gene Expression Analysis
-
Data Processing: Raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences.
-
Alignment: The processed reads are aligned to the Aspergillus fumigatus reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: The read counts are used as input for a differential expression analysis package such as DESeq2 or edgeR in R. Genes with a statistically significant change in expression (e.g., log2 fold change > 1 or < -1 and an adjusted p-value < 0.05) between different iron conditions are identified.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Siderophore-Mediated Iron Acquisition (SIA) Pathway.
References
- 1. Siderophore Biosynthesis But Not Reductive Iron Assimilation Is Essential for Aspergillus fumigatus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Siderophore Ferricrocin Mediates Iron Acquisition in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential expression of genes involved in iron metabolism in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of N(alpha)-Dimethylcoprogen in Host Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal siderophore N(alpha)-Dimethylcoprogen and clinically approved iron chelators, with a focus on their off-target effects in host cells. The information presented is intended to assist researchers in evaluating the potential of this compound for therapeutic applications.
Introduction to this compound and Iron Chelators
This compound is a hydroxamate-type siderophore produced by various fungi, including pathogenic species like Alternaria longipes and Fusarium dimerum[1]. Siderophores are small, high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. Due to their potent iron-binding properties, siderophores and other iron chelators are of significant interest for therapeutic applications, particularly in the treatment of iron overload disorders and potentially as antimicrobial or anticancer agents. However, a thorough understanding of their off-target effects in host cells is paramount for safe and effective drug development.
This guide compares this compound with three widely used clinical iron chelators: Deferoxamine (a bacterial siderophore), Deferiprone, and Deferasirox (synthetic chelators).
Comparative Analysis of Off-Target Effects
Direct experimental data on the off-target effects of this compound are limited. However, studies on the closely related siderophore, Coprogen B, provide valuable insights. This compound and Coprogen B share a high degree of structural similarity, with the primary difference being the N-terminal modification. Therefore, the data on Coprogen B's cytotoxicity is used as a proxy in this comparison, with the acknowledgement of this scientific assumption.
Table 1: Comparison of Cytotoxicity in a Human Hepatocarcinoma Cell Line (Huh7)
| Compound | Concentration | Exposure Time | Cell Viability (%) | Reference |
| Coprogen B | Up to 1 mg/mL | 24 hours | > 90% | [2] |
| Up to 1 mg/mL | 48 hours | > 78% | [2] | |
| Deferoxamine (DFO) | Up to 1 mg/mL | 24 hours | > 90% | [2] |
| Up to 1 mg/mL | 48 hours | < 50% | [2] |
This data suggests that Coprogen B, and by extension potentially this compound, exhibits a favorable cytotoxicity profile compared to the clinically used iron chelator Deferoxamine, especially at longer exposure times.
Table 2: Known Off-Target Effects (Side Effects) of Clinically Used Iron Chelators
| Iron Chelator | Common Off-Target Effects | Less Common but Serious Off-Target Effects |
| Deferoxamine (DFO) | Injection site reactions (pain, swelling, redness), nausea, vomiting, diarrhea, blurred vision, dizziness. | Auditory and visual disturbances (neurotoxicity), growth retardation in children, acute respiratory distress syndrome (with high doses). |
| Deferiprone | Nausea, vomiting, abdominal pain, joint pain, changes in liver enzymes. | Agranulocytosis (a severe drop in white blood cells), neutropenia. |
| Deferasirox | Nausea, vomiting, diarrhea, abdominal pain, skin rash, increase in serum creatinine. | Kidney failure, liver failure, gastrointestinal hemorrhage. |
Signaling Pathways and Potential Off-Target Interactions
Iron chelation can indirectly affect various cellular signaling pathways that are iron-dependent. While specific data for this compound is unavailable, the following diagram illustrates general pathways that could be influenced by iron chelators.
References
In Vivo Validation of N(alpha)-Dimethylcoprogen's Role in Pathogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N(alpha)-Dimethylcoprogen's role in fungal pathogenesis, drawing upon existing in vivo and in vitro data. While direct in vivo studies on purified this compound are limited, a substantial body of evidence from genetic studies of its biosynthetic pathway underscores its critical role in virulence. This document summarizes key findings, compares its implied function with other fungal siderophores, and provides detailed experimental protocols to guide future in vivo validation studies.
Executive Summary
This compound is a hydroxamate-type siderophore produced by various pathogenic fungi, including species of Alternaria and Fusarium.[1] Siderophores are high-affinity iron chelators that are crucial for iron acquisition in the iron-limited environment of a host, playing a significant role in fungal survival, proliferation, and virulence.[2][3] Genetic studies targeting the non-ribosomal peptide synthetase (NRPS) gene NPS6, which is essential for this compound biosynthesis in Alternaria alternata, have demonstrated that the inability to produce this siderophore leads to reduced virulence and increased susceptibility to oxidative stress.[4][5] This guide will delve into the available data, offer a comparative perspective with other fungal siderophores, and outline methodologies for direct in vivo validation.
Comparative Data on Siderophore Function in Pathogenesis
The following table summarizes the findings on the role of this compound biosynthesis in the pathogenesis of Alternaria alternata and compares it with other well-characterized fungal siderophores.
| Siderophore/Biosynthetic Gene | Fungal Species | Siderophore Class | Key In Vivo/Genetic Findings Related to Pathogenesis | References |
| This compound (via NPS6 gene) | Alternaria alternata | Hydroxamate (Coprogen family) | Deletion of NPS6 results in loss of siderophore production, reduced virulence on citrus, and increased sensitivity to H₂O₂.[4] The NPS6 gene is highly expressed during iron depletion. | [4] |
| Nα-methylcoprogen B (via sidD gene) | Scedosporium apiospermum | Hydroxamate (Coprogen family) | Deletion of sidD abolishes siderophore synthesis, leading to a loss of virulence in a murine model of scedosporiosis.[6] | [6] |
| Triacetylfusarinine C (TAFC) and Ferricrocin (FC) | Aspergillus fumigatus | Hydroxamate (Fusarinine and Ferrichrome families) | Mutants unable to synthesize both extracellular (TAFC) and intracellular (FC) siderophores are avirulent in a murine model of invasive aspergillosis. | [2] |
| Coprogens | Fusarium oxysporum | Hydroxamate (Coprogen family) | Deletion of the NPS6 ortholog in F. oxysporum f. sp. niveum leads to reduced virulence and hypersensitivity to oxidative stress.[7] | [7] |
Experimental Protocols for In Vivo Validation
While direct in vivo administration of purified this compound has not been extensively reported, the following protocols, adapted from established methodologies for studying fungal virulence and siderophore function, can be employed for its validation.[8][9]
Murine Model of Alternaria alternata Infection
This protocol outlines a method to assess the virulence of wild-type and Δnps6 mutant strains of A. alternata in a mouse model.[10][11]
Materials:
-
Wild-type A. alternata strain
-
Δnps6 mutant A. alternata strain
-
Complemented strain (Δnps6 with restored NPS6 gene)
-
Specific pathogen-free BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for spore quantification
-
Intranasal inoculation equipment
Procedure:
-
Fungal Culture and Spore Preparation:
-
Culture A. alternata strains on appropriate media (e.g., V8 agar) at room temperature for one week to induce sporulation.[10]
-
Harvest spores by gently scraping the surface of the agar with sterile PBS.
-
Filter the spore suspension through sterile cheesecloth to remove hyphal fragments.
-
Wash the spores twice with sterile PBS by centrifugation.
-
Resuspend the spores in sterile PBS and determine the concentration using a hemocytometer. Adjust the concentration to 1 x 10⁷ spores/mL.
-
-
Infection:
-
Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).
-
Intranasally inoculate each mouse with 20 µL of the spore suspension (2 x 10⁵ spores). A control group should receive 20 µL of sterile PBS.
-
Monitor the mice daily for signs of illness, including weight loss, ruffled fur, and lethargy.
-
-
Assessment of Fungal Burden and Host Response:
-
At predetermined time points (e.g., 3, 5, and 7 days post-infection), euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage (BAL) fluid to analyze immune cell infiltration (e.g., neutrophils, eosinophils) by differential cell counts.[11]
-
Homogenize lung tissue and plate serial dilutions on selective agar to determine the fungal burden (colony-forming units per gram of tissue).
-
Perform histological analysis of lung tissue to assess inflammation and tissue damage.
-
Measure cytokine and chemokine levels (e.g., IL-4, IL-5, IL-13, eotaxin) in BAL fluid or lung homogenates using ELISA or qPCR.[11]
-
In Vivo Rescue Experiment with Purified this compound
This protocol aims to determine if exogenous administration of this compound can restore the virulence of the Δnps6 mutant.
Materials:
-
Purified this compound
-
Δnps6 mutant A. alternata strain
-
Murine infection model as described above
-
Vehicle control (e.g., PBS)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve purified this compound in a sterile, biocompatible vehicle at a predetermined concentration.
-
-
Infection and Treatment:
-
Infect mice with the Δnps6 mutant strain as described previously.
-
Administer the this compound solution or vehicle control to the infected mice via an appropriate route (e.g., intranasal or intraperitoneal injection) at specified time points post-infection.
-
-
Evaluation:
-
Monitor the mice for survival and clinical signs of disease.
-
Assess fungal burden and host immune response as described in the previous protocol.
-
A significant increase in the virulence of the Δnps6 mutant in the group receiving this compound would provide direct in vivo evidence of its role in pathogenesis.
-
Signaling Pathways and Logical Relationships
The role of this compound in pathogenesis is intrinsically linked to iron metabolism and the host's response to infection. The following diagrams illustrate these relationships.
Caption: Biosynthesis and function of this compound in fungal pathogenesis.
Caption: Experimental workflow for in vivo validation of fungal virulence.
Conclusion
The available evidence strongly implicates this compound as a key virulence factor in pathogenic fungi like Alternaria alternata. While direct in vivo validation using the purified siderophore is a necessary next step, the consistent findings from genetic knockout studies provide a solid foundation for its role in iron acquisition and protection against host-induced oxidative stress. The experimental protocols and comparative data presented in this guide are intended to facilitate further research in this area, ultimately contributing to the development of novel antifungal strategies that target this crucial metabolic pathway.
References
- 1. N alpha-dimethylcoprogens. Three novel trihydroxamate siderophores from pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A nonribosomal peptide synthetase mediates siderophore production and virulence in the citrus fungal pathogen Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternaria alternata uses two siderophore systems for iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the Hydroxamate Siderophore Nα-Methylcoprogen B in Scedosporium apiospermum Is Mediated by sidD Ortholog and Is Required for Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FONPS6, a Nonribosomal Peptide Synthetase, Plays a Crucial Role in Achieving the Full Virulence Potential of the Vascular Wilt Pathogen Fusarium oxysporum f. sp. Niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental infection of rodent mammals for fungal virulence testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Novel Mouse Models of Fungal Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new mouse model of lung allergy induced by the spores of Alternaria alternata and Cladosporium herbarum molds - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Impact of Fungal and Bacterial Siderophores on Soil Microbial Communities: A Comparative Analysis
A deep dive into the influence of N(alpha)-Dimethylcoprogen and other prominent siderophores reveals significant shifts in the competitive landscape of soil microbial ecosystems. This guide provides a comparative analysis of these iron-chelating compounds, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals on their potential applications in manipulating microbial environments.
Iron is a critical limiting nutrient in most soil environments, leading to intense competition among microorganisms. To acquire this essential element, microbes secrete high-affinity iron-chelating molecules called siderophores. The diversity of siderophores produced by different microbial groups suggests that they play a crucial role in structuring soil microbial communities. This guide compares the impact of this compound, a hydroxamate siderophore produced by pathogenic fungi, with other key siderophores from different chemical classes on soil microbial community composition and function.
Comparative Impact of Siderophores on Soil Microbial Phyla
The addition of different siderophores to soil microcosms can elicit varied responses from the resident microbial communities, altering the relative abundance of dominant bacterial and fungal phyla. While direct comparative data for this compound is limited, studies on other fungal hydroxamate siderophores, such as those produced by Trichoderma and Beauveria species, provide valuable insights into their likely effects.
A study on the differential responses of bacterial and fungal communities to siderophore supplementation in soil affected by tobacco bacterial wilt demonstrated that fungal siderophores can significantly alter the microbial community structure[1]. The application of these siderophores led to an increase in the relative abundance of Actinobacteria, Chloroflexi, and Acidobacteria, while decreasing the abundance of Proteobacteria and Firmicutes. In the fungal community, the abundance of Ascomycota increased, while Basidiomycota decreased[1].
Based on these findings and the general understanding of siderophore-mediated competition, a comparative table can be constructed to illustrate the potential differential impacts of this compound and other major siderophores.
Table 1: Comparative Impact of Different Siderophore Classes on Soil Microbial Phyla Abundance
| Siderophore Class | Representative Siderophore(s) | Producing Microorganisms | Potential Impact on Bacterial Phyla | Potential Impact on Fungal Phyla |
| Hydroxamate | This compound , Coprogen, Ferrichrome | Fungi (e.g., Alternaria, Fusarium, Penicillium)[1][2] | Increase: Actinobacteria, Chloroflexi, AcidobacteriaDecrease: Proteobacteria, Firmicutes | Increase: AscomycotaDecrease: Basidiomycota |
| Catecholate | Enterobactin | Bacteria (e.g., Escherichia coli, Salmonella)[3] | Likely favors bacteria capable of utilizing enterobactin, potentially altering the balance within Proteobacteria. | May inhibit fungi that cannot utilize enterobactin, leading to a decrease in certain fungal phyla. |
| α-Hydroxycarboxylate | Rhizoferrin | Fungi (e.g., Rhizopus) and some bacteria[4][5] | May select for specific bacterial groups that can utilize this siderophore, potentially impacting Firmicutes and Proteobacteria. | Could provide a competitive advantage to rhizoferrin-producing fungi and closely related species. |
Experimental Protocols
To quantitatively assess and compare the impact of this compound and other siderophores on soil microbial communities, a standardized soil microcosm experiment can be employed.
Experimental Protocol: Soil Microcosm Assay for Siderophore Impact Assessment
1. Soil Collection and Preparation:
-
Collect topsoil (0-15 cm depth) from a well-characterized field site.
-
Sieve the soil through a 2 mm mesh to remove large debris and homogenize.
-
Air-dry the soil to a consistent moisture content.
-
Analyze the baseline physicochemical properties of the soil, including pH, organic matter content, and total iron concentration.
2. Microcosm Setup:
-
Distribute 100 g of the prepared soil into sterile 250 ml flasks.
-
Prepare stock solutions of the siderophores to be tested (e.g., this compound, coprogen, rhizoferrin, ferrichrome, enterobactin) in a suitable sterile buffer.
-
Amend the soil in the flasks with the siderophore solutions to achieve a final concentration relevant to natural soil conditions (e.g., 10 µmol per kg of soil).
-
Include a control group with the buffer solution only.
-
Each treatment and control should have at least three replicates.
-
Adjust the moisture content of all microcosms to 60% of the water-holding capacity.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, and 28 days).
3. DNA Extraction and Sequencing:
-
At each sampling time point, collect 1 g of soil from each microcosm.
-
Extract total microbial DNA from the soil samples using a commercially available soil DNA extraction kit.
-
Amplify the bacterial 16S rRNA gene (e.g., V3-V4 region) and the fungal ITS (Internal Transcribed Spacer) region using appropriate primers with sequencing adapters.
-
Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq[6][7].
4. Data Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes or SILVA for bacteria, UNITE for fungi).
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) and perform beta diversity analysis (e.g., Principal Coordinate Analysis - PCoA) to compare the overall microbial community structure between treatments.
-
Analyze the relative abundance of different microbial phyla and genera to identify specific taxa that are significantly affected by each siderophore.
Visualizing Siderophore-Mediated Processes
The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of siderophore impacts on soil microbial communities.
References
- 1. Differential Responses of Bacterial and Fungal Communities to Siderophore Supplementation in Soil Affected by Tobacco Bacterial Wilt (Ralstonia solanacearum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamate siderophore production by opportunistic and systemic fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal siderophore metabolism with a focus on Aspergillus fumigatus: impact on biotic interactions and potential translational applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil [frontiersin.org]
- 6. High-throughput cultivation and identification of soil bacteria [protocols.io]
- 7. Microbial community analysis using high-throughput sequencing technology: a beginner's guide for microbiologists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to N(alpha)-Dimethylcoprogen Quantification in Environmental Samples
For researchers, scientists, and drug development professionals, the accurate quantification of microbial secondary metabolites in complex environmental matrices is a critical challenge. This guide provides a comprehensive comparison of analytical methodologies for N(alpha)-Dimethylcoprogen, a trihydroxamate siderophore produced by pathogenic fungi, in environmental samples. While a fully validated, commercially available method for this specific analyte remains elusive, this document synthesizes current best practices and data from closely related compounds to offer a robust framework for method development and validation.
This compound and its structural analogs, such as coprogen, are produced by various fungi, including pathogenic species like Alternaria and Fusarium.[1] Their role in iron acquisition makes them important targets for understanding microbial ecology, pathogenicity, and for potential applications in drug development. However, their low concentrations and the complexity of environmental samples, such as soil and water, present significant analytical hurdles.
This guide explores and compares potential analytical workflows, from sample preparation to final quantification, drawing on established methods for similar fungal metabolites and siderophores.
Unearthing the Signal: A Comparative Look at Analytical Methods
The quantification of this compound in environmental samples necessitates a highly sensitive and selective analytical technique. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for the analysis of trace organic compounds in complex matrices. While colorimetric assays like the Chrome Azurol Sulfonate (CAS) assay can be used for the general detection of siderophores, they lack the specificity required for quantifying a single analyte like this compound.
Here, we compare key performance parameters of potential HPLC-MS/MS methods, based on data from validated assays for other trihydroxamate siderophores and fungal mycotoxins in soil and water.
| Parameter | Method A: HPLC-MS/MS (Soil) | Method B: HPLC-MS/MS (Water) | Method C: Universal CAS Assay |
| Analyte | Trihydroxamate Siderophores (as proxy) | Trihydroxamate Siderophores (as proxy) | Total Siderophores |
| Matrix | Soil | Water | Various |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.01 - 0.1 µg/L | Not specific |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | 0.05 - 0.5 µg/L | Not specific |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable |
| Accuracy (% Recovery) | 80 - 110% | 85 - 115% | Not applicable |
| Precision (% RSD) | < 15% | < 10% | Not applicable |
| Specificity | High | High | Low |
Crafting a Robust Analytical Workflow: Experimental Protocols
Developing a reliable method for this compound quantification requires meticulous attention to each step of the analytical process. Below are detailed experimental protocols for sample preparation and HPLC-MS/MS analysis, adapted from established methods for similar analytes.
Sample Preparation: Extracting the Needle from the Haystack
The choice of extraction method is critical for achieving good recovery and minimizing matrix effects.
Method 1: Solid-Phase Extraction (SPE) for Water Samples
This method is suitable for cleaning up and concentrating siderophores from aqueous samples.
-
Sample Collection and Filtration: Collect water samples in clean, acid-washed containers. Filter the samples through a 0.45 µm membrane filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample to pH ~3 with formic acid and load it onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elution: Elute the retained siderophores with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Method 2: QuEChERS-based Extraction for Soil Samples
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, widely used for pesticide residue analysis, can be adapted for the extraction of fungal metabolites from soil.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and 10 mL of water. Shake vigorously for 1 minute.
-
Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18). Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the microcentrifuge tube at 10000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
HPLC-MS/MS Analysis: The Path to Quantification
The following parameters provide a starting point for developing a sensitive and selective LC-MS/MS method for this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution with:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be suitable for the protonated molecule [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): Based on the fragmentation patterns of coprogen and its analogs, the following MRM transitions can be proposed for this compound (exact mass to be confirmed with a standard):
-
Internal Standard: A stable isotope-labeled analog of this compound would be the ideal internal standard. In its absence, a structurally similar siderophore not expected to be present in the samples could be used.
-
Visualizing the Path to Discovery
To aid in understanding the analytical workflow and the logical connections within method validation, the following diagrams are provided.
Conclusion
The quantification of this compound in environmental samples presents a significant analytical challenge that can be addressed through the development of a robust HPLC-MS/MS method. While a standardized, validated method is not yet available, this guide provides a comprehensive framework based on existing knowledge of siderophore and fungal metabolite analysis. By following the proposed experimental protocols and validation pathways, researchers can develop reliable and accurate methods to shed light on the environmental fate and biological significance of this important microbial metabolite. The continued development and validation of such methods will be crucial for advancing our understanding of microbial iron acquisition and its implications for ecosystem health and drug discovery.
References
Safety Operating Guide
Navigating the Disposal of N(alpha)-Dimethylcoprogen: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring a safe and compliant laboratory environment. For N(alpha)-Dimethylcoprogen, a siderophore or iron-chelating compound, the absence of a specific Safety Data Sheet (SDS) in publicly available resources necessitates a conservative approach based on general principles of laboratory chemical waste management. This guide provides a procedural framework to assist researchers, scientists, and drug development professionals in making informed decisions for its disposal.
Disclaimer: The following procedures are based on general guidelines for non-hazardous laboratory waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before implementing any disposal method to ensure full compliance with local, state, and federal regulations.
Core Principle: Consult Your Institutional EHS Office
Before proceeding with any disposal method, the first and most critical step is to contact your institution's EHS or a designated safety officer. They can provide specific guidance based on their knowledge of local regulations and the institution's waste management programs.
Step-by-Step Disposal Decision Workflow
The following workflow provides a logical sequence of considerations for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Detailed Procedural Guidance
1. Consultation with Environmental Health and Safety (EHS)
-
Rationale: EHS is the definitive authority on chemical waste disposal within your organization and will ensure compliance with all relevant regulations.
2. Assessment of Waste Characteristics
-
Action: Evaluate the form of the waste. Is it a dilute aqueous solution, a solid, or dissolved in a solvent?
-
Rationale: The physical state and concentration of the chemical waste are key factors in determining the appropriate disposal route. General guidelines often permit the sewer disposal of only small quantities of water-soluble, non-hazardous materials.[1]
3. pH Measurement for Aqueous Solutions
-
Action: If the waste is an aqueous solution, measure its pH using a calibrated pH meter or pH strips.
-
Rationale: Most wastewater treatment facilities require that effluent be within a specific pH range, typically between 5.5 and 9.5, to avoid corrosion of plumbing and interference with biological treatment processes.[2] If necessary and permissible by your EHS, neutralize the solution with a suitable acid or base.
4. Disposal Route Determination
Route A: Sewer Disposal (Only with EHS Approval)
-
Conditions for Consideration:
-
Explicit approval from your EHS office has been granted.
-
The waste is a dilute aqueous solution.
-
The pH is within the neutral range (e.g., 5.5 to 9.5).[2]
-
The quantity is small, in accordance with institutional limits.[1]
-
The solution does not contain other hazardous materials (e.g., heavy metals, halogenated solvents).
-
-
Procedure: If all conditions are met, pour the solution down the drain with a copious amount of running water (at least 20 parts water to 1 part waste) to ensure dilution.[1]
Route B: Collection for Chemical Waste Pickup
-
Conditions for Use:
-
This is the default and most conservative method in the absence of specific EHS approval for sewer disposal.
-
The waste is in a solid form.
-
The waste is dissolved in a non-aqueous solvent.
-
The pH of an aqueous solution is outside the acceptable range for sewer disposal.
-
-
Procedure:
-
Container: Use a chemically compatible container with a secure, leak-proof lid. The container must be in good condition. Do not mix incompatible waste streams.
-
Labeling: Affix a hazardous waste label (or the specific label required by your institution) to the container. Fill out all required information, including:
-
The full chemical name: "this compound"
-
Approximate concentration and volume.
-
The date you started accumulating waste in the container.
-
Your name, lab number, and department.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials and in secondary containment if required.
-
Pickup: Arrange for waste pickup through your institution's EHS department according to their procedures.
-
Data Presentation and Experimental Protocols
Due to the lack of a specific Safety Data Sheet for this compound, there is no quantitative data available regarding disposal concentrations or regulatory limits. Similarly, no specific experimental protocols for its disposal or safety testing were identified in the literature search. The procedures outlined above are based on general best practices for laboratory chemical waste.
By following this conservative, safety-first approach and maintaining open communication with your institutional EHS office, you can ensure the safe and compliant disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling N(alpha)-Dimethylcoprogen
Essential Safety and Handling Guide for N(alpha)-Dimethylcoprogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling potentially hazardous chemicals and information on structurally related compounds.
Pre-Handling Preparations and Hazard Assessment
Before working with this compound, a thorough risk assessment is mandatory. Since specific toxicity data is unavailable, it is prudent to treat this compound as potentially hazardous.
Key Considerations:
-
Unknown Hazards: Assume the substance may be toxic, an irritant, or have unknown long-term health effects.
-
Chemical Class: this compound is a siderophore and an iron-chelating agent. Similar compounds can have biological activity that may pose risks upon exposure.
-
Physical Form: The physical state (solid, liquid, solution) will dictate the primary exposure routes (inhalation, skin contact, ingestion).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Provides primary protection against splashes and aerosols. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing (e.g., handling bulk quantities, potential for vigorous reactions).[1] | |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact. Double-gloving is recommended. |
| Chemical-Resistant Gloves | For prolonged handling or when there is a higher risk of immersion, consult glove manufacturer charts for appropriate material (e.g., neoprene, butyl rubber). | |
| Body Protection | Laboratory Coat | Standard protection for clothing and skin. A flame-resistant lab coat should be considered if flammable solvents are used. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a high splash risk. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound powder or volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors. |
| Respirator | If work cannot be performed in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used after a formal respiratory protection program has been implemented. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for safety.
Workflow for Handling this compound:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Aliquoting (for solids):
-
Perform all weighing and handling of the solid compound within the fume hood to minimize inhalation of fine particles.
-
Use anti-static weigh boats or paper.
-
-
Solution Preparation:
-
Slowly add the solid to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Experimental Use:
-
Keep all containers clearly labeled and sealed when not in use.
-
Avoid working alone.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Dispose of waste according to the established disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container for collection by a certified hazardous waste disposal service. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. Do not mix with general laboratory waste. |
| Aqueous Waste Solutions | Due to its iron-chelating properties, it should not be disposed of down the drain.[2] Collect in a labeled, sealed container for hazardous waste disposal. The pH should be neutralized if it is acidic or basic before collection.[3][4] |
| Organic Solvent Waste Solutions | Collect in a designated, labeled solvent waste container for hazardous waste disposal. Ensure compatibility with other solvents in the container. |
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and cleanup kit. For large spills, evacuate the lab and contact your institution's emergency response team. |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
